Azido Myristic Acid
描述
Structure
3D Structure
属性
IUPAC Name |
12-azidododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327580 | |
| Record name | 12-azidododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80667-36-3 | |
| Record name | 12-azidododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Azido Myristic Acid in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs protein localization, function, and stability. The study of this lipid modification has been significantly advanced by the development of chemical reporters, among which Azido Myristic Acid (12-azidododecanoic acid) has emerged as a powerful tool. This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its use in the identification and quantification of myristoylated proteins through a combination of metabolic labeling and bioorthogonal chemistry. Detailed experimental protocols, data presentation strategies, and the elucidation of signaling pathways using this versatile chemical probe are discussed.
Introduction to this compound and Protein N-Myristoylation
Protein N-myristoylation is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a crucial role in a wide array of cellular processes, including signal transduction, apoptosis, and oncogenesis. The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes and mediating protein-protein interactions. Dysregulation of N-myristoylation has been implicated in various diseases, making the study of the "myristoylated proteome" an area of intense research.
This compound is a synthetic analog of myristic acid that contains a terminal azide group. This small, bioorthogonal functional group allows for the selective chemical ligation to probes containing a terminal alkyne or a strained cyclooctyne, a reaction commonly known as "click chemistry". Cells readily uptake this compound and utilize it as a substrate for NMTs, thereby incorporating it into the N-terminus of myristoylated proteins. This metabolic labeling strategy enables the subsequent detection, enrichment, and identification of these modified proteins.
Core Principle: Metabolic Labeling and Click Chemistry
The use of this compound in research is centered around a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound, which is transported into the cell and converted to its CoA thioester. N-myristoyltransferases then recognize and attach the azido-fatty acid to the N-terminal glycine of target proteins.
-
Click Chemistry Ligation: Following metabolic labeling, the azide-modified proteins can be detected and/or enriched by reacting them with a probe containing a complementary functional group. The two primary forms of click chemistry used are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe (e.g., a fluorescent dye or biotin).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) for ligation. The inherent ring strain of the cyclooctyne allows the reaction to proceed readily without the need for a cytotoxic copper catalyst, making it suitable for live-cell imaging.
-
Experimental Protocols
Metabolic Labeling of Cultured Cells
This protocol outlines the general steps for labeling proteins with this compound in cultured mammalian cells.
Materials:
-
This compound (12-azidododecanoic acid)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells (e.g., Jurkat, HeLa, HEK293T)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10-50 mM. Store the stock solution at -20°C.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM. Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis and click chemistry.
Cell Lysis
Materials:
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the washed cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is for the in vitro labeling of azide-modified proteins in cell lysates with an alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore).
Materials:
-
Azide-labeled protein lysate
-
Alkyne-probe (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg of total protein)
-
Alkyne-probe to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
The labeled proteins are now ready for downstream analysis, such as enrichment or visualization.
Enrichment of Azido-Labeled Proteins for Mass Spectrometry
Materials:
-
Biotin-alkyne labeled protein lysate
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, 10 mM DTT)
Procedure:
-
Incubate the biotin-alkyne labeled protein lysate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
The enriched proteins can then be processed for mass spectrometry analysis (e.g., in-gel or in-solution digestion).
Mass Spectrometry Analysis
Procedure:
-
Protein Digestion: The enriched protein sample is typically reduced, alkylated, and digested with trypsin overnight.
-
Peptide Desalting: The resulting peptide mixture is desalted using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins. Quantitative analysis can be performed using label-free quantification or by incorporating stable isotope labeling techniques.
Data Presentation: Quantitative Analysis of the Myristoylated Proteome
The use of this compound coupled with quantitative mass spectrometry allows for the global and quantitative analysis of the myristoylated proteome under different cellular conditions. The following table represents a hypothetical dataset of myristoylated proteins identified in Jurkat cells treated with a kinase inhibitor, showcasing the type of quantitative data that can be obtained.
| Protein | Gene | Function | Fold Change (Inhibitor/Control) | p-value |
| Src | SRC | Tyrosine-protein kinase | -2.5 | <0.01 |
| Lck | LCK | Tyrosine-protein kinase | -3.1 | <0.01 |
| Fyn | FYN | Tyrosine-protein kinase | -2.8 | <0.01 |
| GNAI2 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | -1.8 | <0.05 |
| ARF1 | ARF1 | ADP-ribosylation factor 1 | -1.5 | <0.05 |
| NMT1 | NMT1 | N-myristoyltransferase 1 | -1.2 | >0.05 |
| MARCKS | MARCKS | Myristoylated alanine-rich C-kinase substrate | -2.2 | <0.01 |
Note: This table is a representative example and does not reflect a specific experimental dataset.
Visualization of Key Biological Processes
Experimental Workflow
The overall workflow for the identification of myristoylated proteins using this compound is a multi-step process that can be visualized to better understand the logical flow.
N-Myristoylation Dependent Src Kinase Signaling Pathway
N-myristoylation is essential for the membrane localization and activation of the non-receptor tyrosine kinase Src, a key regulator of numerous cellular processes including proliferation, differentiation, and survival.[1] The myristoyl group anchors Src to the inner leaflet of the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates.[1]
Conclusion
This compound has become an indispensable tool for the study of protein N-myristoylation. Its ability to be metabolically incorporated into proteins and subsequently detected via highly specific and efficient click chemistry reactions has enabled researchers to identify and quantify hundreds of myristoylated proteins in a variety of biological contexts. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data analysis strategies associated with the use of this compound. The continued application of this powerful chemical probe will undoubtedly lead to further insights into the critical role of N-myristoylation in health and disease, and may aid in the development of novel therapeutic strategies targeting this important post-translational modification.
References
Unveiling the Myristoylated Proteome: A Technical Guide to the Mechanism and Application of Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Azido Myristic Acid (AzMA) in cellular systems. AzMA serves as a powerful chemical probe for the identification, quantification, and functional characterization of N-myristoylated proteins, a class of proteins crucial to a multitude of cellular signaling pathways. This document provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols, quantitative data, and visual representations of the key processes involved in the application of AzMA for proteomic research.
The Core Mechanism: Hijacking a Fundamental Cellular Process
Protein N-myristoylation is a ubiquitous and co-translational lipid modification where the 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine residue of a nascent polypeptide chain.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is critical for the proper localization and function of a wide array of proteins involved in signal transduction, oncogenesis, and infectious diseases.[1][2][3] Myristoylation enhances the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and mediating protein-protein interactions.[4]
This compound is a synthetic analog of myristic acid that contains a terminal azide group.[5] This seemingly minor modification is the key to its utility as a chemical reporter. The azide group is small, bio-inert, and, most importantly, bio-orthogonal, meaning it does not participate in any native cellular reactions.[6]
The mechanism of action of this compound in cells can be summarized in two key steps:
-
Metabolic Incorporation: When introduced to cells, this compound is recognized by N-myristoyltransferase (NMT) as a substrate, albeit with potentially different kinetics than the native myristic acid. NMT then covalently attaches AzMA to the N-terminal glycine of its target proteins.[7] This process effectively "tags" the myristoylated proteome with an azide handle.
-
Bio-orthogonal Ligation (Click Chemistry): The azide-tagged proteins can then be selectively and efficiently labeled with a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary bio-orthogonal functional group, typically an alkyne. This reaction, known as "click chemistry" (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), forms a stable triazole linkage, allowing for the detection, enrichment, and identification of the myristoylated proteins.[3][6]
Quantitative Insights: Gauging the Impact of N-Myristoylation
The application of this compound in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the precise measurement of changes in protein myristoylation under different cellular conditions or upon treatment with NMT inhibitors.[8][9][10]
Table 1: Inhibitory Activity of Compounds against N-Myristoyltransferase (NMT)
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| Tris DBA | Murine Nmt1 | 0.5 ± 0.1 | [11] |
| Tris DBA | Murine Nmt2 | 1.3 ± 0.1 | [11] |
| ZINC19710136 | Human NMT1 | 14.03 ± 0.6 | [1] |
| ZINC61997750 | Human NMT1 | 34.29 ± 2.2 | [1] |
| ZINC67688793 | Human NMT1 | 37.47 ± 3.1 | [1] |
Table 2: A Selection of Identified N-Myristoylated Proteins
| Protein | Function | Organism | Reference |
| FBXL7 | F-box protein | Human | [7] |
| PPM1B | Protein phosphatase | Human | [7] |
| SAMM50 | Mitochondrial outer membrane protein | Human | [7][12] |
| PLEKHN | Pleckstrin homology domain-containing protein | Human | [7] |
| AIFM3 | Apoptosis-inducing factor | Human | [7] |
| C22orf42 | Uncharacterized protein | Human | [7] |
| STK32A | Serine/threonine kinase | Human | [7] |
| FAM131C | Uncharacterized protein | Human | [7] |
| DRICH1 | Uncharacterized protein | Human | [7] |
| MCC1 | Mutated in colorectal cancers protein | Human | [7] |
| HID1 | Protein of unknown function | Human | [7] |
| P2RX5 | P2X purinoceptor 5 | Human | [7] |
| STK32B | Serine/threonine kinase | Human | [7] |
| LdARL1 | ADP-ribosylation factor-like 1 | Leishmania donovani | [13] |
| TOMM40 | Mitochondrial outer membrane protein | Human | [12] |
| MIC19 | Mitochondrial contact site protein | Human | [12] |
| MIC25 | Mitochondrial contact site protein | Human | [12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the metabolic labeling of myristoylated proteins with this compound and their subsequent detection and enrichment using click chemistry. Optimization of these protocols for specific cell types and experimental goals is recommended.
Metabolic Labeling of N-Myristoylated Proteins with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in a T-75 flask or multi-well plate.
-
Probe Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (a typical starting concentration is 25-50 µM). A vehicle control (DMSO or ethanol) should be run in parallel.[14]
-
Incubate the cells for the desired period (typically 16-24 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide probe.
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cellular proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
Click Chemistry Reaction for Protein Labeling and Enrichment
Materials:
-
Azide-labeled cell lysate
-
Alkyne-biotin or Alkyne-fluorophore (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO/t-butanol)
-
Streptavidin-agarose beads (for biotin enrichment)
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order (for a 500 µL reaction):
-
Azide-labeled cell lysate (e.g., 1 mg of total protein)
-
Alkyne-biotin or Alkyne-fluorophore (final concentration of 100 µM)
-
TCEP or Sodium Ascorbate (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO4 (final concentration of 1 mM)[2]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess reagents. A methanol/chloroform precipitation is effective.
-
Enrichment of Biotinylated Proteins (if applicable):
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% Triton X-100).
-
Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an anti-biotin antibody, or in-gel fluorescence scanning (if a fluorescent alkyne was used).
-
For proteomic identification, the enriched proteins can be subjected to on-bead or in-solution digestion with trypsin followed by LC-MS/MS analysis.
-
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the application of this compound.
References
- 1. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2025.biomaterials.org [2025.biomaterials.org]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido Myristic Acid, a derivative of the saturated fatty acid myristic acid, has emerged as a powerful chemical tool in biological and pharmaceutical research. Its terminal azide group allows for highly specific and efficient covalent modification through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its utility in studying protein myristoylation, a critical post-translational modification. Detailed experimental protocols and structured data are presented to facilitate its practical application in the laboratory.
Introduction to this compound
This compound (12-Azidododecanoic Acid) is a synthetic analog of myristic acid where the terminal methyl group is replaced by an azide (-N₃) functional group. This modification is minimally perturbing, allowing the molecule to be recognized and processed by cellular machinery similarly to its natural counterpart.[1] The small size and abiotic nature of the azide group make this compound an excellent chemical reporter for metabolic labeling studies.[1][2]
Once incorporated into biomolecules, such as proteins that undergo N-myristoylation, the azide group serves as a chemical handle for subsequent detection and analysis. Through highly efficient and specific click chemistry reactions, it can be conjugated to various reporter tags containing an alkyne group, such as fluorescent dyes or biotin, enabling visualization and enrichment of the labeled biomolecules.[3][4] This two-step approach is central to its application in proteomics, cell biology, and drug discovery.[5][6]
Synthesis of this compound
The most common synthetic route to ω-azido fatty acids involves a nucleophilic substitution reaction. Typically, a corresponding ω-halo fatty acid (e.g., 12-bromododecanoic acid) is treated with an azide salt, such as sodium azide, in a polar aprotic solvent.
Caption: General workflow for the synthesis of this compound.
Reaction Parameters
The table below summarizes typical parameters for the synthesis of azido fatty acids from their bromo-precursors.
| Parameter | Description |
| Starting Material | 12-Bromododecanoic Acid |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Stoichiometry | 1.2 to 1.5 equivalents of Sodium Azide |
| Temperature | 25°C to 60°C |
| Reaction Time | 12 to 24 hours |
| Purification | Column Chromatography or Recrystallization |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 12-bromododecanoic acid.
Materials:
-
12-bromododecanoic acid
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 12-bromododecanoic acid in anhydrous DMF.
-
Reagent Addition: Add 1.3 equivalents of sodium azide to the solution.
-
Reaction: Stir the mixture at room temperature (or gently heat to ~40-50°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure product.[7]
Chemical and Physical Properties
Physical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃N₃O₂ | [1][8] |
| Molecular Weight | 241.33 g/mol | [8] |
| CAS Number | 80667-36-3 | [3][8] |
| Appearance | White crystalline solid | [8] |
| Purity | ≥ 95% | [1][8] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1] |
| Storage | Store at -10°C to -20°C, desiccated | [1][8] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its terminal azide group.
-
Stability: The azide group is generally stable under common biological and chemical conditions. However, it is incompatible with strong reducing agents (e.g., DTT, phosphines under certain conditions) and strong acids, which can produce toxic hydrazoic acid.[9][10] Like other organic azides, it can be sensitive to heat and should be handled with appropriate care.[10]
-
Click Chemistry: The primary utility of this compound stems from its ability to participate in click chemistry reactions.[8][11] This allows for the specific and efficient formation of a stable triazole linkage with an alkyne-functionalized molecule.[11]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source, to form a 1,4-disubstituted triazole.[3][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN), making it suitable for live-cell applications where copper toxicity is a concern.[3][4]
-
Caption: Key click chemistry reactions involving this compound.
Applications in Research and Drug Development
This compound is a versatile tool for studying protein fatty-acylation, a modification crucial for protein trafficking, signaling, and function.[5][12]
Metabolic Labeling and Detection of Myristoylated Proteins
The primary application is the identification and characterization of myristoylated proteins.[1][2] The process involves two main steps:
-
Metabolic Incorporation: Cells are incubated with this compound, which is actively taken up and used by N-myristoyltransferases (NMTs) as a substrate, leading to its covalent attachment to target proteins.[2][5]
-
Detection via Click Chemistry: The azide-labeled proteins are then detected by reacting them with an alkyne-tagged reporter molecule (e.g., a fluorescent dye or biotin). This can be done in cell lysates or, using SPAAC, in living cells.[2][13]
Caption: Workflow for metabolic labeling and detection of proteins.
Other Applications
-
Bioconjugation: Used to attach biomolecules to surfaces or other molecules, aiding in the development of targeted drug delivery systems and diagnostics.[8]
-
Precursor for Synthesis: Serves as a building block for synthesizing more complex bioactive molecules, including potential antimicrobial agents.[8]
-
Polymer Chemistry: Can be incorporated into polymer matrices to create materials with novel properties for biomedical devices and coatings.[8]
Detailed Experimental Protocol: Click Chemistry Detection
This protocol provides a general method for detecting metabolically labeled proteins in a cell lysate using a CuAAC reaction with a biotin-alkyne tag.
Materials:
-
Cell lysate containing proteins labeled with this compound.
-
Biotin-alkyne reporter tag.
-
Click-iT® Protein Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like THPTA).
-
Methanol, Chloroform, Water (for protein precipitation).
Procedure:
-
Protein Precipitation: Precipitate proteins from the cell lysate using a methanol/chloroform/water method to remove interfering small molecules. Resuspend the protein pellet in a buffer containing SDS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the biotin-alkyne tag, copper(II) sulfate, and a reducing agent.
-
Click Reaction: Add the reaction cocktail to the protein sample. Incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: After the reaction, precipitate the protein again to remove excess reagents.
-
Downstream Analysis: Resuspend the final protein pellet in an appropriate buffer for analysis by SDS-PAGE and Western blotting (using streptavidin-HRP) or for enrichment on streptavidin beads followed by mass spectrometry.
Conclusion
This compound is an indispensable tool for chemical biologists and drug discovery professionals. Its ability to be metabolically incorporated into proteins and subsequently detected via highly efficient and specific click chemistry reactions provides a robust platform for identifying and characterizing myristoylated proteins. The detailed protocols and data presented in this guide offer a practical framework for leveraging the unique chemical properties of this compound to advance research in cellular signaling and therapeutic development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Invitrogen™ Click-IT™ Myristic Acid, Azide (12-Azidododecanoic Acid) | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ebiohippo.com [ebiohippo.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. benchchem.com [benchchem.com]
- 11. Issuu [issuu.com]
- 12. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Myristoylated Proteome: A Technical Guide to Azido Myristic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs the function and localization of a vast array of cellular proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in a multitude of signaling pathways, including those mediated by Src family kinases, G proteins, and Abl kinase. Dysregulation of myristoylation has been implicated in various diseases, including cancer and infectious diseases like HIV. Consequently, methods to accurately identify and characterize myristoylated proteins are of paramount importance for both basic research and therapeutic development.
This technical guide provides an in-depth overview of a powerful bioorthogonal chemical biology tool, Azido Myristic Acid (AMA), for the specific labeling and subsequent analysis of myristoylated proteins. We will delve into the core mechanism of metabolic incorporation, detail experimental protocols for labeling and detection, and present signaling pathways where this technique has been instrumental.
The Principle of this compound Labeling
The labeling of myristoylated proteins using this compound is a two-step process that combines metabolic labeling with bioorthogonal chemistry.
-
Metabolic Incorporation: this compound, a synthetic analog of myristic acid featuring a terminal azide (-N3) group, is introduced to cells in culture. The cellular machinery, specifically N-myristoyltransferase (NMT), recognizes AMA as a substrate and covalently attaches it to the N-terminal glycine of target proteins. This process effectively tags myristoylated proteins with a bioorthogonal azide handle. The small size of the azide group ensures minimal perturbation to the natural biological processes.
-
Bioorthogonal "Click" Chemistry: The azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with a complementary alkyne-tagged reporter molecule. This reaction, a cornerstone of "click chemistry," allows for the selective attachment of various probes for downstream analysis. The two most common types of click chemistry reactions used in this context are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. Therefore, it is typically performed on cell lysates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne-containing probe. Its biocompatibility makes it suitable for labeling in living cells.
-
The choice of reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment and mass spectrometry) dictates the subsequent analytical workflow.
Experimental Protocols
I. Metabolic Labeling of Myristoylated Proteins with this compound
This protocol describes the metabolic incorporation of 12-Azidododecanoic Acid (a commonly used myristic acid analog) into proteins in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
12-Azidododecanoic Acid (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of 12-Azidododecanoic Acid in DMSO. Store at -20°C.
-
Labeling:
-
On the day of the experiment, dilute the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time can vary depending on the protein of interest and the cell type.
-
-
Cell Harvest:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for downstream applications.
-
II. Click Chemistry Reaction for Tagging Azido-Labeled Proteins
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the azide-modified proteins in cell lysates.
Materials:
-
Cell pellet containing azido-myristoylated proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-tagged reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (5 mM in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO4) solution (50 mM in water)
-
Methanol (MeOH)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Incubate on ice for 20-30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click chemistry reaction cocktail by sequentially adding the following reagents (for a 50 µL final reaction volume with 46 µL of cell lysate):
-
1 µL of Alkyne-reporter (5 mM stock)
-
1 µL of TCEP (50 mM)
-
1 µL of TBTA (5 mM)
-
1 µL of CuSO4 (50 mM)
-
Note: It is crucial to add the reagents in this order and to use freshly prepared TCEP solution.
-
-
Click Reaction:
-
Add 4 µL of the freshly prepared click chemistry reaction cocktail to 46 µL of the cell lysate.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Protein Precipitation:
-
Add 500 µL of ice-cold methanol to the reaction mixture.
-
Incubate at -80°C overnight to precipitate the proteins.
-
-
Pelleting and Washing:
-
Centrifuge the sample at 15,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the protein pellet with 500 µL of ice-cold methanol.
-
Centrifuge again and discard the supernatant.
-
-
Resuspension: Air-dry the pellet and resuspend it in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
III. Downstream Analysis
Procedure:
-
Resuspend the protein pellet in 1x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
If a fluorescent alkyne reporter was used, visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths.
Procedure:
-
If a biotin-alkyne reporter was used, resuspend the protein pellet in a buffer compatible with streptavidin affinity purification (e.g., RIPA buffer).
-
Incubate the lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads using a suitable elution buffer (e.g., boiling in SDS-PAGE sample buffer or using a competitive elution with free biotin).
Procedure:
-
In-solution or On-bead Digestion: The enriched proteins can be digested with a protease (e.g., trypsin) either after elution or directly on the streptavidin beads.
-
Peptide Cleanup: The resulting peptides should be desalted and purified using a C18 StageTip or a similar method to remove detergents and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the myristoylated proteins and potentially map the sites of modification.
Quantitative Data on this compound Analogs
| This compound Analog | Common Name/Abbreviation | Chain Length | Position of Azide | Notes |
| 12-Azidododecanoic Acid | This compound | 12 | 12 | Most commonly used analog for metabolic labeling of myristoylated proteins. |
| Other Positional Isomers | - | 12 | Various | Less common; potential for altered NMT recognition and incorporation efficiency. |
| Varying Chain Lengths | - | e.g., 10, 14 | Terminal | Can be used to probe the chain length specificity of NMTs in different organisms. |
Note: The labeling efficiency is also highly dependent on factors such as cell type, metabolic state, concentration of the analog, and incubation time. Therefore, optimization is crucial for each experimental setup.
Signaling Pathways and Experimental Workflows
This compound labeling has been instrumental in elucidating the role of myristoylation in various signaling pathways. Below are examples of key pathways and a conceptual workflow diagram.
Key Signaling Pathways Involving Myristoylation
-
Src Family Kinase Signaling: Myristoylation is essential for the membrane localization of Src family kinases (e.g., Src, Fyn, Lck), which is a prerequisite for their activation and downstream signaling in processes like cell growth, differentiation, and migration.[1][2][3] The myristoyl group acts as a hydrophobic anchor, and in some cases, a second signal like palmitoylation is required for stable membrane association.[4]
-
G Protein Signaling: The α-subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with the plasma membrane and G protein-coupled receptors (GPCRs).[5][6][7] This modification is crucial for the proper transduction of extracellular signals into intracellular responses.
-
Abl Kinase Regulation: The myristoylation of the c-Abl tyrosine kinase plays a dual role in its regulation.[8][9][10] The myristoyl group can bind to a hydrophobic pocket within the kinase domain, inducing an autoinhibitory conformation. Release of the myristoyl group and its insertion into a membrane are associated with kinase activation.
-
HIV-1 Gag Assembly: The myristoylation of the HIV-1 Gag polyprotein is indispensable for its targeting to the plasma membrane, where the assembly of new virions takes place.[11][12][13][14][15] Inhibition of Gag myristoylation prevents viral particle formation, making NMT a potential therapeutic target for HIV treatment.
-
Apoptosis Signaling: During apoptosis, caspase-mediated cleavage of certain proteins can expose cryptic N-terminal glycine residues, leading to their post-translational myristoylation.[16][17][18][19] This modification can alter the subcellular localization and function of these proteins, thereby modulating the apoptotic process.
Experimental Workflow Diagram
Caption: General workflow for labeling and analysis of myristoylated proteins.
Src Kinase Activation Signaling Pathway
Caption: Role of myristoylation in Src kinase membrane localization and activation.
Conclusion
This compound labeling, coupled with click chemistry, provides a robust and versatile platform for the study of protein myristoylation. This technique enables the sensitive and specific detection, visualization, and identification of myristoylated proteins in complex biological samples. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to employ this powerful tool to unravel the intricate roles of myristoylation in cellular signaling and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Myristoylation of Src kinase mediates Src-induced and high-fat diet-accelerated prostate tumor progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The residue at position 5 of the N-terminal region of Src and Fyn modulates their myristoylation, palmitoylation, and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The residue at position 5 of the N-terminal region of Src and Fyn modulates their myristoylation, palmitoylation, and membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How HIV-1 Gag assembles in cells: putting together pieces of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Myristoylation-dependent replication and assembly of human immunodeficiency virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Labeling with Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques involved in the metabolic labeling of proteins with Azido Myristic Acid (Az-Myr). This powerful bioorthogonal chemical reporter strategy enables the identification, characterization, and functional analysis of N-myristoylated proteins, a critical class of molecules involved in a myriad of cellular processes, including signal transduction, protein trafficking, and oncogenesis.
Core Principles of this compound Labeling
N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is co-translationally or post-translationally attached to the N-terminal glycine residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions and protein-protein interactions.[2][3]
Metabolic labeling with this compound leverages the cell's natural biosynthetic pathways. Az-Myr, an analog of myristic acid containing a bioorthogonal azide group, is supplied to cells in culture.[1] Due to the small and bio-inert nature of the azide group, Az-Myr is recognized and utilized by cellular enzymes, including N-myristoyltransferase (NMT), in a manner similar to its natural counterpart.[1]
Once incorporated into proteins, the azide moiety serves as a chemical handle for subsequent detection and enrichment. This is typically achieved through one of two highly specific and efficient bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the covalent ligation of the azide-labeled protein with a reporter molecule containing a terminal alkyne group (e.g., a fluorophore or biotin).[1] This reaction is highly efficient and specific, though the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications on cell lysates.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) on the reporter molecule.[1] The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a toxic catalyst and making it suitable for live-cell imaging.
An alternative to click chemistry is the Staudinger ligation , which involves the reaction of the azide with a phosphine-based probe.[5]
The ability to tag myristoylated proteins with various reporters opens up a wide range of downstream applications, including fluorescent visualization, affinity purification for proteomic analysis, and identification of protein-protein interactions.
Quantitative Data Presentation
The efficiency of metabolic labeling with this compound can be influenced by several factors, including the concentration of the analog, incubation time, and the specific cell type. The following tables summarize key quantitative parameters to consider when designing experiments.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 20 - 100 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[6] |
| Incubation Time | 3 - 24 hours | Shorter incubation times may be sufficient for highly abundant proteins, while longer times can increase the labeling of less abundant species.[6][7] |
Table 1: Recommended Experimental Parameters for Metabolic Labeling with this compound. This table provides general guidelines for optimizing the metabolic labeling of mammalian cells with this compound.
| Probe Type | Detection Chemistry | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Alkyne-Myristic Acid | CuAAC or SPAAC | High (5- to 10-fold more sensitive than azido probes)[8] | Faster reaction kinetics, higher signal-to-noise ratio.[9] | CuAAC requires a potentially cytotoxic copper catalyst. |
| This compound | CuAAC or SPAAC | Moderate to High | Versatile for both CuAAC and SPAAC. | Can have higher background noise compared to alkyne probes.[9] |
Table 2: Comparison of Alkyne vs. This compound Probes. This table compares the key features and performance of alkyne- and azide-functionalized myristic acid analogs for metabolic labeling.
Experimental Protocols
This section provides detailed methodologies for the key steps in a typical this compound metabolic labeling experiment.
Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of labeling.[6]
-
Prepare Labeling Medium: Prepare a stock solution of 12-Azidododecanoic Acid (this compound) in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 25-100 µM).[6]
-
Labeling: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to allow for metabolic incorporation of the this compound.[6]
Cell Lysis and Protein Extraction
-
Cell Harvest: After incubation, wash the cells twice with cold PBS.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Homogenization: Scrape the cells and collect the lysate. Further homogenize the lysate by sonication or passage through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling azide-modified proteins in a cell lysate with an alkyne-containing reporter (e.g., alkyne-biotin or a fluorescent alkyne probe).
-
Prepare Reagents:
-
Alkyne Probe: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 50 mM stock solution in water.
-
Copper Ligand (e.g., THPTA or TBTA): Prepare a 10 mM stock solution in DMSO or water.[4]
-
-
Reaction Setup: In a microfuge tube, combine the following:
-
50-100 µg of azide-labeled protein lysate.
-
Alkyne probe to a final concentration of 10-50 µM.
-
Copper ligand to a final concentration of 0.1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Initiate Reaction: Add the reducing agent (Sodium Ascorbate) to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins by adding four volumes of cold acetone and incubating at -20°C for at least 30 minutes.
-
Pellet and Wash: Centrifuge at high speed to pellet the proteins. Discard the supernatant and wash the pellet with cold methanol.
-
Resuspend: Resuspend the protein pellet in an appropriate buffer (e.g., Laemmli sample buffer for SDS-PAGE).
Enrichment of Azide-Labeled Proteins
This protocol describes the enrichment of biotin-tagged myristoylated proteins using streptavidin affinity chromatography.
-
Prepare Affinity Resin: Resuspend streptavidin-agarose or magnetic beads in a suitable binding buffer.
-
Incubate with Lysate: Add the biotin-labeled protein lysate to the prepared affinity resin.
-
Binding: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin.
-
Wash: Pellet the resin (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the resin extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin. This can be achieved by boiling in SDS-PAGE sample buffer, or for mass spectrometry applications, by on-bead digestion with a protease like trypsin.
Mass Spectrometry Analysis of Myristoylated Peptides
-
In-solution or On-bead Digestion: The enriched proteins are digested with a protease (e.g., trypsin) to generate peptides.
-
Peptide Desalting: The resulting peptide mixture is desalted and concentrated using a C18 StageTip or similar reversed-phase chromatography material.
-
LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the myristoylated peptides. A characteristic neutral loss of 210 Da (the mass of the myristoyl group) can be used as a diagnostic marker for myristoylated peptides during MS/MS analysis.[9]
Visualizations
Signaling Pathways
N-myristoylation is a key regulatory modification in several critical signaling pathways. The following diagrams illustrate the role of myristoylation in the Src kinase and G-protein signaling pathways.
Experimental Workflows
The following diagrams outline the logical flow of a typical experiment to identify myristoylated proteins using this compound.
References
- 1. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Understanding Protein N-myristoylation with Chemical Probes
Abstract
Protein N-myristoylation is a crucial lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein.[1][2][3] This modification, catalyzed by N-myristoyltransferase (NMT), is fundamental to a vast array of cellular processes, including signal transduction, protein-protein interactions, and subcellular localization.[1][4][5][6][7] Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT a significant therapeutic target.[2][3][5] This guide provides a comprehensive overview of the chemical biology tools used to study protein N-myristoylation. We detail the use of bioorthogonal myristic acid analogs for metabolic labeling, proteome-wide identification, and quantitative analysis of N-myristoylated proteins. This document includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for researchers in academia and industry.
Introduction to Protein N-myristoylation
The Modification and its Function
N-myristoylation is a form of fatty acylation where a myristoyl group is attached via an amide bond to the alpha-amino group of an N-terminal glycine residue.[1] This process increases the hydrophobicity of the protein, facilitating weak and reversible interactions with cellular membranes and other proteins.[1][5] The modification can occur either co-translationally on a nascent polypeptide chain shortly after the initiator methionine is cleaved, or post-translationally, often following proteolytic cleavage of a protein (e.g., during apoptosis) to expose a new N-terminal glycine.[1][2][5][7]
The primary functions of N-myristoylation include:
-
Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, guiding proteins to membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[5]
-
Signal Transduction: Many key signaling proteins, including G-proteins and protein kinases, require N-myristoylation for proper localization and function in signaling cascades.[4][5][6][8]
-
Protein-Protein Interactions: The lipid moiety can directly mediate or stabilize interactions with other proteins.[1][4][5]
-
Protein Stability: N-myristoylation can influence the stability and folding of certain proteins.[5]
The N-myristoyltransferases (NMTs)
The enzymatic reaction is catalyzed by N-myristoyltransferase (NMT), which transfers the myristoyl group from myristoyl-Coenzyme A (CoA) to the substrate protein.[3][6] NMTs are present in all eukaryotes.[4][7] Mammals express two isozymes, NMT1 and NMT2, which share approximately 77% sequence identity but can have distinct biological roles and substrate selectivity.[2][9] The recognition sequence for NMT requires an N-terminal glycine, often as part of a consensus motif like Gly-X-X-X-Ser/Thr.[2]
Role in Cellular Signaling
N-myristoylation is a pivotal modification in numerous signaling pathways. For instance, the Src family of tyrosine kinases requires myristoylation for anchoring to the plasma membrane, which is essential for their role in regulating cell growth, differentiation, and adhesion.[2] Similarly, the alpha subunits of heterotrimeric G proteins are myristoylated, a modification critical for their interaction with G protein-coupled receptors and downstream effectors.[2] The reversibility of the membrane association, often modulated by a secondary modification like palmitoylation or by conformational changes, is known as a "myristoyl switch," which allows for dynamic regulation of signaling events.[1][7]
Caption: The Process of Protein N-myristoylation.
Chemical Probes for Interrogating N-myristoylation
Bioorthogonal Chemistry Approach
Studying N-myristoylation has been revolutionized by chemical proteomics, which employs chemical probes that mimic natural metabolites.[10] This strategy relies on "bioorthogonal chemistry," which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[11] For N-myristoylation, this involves synthesizing myristic acid analogs that contain a small, inert chemical handle—either an alkyne or an azide group.[12][13]
Myristic Acid Analogs
These analogs are fed to cells and are metabolically incorporated into proteins by NMT in place of natural myristic acid.[10][12] The most widely used probe is 13-tetradecynoic acid, often referred to as YnMyr.[14] Once incorporated, the alkyne or azide handle serves as a point of attachment for various reporter tags (e.g., biotin for affinity purification or a fluorophore for imaging) via highly specific and efficient bioorthogonal ligation reactions.[10][14][15]
Caption: Bioorthogonal Probes and Ligation Chemistries.
Experimental Workflow for Proteome-wide Analysis
The chemical proteomics workflow enables the global identification and quantification of N-myristoylated proteins from cells.[14][16]
Overview of the Chemical Proteomics Strategy
-
Metabolic Labeling: Cells are cultured in media supplemented with a myristic acid analog (e.g., YnMyr). The probe is taken up by the cells and incorporated into NMT substrate proteins.[14][16]
-
Cell Lysis: Cells are harvested and lysed to create a whole-cell proteome extract containing the probe-labeled proteins.[6][14]
-
Bioorthogonal Ligation: The alkyne-modified proteins in the lysate are covalently linked to an azide-functionalized reporter tag using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[10][14][16] A common reporter is biotin-azide, which facilitates subsequent enrichment.
-
Enrichment: Biotin-tagged proteins are captured and isolated from the complex lysate using streptavidin- or neutravidin-conjugated beads.[17][18]
-
Proteomic Analysis: The enriched proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[6][10][19]
Caption: Chemical Proteomics Workflow for N-myristoylation.
Quantitative Analysis of the N-myristoylated Proteome
Chemical proteomic strategies have enabled the identification of the N-myristoylated proteome at a global scale. Seminal studies have identified over 100 N-myristoylated proteins in human cells, the vast majority of which were previously unknown.[14][16]
Identified N-myristoylated Proteins in Human Cells
The following table summarizes a subset of high-confidence N-myristoylated proteins identified in HeLa cells using the YnMyr probe, categorized by their primary cellular function. This demonstrates the broad involvement of N-myristoylation across diverse biological processes.
| Protein (Gene Name) | UniProt ID | Cellular Function/Pathway |
| Signaling - Kinases/Phosphatases | ||
| ABL1 | P00519 | Tyrosine kinase, cell differentiation, division, adhesion |
| LCK | P06239 | Tyrosine kinase, T-cell signaling |
| SRC | P12931 | Tyrosine kinase, embryonic development, cell growth |
| PAK2 | Q13177 | Serine/threonine kinase, cytoskeletal dynamics, apoptosis |
| PPP1R12A (MYPT1) | O14974 | Myosin phosphatase targeting subunit 1 |
| Signaling - G-Proteins/Adaptors | ||
| GNAI1 | P63096 | G-protein alpha subunit (inhibitory) |
| GNAI2 | P04899 | G-protein alpha subunit (inhibitory) |
| GNAI3 | P08754 | G-protein alpha subunit (inhibitory) |
| GNAZ | P19086 | G-protein alpha subunit (z) |
| ARF1, ARF3, ARF4, ARF5 | P84077, P61204, P84078, P84079 | ADP-ribosylation factors, vesicular trafficking |
| NDUFAF4 (C6orf66) | Q96D52 | Complex I assembly factor |
| Apoptosis & Cell Cycle | ||
| BID | P55957 | Pro-apoptotic Bcl-2 family protein (post-translationally modified) |
| CCDC88A (GIV) | Q3V5E2 | Guanine nucleotide exchange factor, cell migration |
| ANKFY1 | Q9Y2I1 | Ankyrin repeat and FYVE domain-containing protein 1 |
| Other/Various | ||
| NMT1 | P30419 | N-myristoyltransferase 1 |
| NMT2 | O60551 | N-myristoyltransferase 2 |
| MARCKS | P29966 | Calmodulin-binding protein, cytoskeletal regulation |
| MARCKSL1 (MRP) | Q13042 | MARCKS-related protein |
| NEK7 | Q8TDX7 | Serine/threonine kinase, cell cycle |
Table based on data from Thinon et al., 2014 and other proteomics studies.[14][16]
Quantifying NMT Inhibition
This chemical proteomics workflow is also a powerful tool for quantifying the efficacy and selectivity of NMT inhibitors in a cellular context.[9][14] By treating cells with a candidate inhibitor alongside the YnMyr probe, one can measure the dose-dependent decrease in probe incorporation across the entire myristoylated proteome simultaneously.
| NMT Substrate | IC50 (nM) for NMT Inhibitor IMP-1088 |
| ARF1 | 12 |
| ARF3 | 11 |
| GNAI2 | 10 |
| GNAI3 | 10 |
| LCK | 15 |
| ABL1 | 18 |
| MARCKS | 13 |
| NMT1 | 14 |
Table represents example quantitative data showing the cellular potency of an NMT inhibitor against various substrates. Data derived from studies such as Lanyon-Hogg et al., 2017.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the proteome-wide analysis of N-myristoylated proteins in cultured mammalian cells.
Metabolic Labeling with Alkyne-Myristate (YnMyr)
-
Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) and grow to ~70-80% confluency in standard culture medium (e.g., DMEM with 10% FBS).
-
Probe Preparation: Prepare a stock solution of YnMyr (13-tetradecynoic acid) in DMSO (e.g., 10-50 mM).
-
Labeling: Aspirate the standard culture medium and replace it with fresh medium containing the desired final concentration of YnMyr (typically 10-50 µM).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: After incubation, wash the cells twice with cold PBS, then harvest by scraping or trypsinization. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.
Cell Lysis and Lysate Preparation
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer or 50 mM Tris-HCl pH 8.0, 1% SDS, with protease and phosphatase inhibitors).
-
Lysis: Resuspend the cell pellet in cold lysis buffer.
-
Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). Normalize the protein concentration for all samples.
CuAAC Reaction (Click Chemistry)
-
Reaction Mix Preparation: For a typical 1 mg protein sample, prepare the click reaction mix in the following order. Note: Premixing the reagents is crucial.
-
Protein Lysate: 1 mg of protein in lysis buffer.
-
Biotin-Azide: Add to a final concentration of 100 µM.
-
TCEP (Tris(2-carboxyethyl)phosphine): Add from a fresh 50 mM stock in water to a final concentration of 1 mM. (Reducing agent for Cu(II)).
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Add from a 1.7 mM stock in DMSO to a final concentration of 100 µM. (Copper-stabilizing ligand).[20]
-
Copper(II) Sulfate (CuSO4): Add from a 50 mM stock in water to a final concentration of 1 mM.
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours with gentle rotation.
Enrichment and Sample Preparation for MS
-
Protein Precipitation: Precipitate the protein from the click reaction mixture using a methanol/chloroform protocol to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for bead binding (e.g., 50 mM Tris-HCl pH 8.0, 1.2% SDS).
-
Bead Preparation: Use high-capacity streptavidin or neutravidin agarose beads. Wash the beads three times with the resuspension buffer.
-
Binding/Enrichment: Add the resuspended protein solution to the washed beads and incubate for 2 hours at room temperature with rotation to allow the biotinylated proteins to bind.
-
Washing: Pellet the beads and wash them extensively to remove non-specifically bound proteins. A typical wash series is:
-
2x with 1% SDS in PBS.
-
2x with 8 M urea in 100 mM Tris-HCl pH 8.0.
-
3x with PBS.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl pH 8.0).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate cysteines.
-
Add sequencing-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform one or two additional washes of the beads with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to recover any remaining peptides.
-
Sample Cleanup: Combine the peptide eluates and desalt using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.
Key Signaling Pathways and Regulatory Mechanisms
The "Myristoyl Switch" Mechanism
Many N-myristoylated proteins are not permanently anchored to membranes. Instead, their association is dynamically regulated by mechanisms known as "myristoyl switches".[7] In one common model, the myristoyl group is sequestered within a hydrophobic pocket of the protein, keeping it soluble in the cytoplasm. A conformational change, often triggered by ligand binding or phosphorylation, exposes the myristoyl group, leading to its insertion into a membrane and activation of the protein's function. This allows for rapid and reversible control over signaling events at the membrane.
Role in Src Family Kinase Signaling
Src, a proto-oncogenic tyrosine kinase, is a classic example of a protein regulated by N-myristoylation.[2] Myristoylation is required for its localization to the plasma membrane.[2] Often, a second lipid modification, palmitoylation on a nearby cysteine residue, provides a stronger, more stable membrane anchor.[1] The interplay between these two lipid modifications, along with phosphorylation events that regulate the kinase's conformation, controls its activity and its role in downstream signaling pathways that govern cell growth and proliferation.
Caption: N-myristoylation in Src Kinase Activation.
Conclusion and Future Outlook
Chemical probes have fundamentally advanced our understanding of protein N-myristoylation, transforming it from a modification studied on a protein-by-protein basis to one that can be analyzed at a global, proteome-wide scale. The workflows detailed in this guide provide robust methods for identifying novel N-myristoylated proteins, quantifying changes in response to stimuli, and evaluating the cellular efficacy of NMT inhibitors.[21] As NMTs are increasingly recognized as viable drug targets in oncology and infectious diseases, these chemical proteomic tools will be indispensable for drug development, enabling target validation, mechanism-of-action studies, and biomarker discovery. Future advancements will likely focus on developing probes with improved cell permeability and incorporation efficiency, as well as refining analytical techniques to achieve even greater sensitivity and temporal resolution in tracking the dynamic myristoylated proteome.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 7. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses | Semantic Scholar [semanticscholar.org]
- 9. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kinase-insight.com [kinase-insight.com]
- 20. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application [pubmed.ncbi.nlm.nih.gov]
- 21. crick.ac.uk [crick.ac.uk]
Azido Myristic Acid: A Bioorthogonal Probe for N-Myristoyltransferase Activity and Proteome Profiling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs protein localization, stability, and function.[1][2] This process is catalyzed by N-myristoyltransferase (NMT), an enzyme essential in eukaryotes and a validated therapeutic target in various diseases, including cancer and infectious diseases.[1][3][4] The study of N-myristoylation has been significantly advanced by the development of chemical proteomics tools, particularly bioorthogonal fatty acid analogs such as Azido Myristic Acid.[5][6] This technical guide provides a comprehensive overview of this compound as a substrate for NMT, detailing its application in proteomic studies and enzyme assays, complete with experimental protocols and quantitative data.
This compound is a myristic acid analog containing a terminal azide group.[7] This small, bio-inert functional group allows for the selective chemical ligation to probes bearing a complementary alkyne or cyclooctyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively, a concept known as "click chemistry".[7][8] This bioorthogonal approach enables the specific labeling and detection of N-myristoylated proteins within complex biological systems.[5][6]
Quantitative Data: Kinetic Parameters and Inhibitor Potency
The utility of azido-modified fatty acids as NMT substrates has been quantitatively assessed in various assays. The following tables summarize key kinetic parameters for azido-dodecanoyl-CoA, a commonly used analog, and the inhibitory potency of compounds measured using NMT assays that employ such analogs.
| Substrate | Enzyme | Km (µM) | Assay Method |
| Azido-dodecanoyl-CoA | Murine NMT1 | 14 ± 2 (SD) | NMT-azido-ELISA |
| Azido-dodecanoyl-CoA | Murine NMT2 | 9 ± 3 (SD) | NMT-azido-ELISA |
| Lck-FLAG (peptide substrate) | Murine NMT1 | 26 ± 5 (SD) | NMT-azido-ELISA |
| Lck-FLAG (peptide substrate) | Murine NMT2 | 17 ± 2 (SD) | NMT-azido-ELISA |
| Table 1: Michaelis-Menten constants (Km) for NMT substrates determined using an ELISA-based assay. Data sourced from[9]. |
| Inhibitor | Enzyme | IC50 (µM) | Assay Method |
| Tris DBA | Murine NMT1 | 0.5 ± 0.1 | NMT-azido-ELISA |
| Tris DBA | Murine NMT2 | 1.3 ± 0.1 | NMT-azido-ELISA |
| Myristic acid derivatives (3u) | Fungal NMT | 0.835 | Fluorescence-based |
| Myristic acid derivatives (3m) | Fungal NMT | 0.863 | Fluorescence-based |
| Myristic acid | Fungal NMT | 4.213 | Fluorescence-based |
| Table 2: Half-maximal inhibitory concentrations (IC50) for NMT inhibitors. Data for Tris DBA sourced from[9] and for myristic acid derivatives from[10]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.
Metabolic Labeling of Proteins with this compound
This protocol describes the in-cell incorporation of this compound into NMT substrate proteins.
Materials:
-
Mammalian cells (e.g., HeLa or HEK293T)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (e.g., 12-azidododecanoic acid)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling:
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells by adding cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.
Click Chemistry for Protein Labeling
This protocol details the ligation of a reporter tag (e.g., biotin-alkyne) to the azide-modified proteins in the cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins
-
Biotin-alkyne or a fluorescent alkyne probe
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the following reagents (final concentrations may need optimization):
-
Biotin-alkyne (e.g., 100 µM)
-
TCEP (1 mM) or sodium ascorbate (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
-
Reaction Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional but Recommended): Precipitate the labeled proteins using methods like chloroform/methanol precipitation to remove excess reagents.
-
Downstream Analysis: The biotin-labeled proteins can now be enriched using streptavidin beads for mass spectrometry analysis or detected by western blot using streptavidin-HRP.[11] Fluorescently labeled proteins can be visualized directly by in-gel fluorescence.
NMT-azido-ELISA for NMT Activity Measurement
This non-radioactive ELISA-based assay measures NMT activity by detecting the incorporation of an azido-fatty acid into a FLAG-tagged peptide substrate.[3]
Materials:
-
Recombinant NMT enzyme
-
FLAG-tagged peptide substrate (e.g., Lck-FLAG)
-
Azido-dodecanoyl-CoA
-
Phosphine-biotin
-
Anti-FLAG antibody-coated microplate
-
Streptavidin-peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Assay buffer
Procedure:
-
NMT Reaction: In a tube, incubate the recombinant NMT enzyme with the FLAG-tagged peptide substrate and azido-dodecanoyl-CoA in the assay buffer.[3]
-
Staudinger Ligation: Add phosphine-biotin to the reaction mixture to couple biotin to the azido-dodecanoylated peptide.[3]
-
Capture: Transfer the reaction mixture to the anti-FLAG antibody-coated microplate and incubate to capture the FLAG-tagged peptide (both modified and unmodified).
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add streptavidin-HRP and incubate. The HRP will bind to the biotinylated peptides.
-
Substrate Addition: After another wash step, add TMB substrate. A color change will occur in the presence of HRP.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the NMT activity.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.
Caption: N-Myristoylation pathway and the role of this compound.
Caption: Workflow for proteomic analysis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Azide Group in Azido Myristic Acid Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Azido Myristic Acid (AzM) and the critical function of its azide group in click chemistry. This powerful chemical tool has revolutionized the study of protein myristoylation, a crucial lipid modification involved in a vast array of cellular processes. Understanding the principles behind AzM-based metabolic labeling and its subsequent detection is paramount for researchers leveraging this technique to unravel complex biological questions and advance drug discovery efforts.
Introduction to Protein Myristoylation and its Investigation
Protein N-myristoylation is a post-translational modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a protein.[1][2] This lipid modification is critical for a protein's ability to associate with cellular membranes, engage in protein-protein interactions, and participate in signal transduction pathways.[2][3] Dysregulation of myristoylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4]
The study of myristoylation has been significantly advanced by the development of chemical biology tools. This compound is a myristic acid analog that contains a bioorthogonal azide group.[5] This small, non-perturbing chemical handle allows for the metabolic incorporation of the fatty acid into proteins, which can then be selectively tagged and identified.[6][7]
The Heart of the Matter: The Azide Group in Bioorthogonal Chemistry
The success of this compound as a chemical reporter lies in the unique properties of the azide group.[6] Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes.[6][8] The azide group is an ideal participant in such reactions for several key reasons:
-
Biocompatibility: The azide group is virtually absent from biological systems, ensuring that it does not interfere with normal cellular functions.[5][6]
-
Small Size: Its small size allows this compound to be processed by the cell's metabolic machinery as if it were natural myristic acid, leading to its efficient incorporation into proteins.[6][7]
-
Specific Reactivity: The azide group exhibits highly specific reactivity with alkyne or strained cyclooctyne groups through "click chemistry" reactions.[9][] This specificity allows for the precise and efficient labeling of azide-containing proteins with reporter molecules.[11]
The most common click chemistry reaction used with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][12] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide group on the myristoylated protein and an alkyne-containing reporter molecule, such as a fluorescent dye or a biotin tag for enrichment.[13][14]
Experimental Workflow: From Metabolic Labeling to Proteomic Analysis
The use of this compound to study protein myristoylation follows a general workflow. This process begins with the introduction of AzM to cells, its incorporation into proteins, and concludes with the detection and analysis of the labeled proteins.
Caption: General workflow for studying protein myristoylation using this compound.
Experimental Protocols
Below are representative protocols for the key steps in the workflow.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells [15][16]
-
Cell Culture: Culture mammalian cells to the desired confluency in their appropriate growth medium.
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a stock solution (e.g., 10-50 mM).
-
Labeling: Add the this compound stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 16-24 hours under normal growth conditions (e.g., 37°C, 5% CO2).
-
Harvesting: Wash the cells with PBS to remove unincorporated this compound, then harvest the cells for lysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction [17][18]
CRITICAL: Amine-based buffers like Tris should be avoided as they can chelate the copper(I) catalyst.[17]
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate.
-
Prepare Click Chemistry Mix: Prepare a master mix of the click chemistry reagents. The final concentrations in the reaction should be:
-
100 µM alkyne-reporter (e.g., biotin-alkyne or a fluorescent alkyne)
-
1 mM CuSO4
-
1 mM TCEP (Tris(2-carboxyethyl)phosphine) or 5 mM Sodium Ascorbate (freshly prepared)
-
100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
-
Reaction: Add the click chemistry mix to the cell lysate.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Downstream Processing: The labeled proteome is now ready for analysis by methods such as in-gel fluorescence scanning or enrichment of biotinylated proteins.
Applications in Signaling Pathways and Drug Discovery
The ability to identify and quantify myristoylated proteins has profound implications for understanding cellular signaling and for drug development. Myristoylation is a key regulator in numerous signaling pathways, including those involving G-proteins and protein kinases.[2][19]
Caption: Role of myristoylation in G-protein signaling at the plasma membrane.
By using this compound in quantitative proteomic studies, researchers can identify novel myristoylated proteins and assess how their modification state changes in response to various stimuli or in disease states.[20][21] This information is invaluable for identifying new drug targets. For example, inhibitors of N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, are being investigated as potential antifungal and anticancer agents.[22]
Quantitative Data Presentation
The quantitative nature of modern proteomics allows for the precise measurement of changes in protein abundance and modification. When coupled with this compound labeling, it's possible to quantify the myristoylated proteome.
| Protein Class | Number of Identified Myristoylated Proteins (Example) | Fold Change (Treatment vs. Control) | Reference |
| Kinases | 15 | +2.5 | [19] |
| G-proteins | 12 | -1.8 | [2] |
| Structural Proteins | 8 | +1.2 | [3] |
| Uncharacterized | 25 | Varies | [20] |
This table is a representative example of how quantitative data on myristoylated proteins can be presented. Actual numbers will vary based on the specific experiment and cell type.
Conclusion
The azide group is the cornerstone of this compound's utility in chemical biology. Its bioorthogonality, small size, and specific reactivity enable the precise and efficient labeling of myristoylated proteins within a complex cellular environment. The click chemistry reaction, facilitated by the azide group, provides a robust method for attaching a wide range of reporter molecules, thereby allowing for the visualization, enrichment, and quantification of this important class of proteins. As research continues to uncover the intricate roles of protein myristoylation in health and disease, the azide group in this compound will undoubtedly remain an indispensable tool for discovery.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Initial Investigations of Azido Myristic Acid in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of proteins, is a critical lipid modification that governs protein-membrane interactions and signal transduction.[1] Dysregulation of this process is implicated in various diseases, including cancer and infectious diseases. The study of myristoylation has been historically challenging, often relying on radioactive isotopes like ³H- or ¹⁴C-myristate, which involve lengthy exposure times and safety concerns.[2] The development of Azido Myristic Acid, a bio-orthogonal analog of myristic acid, has revolutionized the field. This chemical reporter allows for the non-radioactive detection of myristoylated proteins with high sensitivity and temporal resolution.[3]
This compound is a myristic acid molecule where a terminal methyl group is replaced by a small, bio-inert azide group.[4] This minimal modification allows it to be recognized and utilized by the cellular machinery, specifically N-myristoyltransferases (NMTs), which catalyze its attachment to target proteins.[5] The incorporated azide group then serves as a chemical handle for "click chemistry," a highly efficient and specific ligation reaction, enabling the visualization and identification of myristoylated proteins.[6]
Core Concepts and Mechanism of Action
The use of this compound in cell culture is a two-step process: metabolic labeling followed by bio-orthogonal ligation.
-
Metabolic Labeling: Cells are incubated with this compound, which is transported into the cell and converted to Azido-myristoyl-CoA. This analog is then used by N-myristoyltransferases (NMTs) to attach the azido-fatty acid to the N-terminal glycine of nascent or caspase-cleaved proteins.[5][7]
-
Bio-orthogonal Ligation (Click Chemistry): After labeling, cell lysates containing the azide-modified proteins are subjected to a click chemistry reaction. This typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group on the myristoylated protein reacts with a reporter molecule containing a terminal alkyne.[8] This reporter can be a fluorophore for in-gel fluorescence imaging or an affinity tag like biotin for enrichment and subsequent identification by mass spectrometry.[9]
Key Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for metabolically incorporating this compound into cellular proteins.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO).
-
On the day of the experiment, prepare the labeling medium. For optimal uptake, it is recommended to use a medium with reduced serum or supplemented with fatty acid-free BSA.
-
Dilute the this compound stock solution into the pre-warmed culture medium to the desired final concentration (typically in the range of 25-100 µM).
-
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells for a specific duration (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Cell Lysis and Protein Quantification
Materials:
-
Cell pellet from the previous step
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Microcentrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay kit according to the manufacturer's instructions.
Click Chemistry Reaction for Protein Detection
This protocol describes the conjugation of an alkyne-biotin reporter to the azide-labeled proteins in the cell lysate.
Materials:
-
Azide-labeled protein lysate
-
Alkyne-biotin reporter molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (e.g., 50-100 µg of protein)
-
Alkyne-biotin reporter (final concentration typically 100-250 µM)
-
TCEP or Sodium Ascorbate (final concentration 1-5 mM)
-
TBTA (final concentration 100-200 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet. Resuspend the pellet in Laemmli sample buffer.
Western Blot Analysis of Biotinylated Proteins
Materials:
-
Protein samples from the click chemistry reaction
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the biotinylated proteins using an appropriate imaging system.
Data Presentation
The following tables summarize typical experimental parameters and findings from initial investigations of this compound in cell culture.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Key Finding | Reference |
| Jurkat | 40 | 3-4 | Identification of post-translationally myristoylated proteins during apoptosis. | [2] |
| HepG2 | 50 | Not Specified | Investigation of myristic acid's role in remodeling sphingolipid metabolism. | [10] |
| RKO | 1-50 | Not Specified | Detection of protein adduction by HNE using click chemistry. | [11] |
| Bovine Mammary Epithelial Cells (MAC-T) | 100-200 | 24 | Study of myristic acid's effect on triglyceride production. | [12] |
| Protein | Cell Line | Observation | Significance | Reference |
| Bid, PAK2, Actin, Gelsolin | Jurkat | Post-translational myristoylation upon caspase cleavage during apoptosis. | A novel mechanism for regulating cell death. | [2] |
| PKCε, CD-IC2, Bap31, MST3 | Jurkat | Newly identified post-translationally myristoylated proteins in apoptotic cells. | Expansion of the myristoylated proteome in apoptosis. | [3] |
| Arf1 | E. coli (co-expression) | Successful incorporation of modified myristic acid analogs. | A method to generate and analyze modified myristoylated proteins. | [5] |
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Labeling
Caption: General experimental workflow for identifying myristoylated proteins using this compound.
Protein N-Myristoylation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
A Technical Guide to Azido Myristic Acid in Proteomics: From Discovery to Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth exploration of Azido Myristic Acid as a chemical probe for studying protein N-myristoylation. It details the underlying biochemical principles, comprehensive experimental protocols, and applications in quantitative proteomics, signal pathway elucidation, and therapeutic discovery.
Introduction: Unveiling the Myristoylated Proteome
Protein N-myristoylation is a critical lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a target protein.[1] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for regulating protein localization, stability, and function.[2][3] Myristoylated proteins are key components of numerous cellular signaling pathways, and their dysregulation is implicated in diseases ranging from cancer to viral infections.[1][4]
The study of myristoylation has been historically challenging. Traditional methods often lacked the sensitivity and specificity required to globally identify and quantify these modified proteins within the complex cellular environment. The development of bioorthogonal chemical reporters, such as this compound, has revolutionized the field. This compound is a synthetic analog of myristic acid that contains a terminal azide group.[5] This small, bio-inert azide handle does not significantly disrupt the molecule's metabolism, allowing it to be processed by cellular machinery and incorporated into proteins by NMT.[5][6] The azide group then serves as a chemical handle for "click chemistry," enabling the selective attachment of reporter tags for visualization, enrichment, and mass spectrometry-based identification.[7][8]
This guide delves into the core applications of this compound in modern proteomics, providing the theoretical framework and practical methodologies for its use in research and drug development.
The Core Methodology: Metabolic Labeling and Bioorthogonal Ligation
The fundamental workflow for using this compound in proteomics is a robust, multi-step process that combines metabolic labeling with highly specific chemical ligation.[9]
-
Metabolic Labeling: Cells are cultured in a medium supplemented with this compound. The cellular machinery, including acyl-CoA synthetases and N-myristoyltransferases (NMTs), incorporates the analog into newly synthesized proteins at N-terminal glycine residues.[8]
-
Cell Lysis: After labeling, cells are harvested and lysed to release the total protein content.
-
Click Chemistry: The azide-modified proteins in the cell lysate are then covalently linked to a reporter tag containing a terminal alkyne.[6] This is achieved through a bioorthogonal reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] The reporter tag can be a fluorescent dye for in-gel imaging or a biotin molecule for affinity purification.[7][10]
-
Enrichment & Digestion: Biotin-tagged proteins are selectively captured using streptavidin-coated beads, effectively isolating the myristoylated proteome from the complex mixture.[11] The enriched proteins are then digested into smaller peptides, typically using trypsin, directly on the beads.[11]
-
Mass Spectrometry Analysis: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[7][12]
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Cells with Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1][2] This modification is critical for mediating protein-membrane interactions, subcellular trafficking, and signal transduction.[3][4] The study of protein myristoylation has been significantly advanced by the use of bio-orthogonal chemical reporters, such as Azido Myristic Acid (12-Azidododecanoic Acid).
This application note provides a detailed protocol for the metabolic labeling of mammalian cells with this compound. This technique involves the cellular uptake and incorporation of this fatty acid analog into proteins by N-myristoyltransferases. The incorporated azide group then serves as a bio-orthogonal handle for subsequent detection and analysis using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[5] This powerful two-step method allows for the sensitive and specific detection of myristoylated proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.
Data Presentation
Quantitative Data Summary
The optimal concentration of this compound for metabolic labeling can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides efficient labeling without inducing significant cytotoxicity. Below are representative data on cell viability after a 24-hour incubation with varying concentrations of a compound with cytotoxic effects on different cell lines, as determined by an MTT assay.[1]
Table 1: Representative Cell Viability Data
| Concentration (µM) | HeLa (% Viability) | Jurkat (% Viability) | HEK293 (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 98 | 97 | 99 |
| 25 | 95 | 92 | 96 |
| 50 | 88 | 85 | 91 |
| 100 | 75 | 70 | 82 |
Note: The data presented in this table is for illustrative purposes and may not be directly representative of this compound's specific cytotoxicity profile. Researchers should perform their own cell viability assays to determine the optimal, non-toxic concentrations for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay Using MTT
This protocol describes how to assess the cytotoxicity of this compound to determine the optimal concentration for labeling experiments.
Materials:
-
HeLa, Jurkat, or HEK293 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Metabolic Labeling of Cells with this compound
Materials:
-
Mammalian cells (e.g., HeLa, Jurkat, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates or other suitable culture vessels
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM, as determined by the cell viability assay).
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific protein of interest.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for downstream applications such as cell lysis for click chemistry.
Protocol 3: Cell Lysis and Click Chemistry Reaction
This protocol describes the lysis of metabolically labeled cells and the subsequent click chemistry reaction to attach a fluorescent probe for visualization.
Materials:
-
Metabolically labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
Procedure:
-
Cell Lysis: Add an appropriate volume of cold lysis buffer to the washed cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a single reaction, mix the following in order:
-
Protein lysate (20-50 µg)
-
PBS to a final volume of 90 µL
-
10 µL of 10 mM THPTA in water
-
10 µL of 2 mM CuSO₄ in water
-
10 µL of 100 mM sodium ascorbate in water (freshly prepared)
-
1 µL of 10 mM alkyne-fluorophore in DMSO
-
-
Click Reaction: Add the click reaction cocktail to the protein lysate. Incubate for 1-2 hours at room temperature, protected from light.
-
Sample Preparation for Analysis: After the incubation, the labeled proteins are ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or immunoprecipitation followed by western blotting.
Visualizations
Caption: Experimental workflow for metabolic labeling of cells with this compound and subsequent detection via click chemistry.
Caption: Role of N-myristoylation in the activation and signaling of c-Src kinase.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling. | Optimize the concentration of this compound and the incubation time. Ensure cells are healthy and in the logarithmic growth phase. |
| Inefficient click chemistry reaction. | Prepare fresh solutions of sodium ascorbate and CuSO₄. Ensure the correct concentrations and order of addition of reagents in the click reaction cocktail. | |
| Protein degradation. | Use protease inhibitors in the lysis buffer and keep samples on ice. | |
| High background fluorescence | Non-specific binding of the alkyne-fluorophore. | Reduce the concentration of the alkyne-fluorophore. Increase the number and duration of wash steps after the click reaction. |
| Autofluorescence of cells or medium components. | Include a no-labeling control (cells not treated with this compound but subjected to the click reaction) to assess background fluorescence. Use phenol red-free medium if necessary. | |
| Cell toxicity | This compound concentration is too high. | Perform a cell viability assay (Protocol 1) to determine the optimal, non-toxic concentration for your cell line. |
| Contamination of reagents. | Ensure all reagents and culture media are sterile. | |
| Smearing of bands on a gel | Nucleic acid contamination in the lysate. | Treat the lysate with a nuclease (e.g., Benzonase) to degrade DNA and RNA. |
| Incomplete protein solubilization. | Ensure complete solubilization of the protein pellet after precipitation by vortexing or sonication in an appropriate buffer. |
References
- 1. researchgate.net [researchgate.net]
- 2. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel c-Src recruitment pathway from the cytosol to focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido Myristic Acid Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Azido Myristic Acid for the detection and characterization of myristoylated proteins via click chemistry. This powerful technique offers a non-radioactive, highly specific, and efficient method for studying protein lipidation in a variety of biological contexts.
Introduction to this compound and Click Chemistry
Myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1] This modification plays a significant role in protein localization, stability, and function, and is implicated in various cellular processes and diseases.[1] this compound (12-azidododecanoic acid) is a bio-orthogonal analog of myristic acid.[2][3][4][5] Its azide group is small, enabling it to be processed by the cell's natural enzymatic machinery and incorporated into proteins in place of myristic acid.[2][4] This azide group serves as a chemical handle for "click chemistry," a set of bio-orthogonal reactions that are highly specific and efficient under biological conditions.[6][7]
The two primary forms of click chemistry utilized with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[3][6][8][9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[4][11][12] This method is particularly advantageous for live-cell imaging due to the cytotoxicity of copper.[11]
Signaling Pathway: Role of Protein Myristoylation
Myristoylation is integral to numerous signaling pathways. For instance, many signaling proteins, including Src family kinases, are myristoylated, which facilitates their association with the plasma membrane and subsequent participation in signal transduction cascades that regulate cell growth, differentiation, and apoptosis.
Caption: Myristoylation in a representative signaling pathway.
Experimental Workflows
General Experimental Workflow
The overall process involves three main stages: metabolic labeling of cells with this compound, cell lysis and the click chemistry reaction, and finally, detection and analysis of the labeled proteins.
Caption: General experimental workflow for this compound click chemistry.
Detailed Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (12-azidododecanoic acid)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a culture dish and allow them to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 20-50 µM.[2]
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for a period of 6 to 24 hours at 37°C in a 5% CO₂ incubator.[2] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS to remove unincorporated this compound. The cells are now ready for lysis.
Protocol 2: Cell Lysis
This protocol details the preparation of cell lysates for subsequent click chemistry reactions.
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Lysis: Add ice-cold lysis buffer to the washed cell pellet or culture dish.
-
Scraping: For adherent cells, use a cell scraper to detach the cells and ensure complete lysis.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant, which contains the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate can be stored at -80°C until use.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction for labeling azido-modified proteins with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein lysate from Protocol 2
-
Alkyne-reporter molecule (e.g., Alkyne-TAMRA, Alkyne-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (typically 50-100 µg of protein) with PBS to a final volume of ~90 µL.
-
Add Reagents: Add the following reagents to the lysate in the specified order, vortexing gently after each addition:
-
Initiate Reaction: Add freshly prepared sodium ascorbate (from a 50 mM stock in water, final concentration 1 mM) to initiate the click reaction.[15]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Sample Preparation for Analysis: The sample is now ready for downstream analysis such as SDS-PAGE and Western blotting or fluorescence imaging. For gel analysis, add SDS-PAGE sample buffer and heat at 70°C for 10 minutes.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free alternative to CuAAC, suitable for live-cell imaging or applications where copper is undesirable.
Materials:
-
Metabolically labeled cells (from Protocol 1) or protein lysate (from Protocol 2)
-
Strained alkyne reporter (e.g., DBCO-fluorophore or BCN-fluorophore)[8][16]
-
PBS
Procedure for Live-Cell Imaging:
-
Labeling: After metabolic labeling (Protocol 1), wash the cells twice with warm PBS.
-
Add Reporter: Add pre-warmed culture medium containing the DBCO- or BCN-fluorophore (final concentration 20-50 µM) to the cells.[17]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[17]
-
Washing: Wash the cells three times with PBS to remove excess reporter.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy.
Procedure for In Vitro Labeling of Lysates:
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (50-100 µg) with PBS.
-
Add Reporter: Add the DBCO- or BCN-reporter (from a stock solution in DMSO) to a final concentration of 20-100 µM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[16]
-
Analysis: The sample is ready for downstream analysis.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the experimental protocols.
Table 1: Metabolic Labeling Conditions
| Parameter | Recommended Range | Notes |
| This compound Concentration | 20 - 50 µM | Optimal concentration may vary by cell type. |
| Incubation Time | 6 - 24 hours | Longer times may increase labeling but could also affect cell viability. |
| Cell Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase. |
Table 2: CuAAC Reaction Conditions
| Reagent | Stock Concentration | Final Concentration | Notes |
| Protein Lysate | 1-5 mg/mL | 50-100 µg total protein | |
| Alkyne-Reporter | 10 mM in DMSO | 100 µM | |
| Copper(II) Sulfate | 50 mM in H₂O | 1 mM | [15] |
| Sodium Ascorbate | 50 mM in H₂O (fresh) | 1 mM | [15] |
| THPTA/TBTA Ligand | 10 mM in DMSO/H₂O | 0.1 mM | [15] |
| Incubation Time | - | 1 - 2 hours | At room temperature. |
Table 3: SPAAC Reaction Conditions
| Reagent | Stock Concentration | Final Concentration (Live Cell) | Final Concentration (Lysate) |
| DBCO/BCN-Reporter | 1-10 mM in DMSO | 20 - 50 µM | 20 - 100 µM |
| Incubation Time | - | 30 - 60 minutes | 1 - 4 hours (RT) or overnight (4°C) |
Analysis of Labeled Proteins
Western Blotting
Procedure:
-
SDS-PAGE: Separate the click-reacted protein samples by SDS-PAGE.[18][19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Detection:
-
For Biotinylated Proteins: Block the membrane with a suitable blocking buffer, then probe with streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
For Fluorescently Labeled Proteins: The labeled proteins can be directly visualized on the gel or membrane using an appropriate fluorescence imaging system.
-
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Fluorescence Microscopy
Procedure:
-
Cell Preparation: Grow and label cells on glass coverslips.
-
Fixation and Permeabilization (for intracellular targets): After the SPAAC reaction, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient concentration of this compound. | Optimize the concentration of the azido analog. |
| Short incubation time. | Increase the incubation time for metabolic labeling. | |
| Inefficient click reaction. | For CuAAC, ensure the use of a fresh sodium ascorbate solution. For SPAAC, increase the concentration of the strained alkyne or the incubation time. | |
| High Background | Non-specific binding of the reporter molecule. | Include appropriate controls (e.g., cells not treated with this compound). Reduce the concentration of the reporter molecule. |
| Incomplete removal of unincorporated reagents. | Ensure thorough washing steps after metabolic labeling and before analysis. | |
| Cell Toxicity | High concentration of this compound. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Copper toxicity (in CuAAC). | Use a copper-chelating ligand. For live-cell imaging, use SPAAC. |
By following these detailed protocols and considering the provided quantitative data, researchers can effectively employ this compound click chemistry to investigate the dynamic process of protein myristoylation and its role in cellular function and disease.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen™ Click-IT™ Myristic Acid, Azide (12-Azidododecanoic Acid) | Fisher Scientific [fishersci.ca]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. interchim.fr [interchim.fr]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
Illuminating the Myristoylated Proteome: A Guide to In-Gel Fluorescence Detection Using Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Protein N-myristoylation, the covalent attachment of myristic acid to an N-terminal glycine residue, is a critical lipid modification that governs protein localization, stability, and function.[1] This post-translational modification plays a pivotal role in a multitude of cellular signaling pathways, including those mediated by Src family kinases and G-proteins.[2][3] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and infectious diseases, making the enzymes responsible, N-myristoyltransferases (NMTs), attractive therapeutic targets.[1][4]
This application note details a robust and sensitive method for the detection of myristoylated proteins directly within a polyacrylamide gel using a two-step bioorthogonal chemistry approach. This technique involves the metabolic incorporation of a myristic acid analog, Azido Myristic Acid (Azido-Myr), into proteins, followed by the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with a fluorescently tagged alkyne probe.[5][6] This methodology offers a non-radioactive, highly sensitive, and quantitative alternative to traditional methods for studying protein myristoylation.
Principle of the Method
The workflow begins with the metabolic labeling of cells with this compound. This analog is recognized by cellular N-myristoyltransferases and incorporated into newly synthesized proteins destined for myristoylation.[5] The azide group on the modified myristate serves as a bioorthogonal handle, meaning it does not interfere with normal cellular processes.
Following cell lysis and protein separation by SDS-PAGE, the gel is incubated with a "click" reaction cocktail containing a fluorescent alkyne probe. The copper(I) catalyst facilitates the covalent ligation of the fluorescent probe to the azide-modified myristoylated proteins.[7] The resulting fluorescently labeled proteins can then be visualized directly in the gel using a standard fluorescence imaging system, allowing for the sensitive detection and quantification of the myristoylated proteome.[8]
Advantages of the this compound In-Gel Detection Method:
-
High Sensitivity: This method can detect myristoylated proteins at low femtomole levels, offering sensitivity comparable to or exceeding that of traditional radioactive methods.[8]
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with the use of radioisotopes like ³H-myristic acid.
-
Quantitative Analysis: The fluorescence signal intensity is proportional to the amount of labeled protein, enabling quantitative analysis of changes in protein myristoylation under different experimental conditions.[8][9]
-
Specificity: The click chemistry reaction is highly specific for the azide and alkyne functional groups, resulting in low background and high signal-to-noise ratios.[10]
-
Versatility: Compatible with various cell types and can be adapted for different fluorescent probes, allowing for multiplexed detection.
Key Signaling Pathways Involving N-Myristoylation
Myristoylation is a key regulatory mechanism in several critical signaling pathways. Below are diagrams illustrating the role of this modification in c-Src and G-protein signaling.
References
- 1. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Workflow for the Mass Spectrometry-Based Analysis of Protein N-Myristoylation using Azido Myristic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, stability, and function.[1][2][3] This modification is pivotal in a multitude of cellular signaling pathways, including those involved in cancer progression, immune responses, and infectious diseases, making the enzymes responsible, N-myristoyltransferases (NMTs), attractive drug targets.[4][5][6] This application note details a robust workflow for the identification and quantification of N-myristoylated proteins using a bioorthogonal chemical reporter, Azido Myristic Acid. The methodology involves metabolic labeling of cells with the azide-modified myristic acid analog, subsequent "click chemistry" conjugation to a reporter tag, enrichment of labeled proteins, and analysis by high-resolution mass spectrometry.
Principle of the Method
The workflow leverages bioorthogonal chemistry to specifically tag and identify myristoylated proteins.[7][8] An azide-containing analog of myristic acid is introduced to cells and is metabolically incorporated into proteins by N-myristoyltransferases (NMTs).[8][9] The azide group, being biologically inert, serves as a chemical handle.[10][11] Following cell lysis, a reporter molecule containing a terminal alkyne group (e.g., biotin-alkyne) is covalently attached to the azide-labeled proteins via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[12][13] The biotinylated proteins are then enriched using streptavidin-coated beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[13][14]
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Overall workflow for myristoylated protein analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling and Cell Lysis
-
Cell Culture: Culture cells of interest (e.g., Jurkat, HeLa, or HEK293T) to approximately 70-80% confluency in appropriate media. For quantitative studies using SILAC (Stable Isotope Labeling by Amino acids in Cell culture), culture cells for at least six passages in "heavy" or "light" media.[13]
-
Labeling: Replace the standard medium with fresh medium containing 25-50 µM of this compound. Incubate the cells for 16-24 hours at 37°C and 5% CO₂.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Lyse the cell pellet in a lysis buffer (e.g., 100 mM HEPES, pH 8.0, 1% SDS) with protease and phosphatase inhibitors.[15][16] Sonicate the lysate to shear DNA and reduce viscosity.
-
Protein Quantification: Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[13]
Protocol 2: Click Chemistry Reaction (CuAAC)
CRITICAL: Avoid amine-based buffers like Tris, as they can chelate the copper catalyst.[13]
-
Prepare Click Reaction Mix: For a typical 1 mg protein sample, prepare a master mix. The final concentrations in the reaction should be:
-
100 µM Biotin-Alkyne reporter tag
-
1 mM Copper(II) Sulfate (CuSO₄)
-
1 mM TCEP (Tris(2-carboxyethyl)phosphine) - freshly prepared
-
100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand
-
-
Reaction: Add the click reaction mix to the protein lysate. Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.[13]
-
Protein Precipitation: Precipitate the protein to remove excess reactants. Add four volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.
-
Wash: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant and wash the pellet with ice-cold methanol.
-
Resuspend: Air-dry the pellet and resuspend in a buffer compatible with the enrichment step (e.g., 1.2% SDS in PBS).
Protocol 3: Enrichment of Myristoylated Proteins
-
Bead Preparation: Use high-capacity streptavidin agarose or magnetic beads. Wash the beads three times with the resuspension buffer (e.g., 1.2% SDS in PBS).
-
Binding: Add the resuspended protein lysate to the washed beads. Incubate for 1.5 hours at room temperature with end-over-end rotation.
-
Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Twice with 20% acetonitrile in PBS.
-
Three times with 50 mM Ammonium Bicarbonate.
-
Protocol 4: On-Bead Digestion and MS Analysis
-
Reduction and Alkylation: Resuspend the beads in 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.[16]
-
Digestion: Add sequencing-grade Trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip. Dry the eluted peptides in a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid). Analyze the peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-LC system. A typical signature in the MS/MS spectra for a myristoylated peptide is the neutral loss of 210 Da, corresponding to the myristoyl moiety.[17]
Signaling Pathway Context: Src Family Kinases
N-myristoylation is essential for the proper membrane localization and function of many signaling proteins, such as the Src family kinases (SFKs).[6] Myristoylation acts as a crucial first step to anchor these kinases to the plasma membrane, where they can participate in downstream signaling cascades regulating cell growth, differentiation, and adhesion.[6] Inhibition of NMT can disrupt this localization, abrogating SFK signaling, which is a key strategy in cancer drug development.
Caption: N-myristoylation anchors Src kinase to the membrane.
Data Presentation
The following tables present representative data obtained from proteomic studies using fatty acid chemical reporters.
Table 1: Examples of High-Confidence Myristoylated Proteins Identified in Jurkat T Cells
This table shows a selection of proteins identified with high confidence using myristic acid analogs (az-12, alk-12) in Jurkat cells. The data is adapted from a large-scale proteomic analysis.[18]
| Gene Symbol | Protein Name | Function |
| LCK | Lymphocyte-specific protein tyrosine kinase | T-cell receptor signaling |
| FYN | Tyrosine-protein kinase Fyn | Signal transduction, cell adhesion |
| GNAI2 | Guanine nucleotide-binding protein G(i) alpha-2 subunit | Signal transduction (G-protein) |
| ARF1 | ADP-ribosylation factor 1 | Vesicular trafficking, Golgi function |
| NMT1 | N-myristoyltransferase 1 | Catalyzes N-myristoylation |
| SRC | Proto-oncogene tyrosine-protein kinase Src | Cell growth, division, and survival |
| YES1 | Tyrosine-protein kinase Yes | Signal transduction |
Table 2: Quantitative Comparison of NMT Inhibitor Effects
This table illustrates how quantitative proteomics can be used to assess the impact of N-myristoyltransferase (NMT) inhibitors. Data is conceptual but based on findings from studies profiling target engagement.[19]
| Protein (Gene) | Biological Process | Fold Change (No Inhibitor) | Fold Change (+ NMT Inhibitor) | Interpretation |
| ARF3 | Vesicular Transport | 1.00 | 0.25 | Myristoylation strongly inhibited |
| LCK | T-Cell Signaling | 1.00 | 0.31 | Myristoylation strongly inhibited |
| GNAO1 | Signal Transduction | 1.00 | 0.45 | Myristoylation moderately inhibited |
| MARCKS | Cytoskeletal Regulation | 1.00 | 0.95 | Myristoylation not significantly affected |
| ACTB | Cytoskeleton (Control) | 1.00 | 1.02 | Non-myristoylated protein, no change expected |
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. kinase-insight.com [kinase-insight.com]
- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 7. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azido Myristic Acid in bioconjugation techniques
Application Notes: Azido Myristic Acid in Bioconjugation
Introduction
N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2] This process, catalyzed by N-myristoyltransferase (NMT), is essential for promoting protein-membrane interactions and mediating signal transduction pathways.[1][3] Traditionally, studying myristoylation has relied on metabolic labeling with radioactive fatty acids, a method that is hazardous, time-consuming, and often lacks sensitivity.[4][5]
This compound (12-Azidododecanoic Acid) is a bio-orthogonal chemical reporter that serves as a powerful alternative to radioactive probes.[4] This fatty acid analog is recognized by the cellular machinery and incorporated into proteins by NMTs.[5] The terminal azide group is a small, bio-inert chemical handle that, once incorporated, allows for specific covalent modification through highly selective bioconjugation reactions.[6][7] This two-step approach enables robust, nonradioactive detection, visualization, and enrichment of myristoylated proteins for a variety of downstream applications.[6][8]
Principle of Application
The use of this compound is a two-stage process:
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cell's natural enzymatic machinery, specifically N-myristoyltransferase (NMT), incorporates the analog into newly synthesized or post-translationally modified proteins at N-terminal glycine residues.[2][5]
-
Bioconjugation (Chemical Ligation): The azide group introduced into the proteins serves as a handle for covalent ligation to a probe molecule containing a complementary reactive group. This reaction is bio-orthogonal, meaning it occurs with high efficiency and specificity without interfering with native biological processes.[9][10] The most common ligation chemistries are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding "click chemistry" reaction where the azide reacts with a terminal alkyne-functionalized probe (e.g., a fluorophore or biotin) in the presence of a copper(I) catalyst.[6][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant ideal for live-cell imaging, where the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) functionalized probe.[6][10] The reaction proceeds without the need for a toxic copper catalyst.
-
Staudinger Ligation: An alternative bio-orthogonal reaction where the azide reacts with a triarylphosphine-functionalized probe (e.g., phosphine-biotin) to form a stable amide bond.[1][4]
-
Visualizations
Data Presentation
The following table summarizes key quantitative parameters for the bioconjugation of proteins metabolically labeled with this compound. These values serve as a general guideline and may require optimization for specific proteins, cell types, and applications.[11][12]
| Parameter | Typical Value/Range | Application Context | Notes |
| Metabolic Labeling | |||
| This compound Conc. | 25 - 100 µM | Cell Culture | Optimal concentration should be determined empirically to maximize labeling and minimize toxicity. |
| Incubation Time | 16 - 24 hours | Cell Culture | Time required for sufficient incorporation into proteins of interest. |
| CuAAC Reaction | |||
| Protein Concentration | 1 - 2 mg/mL | Cell Lysate | Higher concentrations can improve reaction efficiency.[11] |
| Alkyne-Probe Concentration | 100 - 200 µM | Ligation Reaction | Typically used in molar excess over the estimated amount of labeled protein. |
| CuSO₄ Concentration | 200 µM - 1 mM | Ligation Reaction | Should be prepared fresh.[8][12] |
| Copper Ligand (TBTA/THPTA) | 1 - 5 mM | Ligation Reaction | Protects copper(I) from oxidation and improves reaction efficiency.[12] |
| Reducing Agent (Na-Ascorbate) | 5 mM | Ligation Reaction | Reduces Cu(II) to the active Cu(I) catalytic state. Prepare fresh.[12] |
| Reaction Temperature | Room Temperature | Ligation Reaction | |
| Reaction Time | 1 - 4 hours | Ligation Reaction | |
| SPAAC Reaction | |||
| Cyclooctyne-Probe Conc. | 50 - 100 µM | Ligation Reaction | Lower concentrations are often sufficient due to the high reaction rate. |
| Reaction Temperature | 4°C to 37°C | Ligation Reaction | Can be performed on live cells at physiological temperatures. |
| Reaction Time | 1 - 2 hours | Ligation Reaction | Generally faster than CuAAC. |
| Staudinger Ligation | |||
| Phosphine-Probe Conc. | 100 - 250 µM | Ligation Reaction | |
| Reaction Temperature | 37°C | Ligation Reaction | Reaction is typically slower than click chemistry. |
| Reaction Time | 8 - 12 hours | Ligation Reaction |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into proteins in cultured mammalian cells.
Materials:
-
This compound (12-Azidododecanoic Acid)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., Jurkat, HEK293T)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight if applicable.
-
Labeling: Dilute the this compound stock solution directly into pre-warmed complete culture medium to a final concentration of 25-100 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 16-24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvest:
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash twice with cold PBS.
-
For adherent cells, wash the monolayer twice with cold PBS, then scrape the cells into a minimal volume of cold PBS and pellet by centrifugation.
-
-
Storage: The resulting cell pellet can be used immediately for lysis or stored at -80°C.
Protocol 2: In-Gel Fluorescence Detection via CuAAC
This protocol allows for the visualization of azide-labeled proteins in a cell lysate by conjugating them to a fluorescent alkyne probe, followed by SDS-PAGE.[8]
Materials:
-
Azide-labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (prepare fresh)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO/t-butanol
-
Copper(II) sulfate (CuSO₄), 50 mM in water (prepare fresh)
-
Sodium Ascorbate, 50 mM in water (prepare fresh)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 200-500 µL of cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Prepare for Ligation: In a microcentrifuge tube, aliquot 50-100 µg of protein lysate. Adjust the final volume to 44.5 µL with lysis buffer or PBS.
-
Prepare Click Chemistry Master Mix (per reaction):
-
1 µL of 5 mM alkyne-fluorophore probe
-
1 µL of 50 mM TCEP
-
2.5 µL of 2 mM TBTA
-
1 µL of 50 mM CuSO₄
-
Note: Add reagents in this order.
-
-
Initiate Reaction: Add 5.5 µL of the master mix to the 44.5 µL protein sample. Immediately add 1 µL of 50 mM Sodium Ascorbate to initiate the reaction. Vortex gently to mix.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add an appropriate volume of SDS-PAGE loading buffer to the reaction, boil for 5 minutes, and load onto a polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation/emission filters. The gel can subsequently be stained with Coomassie Blue to visualize total protein.
Protocol 3: Enrichment of Myristoylated Proteins for Proteomics
This protocol describes the conjugation of azide-labeled proteins to an alkyne-biotin probe, followed by streptavidin affinity purification for subsequent identification by mass spectrometry.[8]
Materials:
-
All materials from Protocol 2, except the alkyne-fluorophore.
-
Alkyne-Biotin probe (e.g., Biotin-PEG4-Alkyne)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for tryptic digest and mass spectrometry analysis.
Procedure:
-
Labeling and Lysis: Perform metabolic labeling and cell lysis as described in Protocol 1 and steps 1-3 of Protocol 2.
-
CuAAC Reaction with Alkyne-Biotin: Perform the click chemistry reaction as described in Protocol 2 (steps 4-7), but substitute the alkyne-fluorophore with an alkyne-biotin probe.
-
Affinity Capture:
-
Add pre-washed streptavidin beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might be:
-
2x with 1% SDS in PBS
-
2x with 0.5% SDS in PBS
-
3x with PBS
-
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Downstream Processing:
-
The eluted proteins can be run briefly on an SDS-PAGE gel for an in-gel tryptic digest.
-
Alternatively, on-bead digestion can be performed.
-
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the enriched myristoylated proteins.
References
- 1. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Bioconjugation application notes [bionordika.fi]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Imaging Myristoylated Proteins Using Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1] This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[1][2] Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making myristoylated proteins attractive targets for drug development.[3]
Azido Myristic Acid (Azido-Myr or 12-azidododecanoic acid) is a chemical reporter for studying protein myristoylation.[4][5] This myristic acid analog contains a small, bioorthogonal azide group that allows for the detection and visualization of myristoylated proteins through a two-step process: metabolic labeling followed by click chemistry.[6][7] In the first step, cells are incubated with Azido-Myr, which is incorporated into proteins by NMT. In the second step, the azide-modified proteins are detected by covalent ligation to a fluorescent probe or biotin via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[8] This powerful technique enables sensitive and specific imaging of myristoylated proteins in cells and tissues.[5]
These application notes provide detailed protocols for using this compound to image myristoylated proteins, with a focus on the Src kinase signaling pathway as a key example.
Data Presentation: Quantitative Parameters for Metabolic Labeling
Successful imaging of myristoylated proteins using this compound depends on optimizing several experimental parameters. The following tables summarize key quantitative data from various studies to guide experimental design.
| Parameter | Cell Line | Concentration | Incubation Time | Labeling Efficiency | Reference |
| Optimal Azido-Myr Concentration | C2C12 myoblasts | 100 µM | 12 hours | Steady-state incorporation reached | [9] |
| A549 cells | 10 µM | Not specified | Sufficient for cell tracking with minimal physiological effects | [10] | |
| HeLa cells | 5 µM (YnMyr*) | 24 hours | Equivalent labeling intensity to higher concentrations of other probes | [5][11] | |
| Labeling Time Course | C2C12 myoblasts | 100 µM | 0-24 hours | Fluorescence intensity increased with time, reaching a plateau after 12 hours. | [9] |
| Inhibitor Concentration for Control | C2C12 myoblasts | 4 µM or 40 µM Anisomycin (protein synthesis inhibitor) | 30 min pre-incubation | Significant reduction in fluorescence intensity, confirming co- and/or post-translational incorporation. | [9] |
*YnMyr (alkynyl myristic acid) is another commonly used myristic acid analog. The principle of metabolic labeling is the same.
| Click Chemistry Reagent | Concentration | Incubation Time | Notes | Reference |
| CuAAC Reagents (in vitro) | ||||
| TAMRA-alkyne | 0.8 mM (stock) | Not specified | Used for in-gel fluorescence. | [9] |
| CuSO₄ | 25 mM (stock) | Not specified | [9] | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM (stock) | Not specified | Copper ligand. | [9] |
| Sodium Ascorbate | 400 mM (stock) | Not specified | Reducing agent. | [9] |
| SPAAC Reagents (in situ) | ||||
| TAMRA-DBCO | Not specified | Not specified | Gave consistently higher signal-to-background for in situ imaging compared to CuAAC. | [9] |
| Click-iT® Protein Reaction Buffer Kit | Per manufacturer's instructions | Not specified | Commercially available kit for CuAAC. | [9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Myristoylated Proteins in Cultured Cells
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, C2C12)
-
Complete cell culture medium
-
This compound (12-azidododecanoic acid)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or on coverslips and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Labeling: a. Aspirate the culture medium from the cells. b. Add fresh complete medium containing the desired final concentration of this compound (typically 10-100 µM). A vehicle control (DMSO) should be run in parallel. c. Incubate the cells for a specified period (e.g., 6-24 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell type and experimental goal.[9]
-
Cell Harvest/Fixation: a. For subsequent lysis and in-gel fluorescence: Aspirate the labeling medium, wash the cells twice with cold PBS, and proceed to cell lysis (Protocol 2). b. For in situ fluorescence microscopy: Aspirate the labeling medium, wash the cells twice with warm PBS, and proceed to fixation and permeabilization (Protocol 3).
Protocol 2: In-Gel Fluorescence Visualization of Azido-Myr Labeled Proteins
This protocol details the detection of azide-labeled proteins in cell lysates via CuAAC and in-gel fluorescence scanning.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
Fluorescent alkyne probe (e.g., TAMRA-alkyne)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate
-
-
Methanol
-
Chloroform
-
SDS-PAGE reagents
-
Fluorescence gel imager
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells (from Protocol 1) in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Click Reaction (CuAAC): a. In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50-100 µg) with the click chemistry reaction components. A typical reaction mixture might include the protein lysate, fluorescent alkyne probe, CuSO₄, THPTA, and freshly prepared sodium ascorbate.[9] It is often convenient to use a commercial kit like the Click-iT® Protein Reaction Buffer Kit, following the manufacturer's instructions.[9] b. Incubate the reaction at room temperature for 1 hour, protected from light.
-
Protein Precipitation: a. Precipitate the protein to remove excess fluorescent probe. A common method is methanol-chloroform precipitation. b. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
SDS-PAGE: a. Resolve the protein samples on a polyacrylamide gel. b. Ensure equal protein loading between lanes.
-
In-Gel Fluorescence Imaging: a. Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for TAMRA, excitation ~540 nm, emission ~570 nm).[9] b. After fluorescence scanning, the gel can be stained with Coomassie Blue or a similar total protein stain to verify equal loading.
-
Quantification: The fluorescence intensity of the bands can be quantified using software like ImageJ.[9]
Protocol 3: Fluorescence Microscopy Imaging of Myristoylated Proteins
This protocol describes the visualization of azide-labeled proteins in fixed cells using click chemistry.
Materials:
-
Cells grown on coverslips and labeled with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Fluorescent alkyne or cyclooctyne probe (e.g., Alexa Fluor 488 DIBO alkyne for SPAAC)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.
-
Click Reaction (SPAAC recommended for live-cell compatibility and lower background): [9] a. Prepare the click reaction cocktail containing the fluorescent cyclooctyne probe in PBS or a suitable buffer. b. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled myristoylated proteins using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Experimental Workflow
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Myristoylation as a target for inhibiting HIV assembly: Unsaturated fatty acids block viral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
In Vivo Labeling of Proteins with Azido Myristic Acid in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a wide range of eukaryotic and viral proteins. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and function, particularly in signal transduction pathways.[1] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer, and viral infections, making NMT an attractive therapeutic target.
Traditional methods for studying myristoylation often rely on radioactive isotopes, which pose safety and disposal challenges. The use of bioorthogonal chemical reporters, such as azido myristic acid (e.g., 12-azidododecanoic acid), offers a powerful alternative for the metabolic labeling of myristoylated proteins in living organisms.[2] This azido-functionalized fatty acid is metabolically incorporated into proteins by NMTs. The azide group serves as a chemical handle for subsequent detection and enrichment via highly specific and efficient bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3] This approach enables the sensitive and non-radioactive detection, identification, and quantification of myristoylated proteins from complex biological samples, including animal tissues.
These application notes provide detailed protocols for the in vivo labeling of proteins with this compound in mouse models, subsequent tissue processing, and the detection of labeled proteins.
Data Presentation: Endogenous Myristoylated Proteins in Mouse Tissues
While in vivo quantitative data for this compound labeling is still emerging, the following table summarizes known N-myristoylation sites on various proteins identified in different mouse tissues through a liquid-liquid extraction-based proteomic approach.[4][5] This information can guide researchers on the potential protein targets for this compound labeling in specific tissues.
| Tissue | Protein | Myristoylation Site | Function |
| Kidney | GNAI2 | GCTLSAEERAALERSK | G-protein signaling |
| GNAI3 | GCTLLSAEERAALERSK | G-protein signaling | |
| GNAO1 | GCTLSAEERAALERSK | G-protein signaling | |
| NDUFAB1 | GSSKWKRVI | Mitochondrial complex I assembly | |
| Muscle | GNAI2 | GCTLSAEERAALERSK | G-protein signaling |
| GNAO1 | GCTLSAEERAALERSK | G-protein signaling | |
| MARCKS | GFSFQKSFKLSGFSFKK | Calmodulin signaling, cytoskeletal regulation | |
| CTTN | GSKSIKAS | Cytoskeletal regulation | |
| Colon | GNAI2 | GCTLSAEERAALERSK | G-protein signaling |
| GNAI3 | GCTLLSAEERAALERSK | G-protein signaling | |
| SRC | GSSKSKPKDPSQRRHS | Signal transduction, cell proliferation | |
| YES1 | GCIKSKENKSPAIKYR | Signal transduction | |
| Spleen | GNAI2 | GCTLSAEERAALERSK | G-protein signaling |
| GNAI3 | GCTLLSAEERAALERSK | G-protein signaling | |
| LCK | GCGCSSHPEDD | T-cell signaling | |
| FYN | GQKVYSLAP | Signal transduction | |
| Lung | GNAI2 | GCTLSAEERAALERSK | G-protein signaling |
| GNAO1 | GCTLSAEERAALERSK | G-protein signaling | |
| MARCKS | GFSFQKSFKLSGFSFKK | Calmodulin signaling, cytoskeletal regulation | |
| CAV1 | GSSKSKPKDPSQRRHS | Caveolae formation, signal transduction | |
| Liver | GNAI2 | GCTLSAEERAALERSK | G-protein signaling |
| GNAI3 | GCTLLSAEERAALERSK | G-protein signaling | |
| NDUFAB1 | GSSKWKRVI | Mitochondrial complex I assembly | |
| CYB5R3 | GAQLSTLVE | Electron transport |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Myristoylated Proteins in Mice
This protocol describes the administration of an this compound analog, 12-azidododecanoic acid, to mice for the metabolic labeling of myristoylated proteins. Note: This protocol is adapted from methods used for other fatty acid analogs and may require optimization for specific experimental goals.
Materials:
-
12-azidododecanoic acid
-
Vehicle for administration (e.g., corn oil, or a solution of DMSO/PEG300/Tween-80/Saline)
-
C57BL/6 mice (or other appropriate strain)
-
Animal gavage needles or syringes for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution:
-
For Oral Gavage: Dissolve 12-azidododecanoic acid in a biocompatible vehicle like corn oil to the desired concentration. A dosage of 150 mg/kg has been used for other fatty acid analogs and can be a starting point for optimization.[6]
-
For Intraperitoneal (IP) Injection: Prepare a stock solution of 12-azidododecanoic acid in DMSO. For injection, dilute the stock solution in a vehicle such as sterile saline containing a small percentage of a solubilizing agent like Tween-80 to prevent precipitation. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
-
Administration:
-
Administer the prepared solution to mice via oral gavage or IP injection. The choice of administration route may affect the biodistribution and should be considered based on the experimental design.[7]
-
The volume of administration should be appropriate for the size of the animal (e.g., 100-200 µL for an adult mouse).
-
-
Labeling Period:
-
The optimal labeling period will depend on the protein turnover rate in the tissue of interest. A labeling period of 24 to 72 hours is a reasonable starting point. For long-term labeling, administration can be repeated daily.
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the mice according to approved animal protocols.
-
Perfuse the animals with PBS to remove blood from the tissues.
-
Carefully dissect and collect the organs of interest (e.g., liver, spleen, kidney, brain, tumor tissue).
-
Tissues can be either snap-frozen in liquid nitrogen and stored at -80°C for later analysis or immediately processed for homogenization and protein extraction.
-
Protocol 2: Preparation of Tissue Homogenates for Click Chemistry
Materials:
-
Harvested tissues from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer (e.g., Dounce homogenizer, or automated homogenizer)
-
Microcentrifuge tubes
-
Sonicator
Procedure:
-
Tissue Lysis:
-
Thaw the frozen tissue on ice.
-
Add ice-cold lysis buffer to the tissue in a tube. A general guideline is to use 1 mL of buffer per 100 mg of tissue.
-
Homogenize the tissue using a suitable homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent protein degradation.
-
-
Clarification of Lysate:
-
Transfer the homogenate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer. The lysate is now ready for the click chemistry reaction.
-
Protocol 3: Click Chemistry Reaction for Detection of Labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins in the tissue lysate.
Materials:
-
Tissue lysate containing azide-labeled proteins (from Protocol 2)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-stabilizing ligand)
-
PBS
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Tissue lysate (containing 50-100 µg of protein)
-
PBS to a final volume of ~90 µL
-
Alkyne-biotin or alkyne-fluorophore (final concentration of 50-100 µM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
TCEP or Sodium Ascorbate (final concentration of 1 mM)
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Protein Precipitation (for downstream analysis like Western blotting):
-
Add 4 volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in an appropriate buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
For biotin-labeled proteins: The proteins can be visualized by Western blotting using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.
-
For fluorescently-labeled proteins: The labeled proteins can be directly visualized by in-gel fluorescence scanning.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo labeling and detection of myristoylated proteins.
Src Kinase Signaling Pathway
Myristoylation is essential for the proper localization and function of many signaling proteins, including the non-receptor tyrosine kinase Src. The N-terminal myristoyl group anchors Src to the cell membrane, a prerequisite for its activation and downstream signaling that regulates cell proliferation, survival, and migration.
Caption: Role of myristoylation in Src kinase signaling pathway activation.
References
- 1. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Myristoylome: A Guide to Identifying Novel Myristoylated Proteins Using Azido Myristic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, stability, and function. Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and infectious diseases, making the identification of myristoylated proteins a key area of research for novel therapeutic development. This document provides detailed application notes and protocols for the use of Azido Myristic Acid (12-Azidododecanoic Acid), a powerful chemical reporter, for the robust identification and characterization of novel myristoylated proteins.
This method offers a significant advancement over traditional radioactive labeling techniques by providing a non-radioactive, highly sensitive, and efficient workflow for capturing the "myristoylome". The core of this technique lies in the metabolic incorporation of this compound into proteins by cellular machinery, followed by a highly selective bioorthogonal click chemistry reaction to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
Data Presentation: Quantitative Analysis of Myristoylated Protein Identification
The following tables summarize quantitative data derived from studies utilizing this compound and related techniques for the identification of myristoylated proteins.
| Parameter | This compound-Based Method | Traditional Radioactive Labeling ([³H]myristic acid) | Reference |
| Detection Speed | Seconds to minutes (Western Blot) | Weeks to months (Autoradiography) | |
| Signal Amplification | Over a million-fold compared to radioactive methods | Baseline | |
| Safety | Non-radioactive | Requires handling of radioactive isotopes | |
| Typical Number of Identified Proteins | >100 N-myristoylated proteins in human cells | Lower throughput, not typically used for proteome-wide screens |
Table 1: Comparison of this compound-Based Detection with Traditional Radioactive Labeling. This table highlights the significant advantages in speed, sensitivity, and safety offered by the chemical reporter strategy.
| Cell Line | Number of Identified Myristoylated Proteins | Noteworthy Identified Proteins | Reference |
| Jurkat T cells | 15 (post-translationally myristoylated during apoptosis) | PKCε, CD-IC2, Bap31, MST3, glutamate cysteine ligase catalytic subunit | |
| HeLa cells | 75 (N-terminal myristoylation sites) | GNAI3, MMP24OS | |
| Human Cell Lines (general) | >100 (endogenous levels) | - |
Table 2: Examples of Myristoylated Proteins Identified Using this compound in Different Cell Lines. This table provides a snapshot of the successful application of this technique in identifying both known and novel myristoylated proteins across various cellular contexts.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of novel myristoylated proteins using this compound.
Metabolic Labeling of Cells with this compound
This protocol describes the incorporation of the azide-modified myristic acid into cellular proteins.
Materials:
-
This compound (12-Azidododecanoic Acid)
-
Cell culture medium (e.g., DMEM or RPMI)
-
Fetal Bovine Serum (FBS), fatty acid-free BSA
-
Cell line of interest (e.g., Jurkat, COS-7, HeLa)
-
DMSO
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Preparation of Labeling Medium: Prepare cell culture medium supplemented with a final concentration of 10-50 µM this compound. The optimal concentration should be determined empirically for each cell line. A stock solution of this compound can be prepared in DMSO.
-
Metabolic Labeling:
-
For adherent cells, remove the standard growth medium, wash the cells once with warm PBS, and then add the pre-warmed labeling medium.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be optimized to maximize labeling while minimizing any potential toxicity.
-
Cell Harvesting: After incubation, harvest the cells. For adherent cells, use trypsin or a cell scraper. For suspension cells, pellet by centrifugation. Wash the harvested cells twice with cold PBS to remove excess this compound. The cell pellet can be stored at -80°C for future use.
Protein Extraction and Lysis
This protocol details the extraction of total protein from the metabolically labeled cells.
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator or Dounce homogenizer
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenization: Disrupt the cells by sonication on ice or by using a Dounce homogenizer.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant (total protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Click Chemistry-Based Biotinylation of Azido-Labeled Proteins
This protocol describes the covalent attachment of a biotin tag to the azide-modified proteins via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Protein lysate containing azido-labeled proteins
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Reagents: Prepare fresh stock solutions of TCEP, TBTA, CuSO₄, and sodium ascorbate.
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (typically 1-5 mg of total protein) with the alkyne-biotin conjugate to a final concentration of 10-100 µM.
-
Initiate Click Reaction: Add the click chemistry reagents to the reaction mixture in the following order, vortexing gently after each addition:
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
Sodium ascorbate (final concentration: 1 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Discard the supernatant and wash the pellet with cold methanol.
Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of the biotin-tagged myristoylated proteins using streptavidin-conjugated beads.
Materials:
-
Biotinylated protein lysate
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.
-
Binding: Add the washed streptavidin beads to the biotinylated protein lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: PBS + 1% SDS
-
Wash 2: PBS + 4 M Urea
-
Wash 3: PBS
-
-
Elution: Elute the enriched biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.
Mass Spectrometry Analysis and Data Interpretation
This protocol provides a general workflow for the identification of the enriched myristoylated proteins by mass spectrometry.
Procedure:
-
In-gel or In-solution Digestion: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin, or directly digested in-solution.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.
-
Data Analysis and Validation: The identified proteins are filtered based on search scores and the number of identified peptides to generate a high-confidence list of myristoylated protein candidates. It is crucial to include a negative control (e.g., cells not treated with this compound) to distinguish specifically enriched proteins from non-specific binders. A characteristic neutral loss of the myristoyl moiety (210 Da) can be used as a diagnostic marker in the MS/MS spectra to confirm myristoylation.
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway involving a myristoylated protein.
Caption: Experimental workflow for identifying myristoylated proteins.
Caption: G-protein signaling pathway involving myristoylated Gα subunit.
These detailed protocols and visualizations provide a comprehensive guide for researchers to successfully employ this compound in their quest to identify and characterize novel myristoylated proteins, ultimately contributing to a deeper understanding of cellular signaling and the development of new therapeutic strategies.
Application Notes and Protocols for Proteomic Sample Preparation Using Azido Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein myristoylation, the attachment of myristic acid to the N-terminal glycine of proteins, is a critical co-translational and post-translational modification that governs protein localization, stability, and function.[1] Dysregulation of this process is implicated in various diseases, making the study of myristoylated proteins, or the "myristoylome," a key area of interest in drug discovery and development.[2][3][4][5][6] Azido Myristic Acid (AzMA) is a chemical reporter that serves as a powerful tool for the identification and characterization of myristoylated proteins.[7] This azide-containing analog of myristic acid is metabolically incorporated into proteins by N-myristoyltransferases (NMTs).[1][8] The azide group then allows for the selective attachment of reporter tags, such as biotin or fluorophores, via bioorthogonal click chemistry.[9][10][11] This enables the enrichment and subsequent identification of myristoylated proteins from complex cellular lysates using mass spectrometry-based proteomics.[12][13]
These application notes provide a detailed protocol for the use of this compound in proteomics, from metabolic labeling of cultured cells to the preparation of samples for mass spectrometry analysis.
Signaling Pathway: N-Myristoylation and its Role in Synaptic Plasticity
Myristoylation plays a crucial role in neuronal function, particularly in synaptic plasticity, the molecular basis for learning and memory. The phospholipase A1 isoform DDHD2 generates myristic acid from membrane phospholipids. This myristic acid is then converted to myristoyl-CoA, the substrate for N-myristoyltransferases (NMT1/2). NMTs catalyze the attachment of the myristoyl group to the N-terminal glycine or internal lysine residues of various synaptic proteins. This modification can influence the membrane association and function of key synaptic plasticity effectors, such as the NMDA receptor subunit GluN1 and MAP2, thereby contributing to processes like long-term potentiation (LTP).[14]
Caption: N-Myristoylation signaling pathway in synaptic plasticity.
Experimental Workflow for this compound-Based Proteomics
The overall workflow for identifying myristoylated proteins using this compound involves several key steps. Initially, cells are metabolically labeled with AzMA. Following cell lysis, the azide-modified proteins are conjugated to a biotin-alkyne tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". The biotinylated proteins are then enriched using streptavidin-functionalized beads. Finally, the enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[15][16][17]
Caption: Experimental workflow for proteomics using this compound.
Quantitative Data Summary
The application of this compound and its alkyne analogs in proteomics has enabled the identification of a significant number of myristoylated and other fatty-acylated proteins. The table below summarizes representative quantitative data from studies utilizing these chemical reporters.
| Probe Type | Cell Line | Number of Identified Proteins | Key Findings | Reference |
| Myristic Acid Analogs (azido/alkynyl) | Jurkat T cells | 44 (uniquely labeled by myristic analogs) | Identification of proteins labeled in a chain length-dependent manner. | [15] |
| Photoactivatable Myristic Acid Analogs | HeLa cells | - | Enrichment of known myristoylated proteins like PSMC1 and identification of protein-protein interactions. | [1][18] |
| Azido-Fatty Acids | RAW264.7 macrophages | - | Pioneering use for the global detection of protein fatty acylation. | [12] |
| Alkynyl Myristic Acid Analog (alk-12) | Mammalian Cells | - | Preferential labeling of N-myristoylated proteins with minimal background. | [13] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol details the metabolic incorporation of this compound into proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, HEK293T)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (AzMA)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a T75 flask or 10 cm dish.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the AzMA stock solution in complete culture medium to a final concentration of 20 µM. As a negative control, prepare a vehicle-only medium containing the same concentration of DMSO.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the AzMA-containing medium (or vehicle control medium) to the cells.
-
Incubate the cells for 6-8 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the fatty acid analog.[15]
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cells twice with cold PBS to remove excess AzMA.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis and subsequent click chemistry.
Protocol 2: Click Chemistry, Enrichment, and On-Bead Digestion
This protocol describes the ligation of a biotin tag to azide-modified proteins, their enrichment, and preparation for mass spectrometry.
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, with protease inhibitors)
-
Biotin-Alkyne tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 6 M Urea, PBS)
-
Reduction buffer (e.g., 10 mM DTT in 2 M Urea/PBS)
-
Alkylation buffer (e.g., 25 mM iodoacetamide in 2 M Urea/PBS)
-
Trypsin solution (in 2 M Urea/PBS with 1 mM CaCl2)
-
Formic acid
Procedure:
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Click Chemistry (CuAAC): [16][17]
-
In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 1 mg).
-
Sequentially add the following reagents, vortexing after each addition:
-
Biotin-Alkyne tag (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protein Enrichment:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the pre-washed beads to the click chemistry reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes can be performed, for example:
-
Twice with PBS containing 0.1% SDS
-
Twice with 6 M Urea
-
Three times with PBS
-
On-Bead Digestion: [17]
-
Resuspend the beads in 2 M Urea in PBS.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 65°C for 15 minutes.
-
Cool to room temperature and alkylate the cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark.
-
Wash the beads with 2 M Urea in PBS and then with PBS to remove residual DTT and iodoacetamide.
-
Resuspend the beads in 2 M Urea in PBS containing 1 mM CaCl2.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
The peptide sample is now ready for desalting (e.g., using C18 StageTips) and subsequent LC-MS/MS analysis.[19][20]
Conclusion
The use of this compound in conjunction with click chemistry and mass spectrometry provides a robust and sensitive method for the global analysis of protein myristoylation. This approach is invaluable for identifying novel myristoylated proteins, understanding their roles in cellular signaling, and discovering potential therapeutic targets in various diseases. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully implement this powerful technique in their proteomic workflows.
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 4. japsonline.com [japsonline.com]
- 5. brieflands.com [brieflands.com]
- 6. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 19. wur.nl [wur.nl]
- 20. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Azido Myristic Acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during experiments with Azido Myristic Acid, particularly those related to low signal intensity.
Troubleshooting Guide: Low Signal in this compound Experiments
This guide provides a systematic approach to identifying and resolving common causes of low or no signal in your experiments.
Problem: Weak or No Signal After Click Chemistry Reaction
This is a frequent issue that can stem from problems at various stages of the experimental workflow. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Metabolic Labeling | Optimize this compound Concentration: Titrate the concentration of this compound in your cell culture medium. A typical starting range is 25-100 µM, but the optimal concentration can vary between cell lines. Optimize Labeling Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the ideal incubation period for maximal incorporation into your protein of interest. Reduce Competing Fatty Acids: Minimize the concentration of endogenous myristic acid by using a serum-free or low-serum medium during the labeling period. |
| Poor Cell Health | Monitor Cell Viability: Ensure that the concentration of this compound and any solvent used (e.g., DMSO) is not toxic to your cells. Perform a cell viability assay. Unhealthy cells can exhibit altered metabolism and reduced protein synthesis. |
| Inefficient Click Chemistry Reaction | Use Fresh Reagents: Prepare fresh solutions of the copper (II) sulfate catalyst, the reducing agent (e.g., sodium ascorbate), and the copper ligand (e.g., THPTA) for each experiment. The Cu(I) catalyst is prone to oxidation.[1] Optimize Reagent Concentrations: Ensure you are using the correct concentrations and ratios of click chemistry reagents. A molar excess of the alkyne-probe over the azide-labeled protein is recommended.[1] Check Buffer Compatibility: Avoid using Tris-based buffers as the amine groups can chelate copper.[1][2] Phosphate-buffered saline (PBS) or HEPES are generally more suitable.[1] Also, avoid buffers containing EDTA, which can interfere with copper reactivity.[2] Degas Solutions: To prevent re-oxidation of the Cu(I) catalyst, it is advisable to degas your reaction buffer.[1] |
| Steric Hindrance | Perform Reaction Under Denaturing Conditions: The azido group on your protein of interest may be inaccessible to the alkyne probe due to protein folding.[1] If compatible with your downstream analysis, consider performing the click reaction in the presence of a mild denaturant (e.g., 1% SDS).[1] |
| Presence of Interfering Substances | Remove Thiols: Reducing agents like DTT or endogenous cysteine residues can interfere with the click reaction.[1] Consider removing DTT by dialysis or buffer exchange before the click reaction.[1] Pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) can also be beneficial.[1] |
| Issues with Detection | Antibody/Probe Concentration: If using a biotin-alkyne followed by a streptavidin-HRP conjugate for Western blotting, ensure both are used at their optimal concentrations. Fluorescent Probe Issues: For fluorescent detection, ensure the chosen fluorescent alkyne is compatible with your imaging system and that it has not been photobleached. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the general experimental workflow for this compound labeling and provides a logical approach to troubleshooting low signal issues.
Caption: A flowchart of the experimental workflow and a decision tree for troubleshooting low signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical reporter for studying protein N-myristoylation.[3][4] It is a synthetic analog of myristic acid that contains a small, bioorthogonal azide group.[5] When introduced to cells, it is metabolically incorporated into proteins that undergo N-myristoylation by the enzyme N-myristoyltransferase (NMT).[4][6] The azide group allows for the specific detection and visualization of these modified proteins through a highly selective chemical reaction known as "click chemistry".[5]
Q2: What is "click chemistry" in the context of this experiment?
Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding.[5] In this context, the most commonly used click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] The azide group on the metabolically incorporated this compound reacts with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) to form a stable triazole linkage.[5]
Q3: What are the key components of the CuAAC click reaction?
A typical CuAAC reaction for labeling proteins includes:
-
Azide-labeled protein: Your protein of interest that has been metabolically labeled with this compound.
-
Alkyne-functionalized reporter: The molecule you wish to attach, such as biotin-alkyne or a fluorescent dye with an alkyne group.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing agent: A reagent like sodium ascorbate is used to reduce the copper(II) to the active copper(I) state.[1]
-
Copper-chelating ligand: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the copper(I) catalyst and improve reaction efficiency.[1][7]
Q4: Can I perform the click reaction on live cells?
The copper-catalyzed click reaction is generally cytotoxic due to the presence of copper.[8] Therefore, it is typically performed on cell lysates. For live-cell imaging, a copper-free click chemistry approach, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), is recommended.[5]
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents in this compound experiments. Note that these are starting points, and optimization for your specific system is highly recommended.
Table 1: Metabolic Labeling
| Reagent | Recommended Concentration Range | Notes |
| This compound | 25 - 100 µM | Optimal concentration is cell-type dependent. |
| Incubation Time | 4 - 24 hours | Time-course experiments are advised to determine the optimal duration. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Reagent | Recommended Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Azide Probe | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne is often used.[1] |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand to copper ratio of at least 5:1 is recommended.[1] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh for each experiment.[1] |
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 50 µM). To reduce competition from endogenous myristic acid, it is recommended to use a serum-free or low-serum medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions.
-
After incubation, wash the cells twice with cold PBS to remove any unincorporated this compound.
-
Proceed with cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to the washed cell pellet.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction (CuAAC)
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg of total protein)
-
Buffer (e.g., PBS) to bring the total volume to the desired amount.
-
Alkyne-probe (e.g., biotin-alkyne or a fluorescent alkyne) to the desired final concentration.
-
-
Prepare a fresh premix of copper(II) sulfate and a copper ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the copper/ligand premix to the reaction tube.
-
Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate).
-
Initiate the click reaction by adding the sodium ascorbate solution to the reaction tube.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
The labeled protein sample is now ready for downstream analysis (e.g., SDS-PAGE and Western blotting or in-gel fluorescence scanning).
Signaling Pathways Involving N-Myristoylation
N-myristoylation is a critical lipid modification that regulates the localization and function of numerous signaling proteins.[3][4] It plays a key role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[6][9]
Src Family Kinases Signaling
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are central to many signaling pathways.[9] N-myristoylation is essential for anchoring SFKs, such as c-Src, to the cell membrane, which is a prerequisite for their activation and downstream signaling.[10][11]
Caption: N-myristoylation directs Src to the membrane, enabling its activation and signaling.
Ras Protein Signaling in Cancer
Ras proteins are small GTPases that act as molecular switches in signaling pathways that control cell growth and proliferation.[12] The membrane localization of some Ras isoforms is dependent on lipidation, including myristoylation, which is crucial for their oncogenic activity.[13][14]
Caption: N-myristoylation contributes to the membrane localization and function of Ras proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. kinase-insight.com [kinase-insight.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. CIPSM - Copper-Assisted Click Reactions for Activity-Based Proteomics: Fine-Tuned Ligands and Refined Conditions Extend the Scope of Application [cipsm.de]
- 8. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
How to reduce background fluorescence in Azido Myristic Acid imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Azido Myristic Acid for metabolic labeling and subsequent fluorescent imaging.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound imaging experiments, offering potential causes and step-by-step solutions.
High background signal across the entire sample
Question: My images have a high, diffuse background fluorescence, making it difficult to distinguish the specific signal. What can I do to reduce it?
Potential Causes and Solutions:
High background fluorescence can originate from several sources, including unbound fluorescent probes, residual copper catalyst, or inherent autofluorescence. A systematic approach to troubleshooting is crucial for identifying and mitigating the source of the background.
Troubleshooting Steps:
-
Thorough Washing: Ensure adequate washing steps after the click reaction to remove any unbound fluorescent azide or alkyne probe.[1] Increase the number and duration of washes with an appropriate buffer (e.g., PBS with a mild detergent like 0.1% Tween-20).
-
Optimize Probe Concentration: Using an excessive concentration of the fluorescent probe can lead to non-specific binding and high background. Titrate the concentration of the azide/alkyne-fluorophore to find the optimal balance between signal and background.
-
Incorporate Blocking Steps: If using a biotin-streptavidin detection system, ensure adequate blocking with an agent like Bovine Serum Albumin (BSA) to prevent non-specific binding of the streptavidin conjugate.[1]
-
Copper Chelation: Residual copper from the click reaction can sometimes contribute to background fluorescence.[1] After the click reaction, consider washing the sample with a copper chelator like EDTA to remove any remaining copper ions.[1]
-
Evaluate Autofluorescence: Run a control sample that has not been treated with this compound but has undergone all other steps of the protocol, including the click reaction and staining.[1] This will help determine the level of inherent autofluorescence in your sample. If autofluorescence is high, consider using fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) to avoid the typical autofluorescence range of cells (blue-green region).[2]
-
Use Fluorogenic Probes: Consider using "smart" or fluorogenic probes. These probes are designed to be non-fluorescent or weakly fluorescent until they have undergone the click reaction, which significantly reduces the background signal from unreacted probes.[3][4][5]
Troubleshooting Workflow for High Background
References
- 1. benchchem.com [benchchem.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Addressing cell toxicity issues with Azido Myristic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cell toxicity issues when using Azido Myristic Acid for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (12-Azidododecanoic Acid) is a chemical reporter and a modified version of myristic acid. It is used in "click chemistry" for the identification and characterization of proteins that undergo myristoylation, a type of fatty acid post-translational modification.[1] The azide group on the fatty acid allows for covalent bonding with alkyne-tagged molecules for detection.[1]
Q2: I am observing significant cell death after treating my cells with this compound. What are the potential causes?
Several factors could contribute to cell toxicity:
-
High Concentration: Excessive concentrations of this compound can be toxic. It is crucial to determine the optimal, lowest effective concentration for your specific cell type.
-
Prolonged Incubation: Long exposure times can lead to increased cell stress and death.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a vehicle control (solvent only) in your experiments.
-
Inherent Azide Toxicity: The azide group itself can be toxic to mammalian cells. Sodium azide, a related compound, is known to inhibit cellular respiration by affecting mitochondrial complex IV.[2][3][4][5]
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to chemical treatments. Neuronal cells, for example, can be particularly sensitive to azide compounds.[2]
Q3: Can the "click" reaction components also be toxic to my cells?
Yes, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The copper (I) catalyst can be toxic to cells.[6] If you are performing the click reaction on live cells, it is advisable to use copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilize reagents like DBCO or BCN.[1] Including a copper-chelating ligand in CuAAC reactions can also help mitigate toxicity.
Q4: Are there less toxic alternatives to this compound?
If toxicity remains an issue, you might consider using an alkyne-modified myristic acid analog. Some studies have noted that ω-azido-fatty acids can lead to higher background levels compared to their ω-alkynyl counterparts. While not explicitly stated as less toxic, they are a viable alternative for metabolic labeling.
Troubleshooting Guides
Issue 1: Decreased Cell Viability Observed After Labeling
Symptoms:
-
Reduced cell count compared to control wells.
-
Increased number of floating cells in adherent cultures.
-
Positive staining with viability dyes like Trypan Blue or Propidium Iodide.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound. See the table below for recommended starting ranges.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time that provides sufficient labeling for detection.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic threshold for your cells (typically <0.5%).
-
Assess Cell Health Pre-treatment: Ensure your cells are healthy and in the logarithmic growth phase before adding the labeling reagent.
-
Switch to Copper-Free Click Chemistry: If performing the click reaction on live cells, switch to a SPAAC reaction to avoid copper-induced toxicity.
Issue 2: Changes in Cell Morphology
Symptoms:
-
Cells appear rounded, shrunken, or show signs of blebbing.
-
Loss of normal adherent morphology.
-
Presence of cellular debris.
Troubleshooting Steps:
-
Perform Viability Assay: Quantify the extent of cell death using an MTT, MTS, or other cell viability assay.[7][8][9][10]
-
Lower this compound Concentration: Morphological changes are often the first sign of cytotoxicity. Reduce the concentration used in your next experiment.
-
Reduce Incubation Time: Shorten the exposure period to minimize stress on the cells.
-
Visualize Mitochondria: If azide-induced mitochondrial stress is suspected, consider staining with a mitochondrial membrane potential-sensitive dye (e.g., TMRE) to assess mitochondrial health.
Quantitative Data Summary
The optimal concentration and incubation time for this compound are highly dependent on the cell type and experimental goals. It is always recommended to perform a titration to determine the optimal conditions for your specific system.
| Parameter | Recommended Starting Range | Notes |
| Concentration | 25 - 100 µM | Start with a lower concentration and increase if the signal is insufficient. Some robust cell lines may tolerate higher concentrations. |
| Incubation Time | 4 - 24 hours | Shorter incubation times are generally better for minimizing toxicity. For some cell types, shorter pulses (1-4 hours) may be sufficient. |
| Solvent (e.g., DMSO) | < 0.5% (v/v) | Always include a vehicle-only control to account for solvent effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the highest concentration of this compound that does not significantly impact cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested range of final concentrations is: 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM. Ensure the final solvent concentration is constant across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle control. Select the highest concentration that results in >90% cell viability for your labeling experiments.
Protocol 2: Metabolic Labeling with this compound
Objective: To label myristoylated proteins in cultured cells.
Materials:
-
Cells cultured in appropriate vessels
-
Optimized concentration of this compound
-
Complete cell culture medium
Methodology:
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%).
-
Prepare Labeling Medium: Dilute the this compound stock solution to the pre-determined optimal concentration in fresh, pre-warmed complete culture medium.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the optimized duration (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO2).
-
Cell Lysis and Downstream Analysis: After incubation, wash the cells with ice-cold PBS. The cells can then be lysed, and the labeled proteins can be detected via a click reaction with an alkyne-containing fluorescent dye or biotin tag for subsequent visualization or enrichment.
Visualizations
Caption: Experimental workflow for metabolic labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sonybiotechnology.com [sonybiotechnology.com]
- 3. Mitochondrial Inhibition by Sodium Azide Induces Assembly of eIF2α Phosphorylation-Independent Stress Granules in Mammalian Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Light- and sodium azide-induced death of RGC-5 cells in culture occurs via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the efficiency of Azido Myristic Acid click chemistry reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido Myristic Acid (AzMA) click chemistry reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound click chemistry experiments, offering potential causes and solutions in a direct question-and-answer format.
| Symptom | Potential Cause | Suggested Solution |
| No or very low product yield | Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] | - Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[1]- Use freshly prepared solutions of the reducing agent, such as sodium ascorbate.[1]- Work under an inert atmosphere whenever possible.[2] |
| Poor Reagent Quality: Degradation of this compound, the alkyne substrate, or the reducing agent can lead to reaction failure.[1][3] | - Verify the purity and integrity of all reagents using analytical methods like NMR or mass spectrometry.[3]- Store this compound and other sensitive reagents under the recommended conditions, typically at -20°C or -80°C, protected from light.[4] | |
| Suboptimal Reactant Concentrations: The rate of the click reaction is dependent on the concentration of the reactants.[3] | - If possible, increase the concentration of your reactants. For bioconjugation, a 5:1 ligand to copper ratio is often recommended.[3] | |
| Solubility Issues: The long alkyl chain of this compound can lead to poor solubility in aqueous solutions, resulting in a heterogeneous reaction mixture and reduced reaction rates.[5] | - Use a co-solvent such as DMSO or DMF to improve solubility.[5] | |
| Slow reaction rate | Insufficient Catalyst Loading or Turnover: The reaction may stall if the catalyst is not present in a sufficient amount or is not being regenerated effectively.[3] | - Increase the concentration of the copper catalyst and the corresponding ligand.[3]- Ensure an excess of the reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its active Cu(I) state.[3] |
| Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction.[5] | - Consider incorporating a PEG linker to increase the distance between the reacting molecules.[5] | |
| Formation of precipitate | Product Insolubility: The resulting triazole product may be insoluble in the reaction solvent.[3] | - Try a different solvent or a mixture of solvents to maintain the solubility of all components throughout the reaction.[3] |
| Aggregation of Biomolecules: Byproducts of the ascorbate reduction can sometimes cause biomolecules to aggregate.[3] | - Optimize the concentration of sodium ascorbate and consider using a copper-chelating ligand to minimize side reactions. | |
| Formation of Insoluble Copper Acetylides: This can occur under certain conditions and will halt the reaction.[3] | - Ensure proper stoichiometry and consider the use of a stabilizing ligand. | |
| Non-specific labeling or high background | Contamination: Impurities in the reagents or reaction mixture can lead to side reactions. | - Use high-purity reagents and solvents.- Ensure all glassware is thoroughly cleaned. |
| Reaction with other functional groups: While click chemistry is highly specific, some side reactions can occur under non-ideal conditions. | - Optimize the reaction pH and temperature to favor the desired cycloaddition.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of click chemistry to use with this compound?
This compound can be used in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[6]
-
CuAAC is generally faster and uses a copper(I) catalyst. It is the most common method.[7]
-
SPAAC is a copper-free alternative that is useful for in vivo applications where the toxicity of copper is a concern.[8] It typically involves reacting the azide with a strained alkyne, such as DBCO or BCN.[6]
Q2: How can I improve the solubility of this compound in my reaction?
Due to its long hydrocarbon chain, this compound can be challenging to dissolve in aqueous buffers. To improve solubility, consider the following:
-
Use of Co-solvents: DMSO and DMF are commonly used as co-solvents to help dissolve lipids in aqueous reaction mixtures.[5]
-
Detergents: In some cellular applications, a mild non-ionic detergent may be used to aid in the delivery of the fatty acid.
-
Temperature: Gently warming the solution can help to dissolve the fatty acid, but be mindful of the stability of other reactants.[9]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C or -80°C, desiccated, and protected from light.[4] For long-term storage, -80°C is preferable.[1]
Q4: How can I monitor the progress of my this compound click reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress and can confirm the mass of the desired product.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide peak at around 2100 cm⁻¹ can indicate the progression of the reaction.[10]
Q5: What are the key considerations for purifying the product of an this compound click reaction?
Purification can be challenging due to the amphipathic nature of the product. Common purification methods include:
-
Silica Gel Chromatography: Effective for separating the lipid-containing product from more polar impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying lipid-modified molecules.[11]
-
Precipitation: In some cases, the product can be precipitated out of the reaction mixture by adding a non-solvent.[11]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Containing Protein
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (AzMA)
-
Alkyne-modified protein of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Degassed phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microfuge tube, combine the alkyne-modified protein with the this compound in a suitable buffer. The final concentration of the reactants will need to be optimized, but a starting point is typically in the range of 10-100 µM.
-
Add the THPTA or TBTA ligand to the reaction mixture. A 2:1 or 5:1 ligand to copper ratio is often used.[3][12]
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS to determine completion.
-
-
Purification:
-
Purify the resulting lipid-modified protein using a suitable method, such as affinity chromatography, dialysis, or gel filtration, to remove excess reagents.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Click-IT™ Myristic Acid, Azide (12-Azidododecanoic Acid) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Azido Myristic Acid
Welcome to the technical support center for Azido Myristic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for metabolic labeling and proteomic studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reporter and a myristic acid analog that contains a bioorthogonal azide group. It is used in metabolic labeling experiments to study protein N-myristoylation, a crucial lipid modification that affects protein localization and function.[1][2] Cells are incubated with this compound, which is incorporated into proteins by N-myristoyltransferases (NMTs).[3] The azide group then allows for the detection and identification of these modified proteins through "click chemistry" reactions.[1][2]
Q2: What is the advantage of using this compound over traditional methods like radiolabeling?
Traditional methods for studying myristoylation often involve radioactive isotopes, which require long exposure times and present safety hazards.[4] this compound offers a non-radioactive alternative with significantly faster detection times (seconds to minutes for Western blotting) and high sensitivity.[4] The bioorthogonal nature of the azide group ensures specific labeling with minimal cross-reactivity with other cellular components.[5]
Q3: How do I prepare a stock solution of this compound for cell culture experiments?
Due to its hydrophobic nature, this compound has poor solubility in aqueous media.[6][7] To prepare it for cell culture, a stock solution is typically made by dissolving it in an organic solvent like DMSO.[6] For cellular uptake, it is often complexed with fatty acid-free bovine serum albumin (BSA). A common method involves saponifying the fatty acid with a molar excess of potassium hydroxide, followed by incubation with BSA in serum-free media.[8]
Q4: What is the difference between using this compound and Alkynyl Myristic Acid?
Both are chemical reporters for myristoylation, but they possess different bioorthogonal handles (azide vs. alkyne). The choice between them often depends on the subsequent click chemistry reaction partner. Some studies suggest that using an alkynyl-fatty acid with an azide-biotin probe can result in a 5- to 10-fold increase in sensitivity and lower background compared to the reverse orientation (azido-fatty acid and alkynyl-biotin).[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Poor Cellular Uptake: this compound is not efficiently entering the cells due to its hydrophobicity.[6] 2. Insufficient Labeling Time: The incubation period is too short for significant incorporation into proteins. 3. Inefficient Click Chemistry: The click reaction is not proceeding to completion. 4. Low Abundance of Myristoylated Proteins: The protein of interest is not highly myristoylated or is expressed at low levels. | 1. Optimize Preparation: Ensure proper complexation with fatty acid-free BSA to improve solubility and uptake.[7][8] 2. Increase Incubation Time: Extend the labeling time (e.g., from 4 hours to 12 or 24 hours) to allow for more incorporation, especially for proteins with slow turnover.[11] 3. Optimize Click Reaction Conditions: Ensure all click chemistry reagents are fresh and used at the correct concentrations. Use a copper(I)-stabilizing ligand like TBTA or THPTA.[12] Degas solutions to remove oxygen which can inhibit the reaction.[6] 4. Enrich for Labeled Proteins: Use affinity purification (e.g., with a biotin tag followed by streptavidin beads) to enrich for your labeled proteins before detection. |
| High Background | 1. Non-specific Binding of Detection Reagents: The azide- or alkyne-containing detection probe (e.g., fluorescent dye, biotin) is binding non-specifically to other molecules or the membrane.[13] 2. Excessive Antibody Concentration: The primary or secondary antibody concentration is too high in Western blot detection.[14] 3. Insufficient Washing: Unbound reagents are not being adequately removed.[15] 4. Inadequate Blocking: Non-specific binding sites on the membrane or plate are not sufficiently blocked.[15] | 1. Include Proper Controls: Run a control without this compound to assess the background from the detection reagents alone.[6] 2. Titrate Antibodies: Optimize the concentration of your primary and secondary antibodies.[14] 3. Improve Washing Steps: Increase the number and duration of wash steps after incubations.[15] 4. Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) and/or the blocking time.[14][15] |
| Cell Toxicity | 1. High Concentration of this compound: The concentration of the fatty acid analog is too high, leading to cellular stress.[16] 2. Prolonged Exposure: Long incubation times can be detrimental to cell health.[16] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound is too high.[6] | 1. Perform a Dose-Response Curve: Determine the optimal concentration that provides sufficient labeling without significant cytotoxicity using a cell viability assay (e.g., MTT assay).[16] Studies with other azido-analogs suggest that lower concentrations (e.g., 10 µM) can be effective while minimizing toxicity.[17] 2. Optimize Incubation Time: Determine the shortest incubation time that yields a detectable signal. 3. Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic. |
| Off-Target Labeling | 1. Metabolic Conversion: this compound may be metabolized by the cell into other fatty acids, leading to its incorporation into other lipid-modified proteins. 2. Non-specific Click Reaction: The click chemistry reagents may react with other cellular components. | 1. Use N-myristoyltransferase (NMT) inhibitors: Treat cells with a specific NMT inhibitor to confirm that the labeling is dependent on this enzyme. 2. Run Negative Controls: A control where no copper catalyst is added (for CuAAC reactions) can help identify copper-independent background. For SPAAC, ensure thorough blocking of free thiols to prevent side reactions with some cyclooctyne reagents.[18] |
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. The following table provides a summary of reported starting ranges. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
| Parameter | Recommended Starting Range | Notes |
| Concentration | 10 - 100 µM | Start with a lower concentration (e.g., 10-25 µM) to minimize potential cytotoxicity.[19] Higher concentrations may be needed for less efficient uptake or low-abundance proteins. |
| Incubation Time | 4 - 24 hours | Shorter times (4-6 hours) may be sufficient for labeling abundant, rapidly turning over proteins.[19] Longer times may be necessary for detecting less abundant or more stable myristoylated proteins. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling proteins in cultured mammalian cells with this compound.
Materials:
-
This compound
-
DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Potassium Hydroxide (KOH)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mM). Store at -20°C.
-
Prepare Fatty Acid-BSA Complex: a. In a sterile tube, add the desired amount of this compound stock solution. b. Add a 1.2 molar excess of KOH and incubate at 65°C for 15 minutes to saponify the fatty acid.[8] c. In a separate tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v). d. Add the BSA solution to the saponified this compound and incubate at 37°C for 15 minutes to allow for complex formation.[8] This will be your labeling medium concentrate.
-
Cell Labeling: a. Plate cells and grow to the desired confluency (typically 70-80%). b. Remove the growth medium and wash the cells once with warm PBS. c. Add fresh, complete cell culture medium containing the desired final concentration of the this compound-BSA complex. d. Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and Downstream Analysis: a. After incubation, wash the cells twice with cold PBS to remove excess this compound. b. Lyse the cells using a suitable lysis buffer containing protease inhibitors. c. The cell lysate containing the labeled proteins is now ready for downstream applications such as click chemistry, immunoprecipitation, and Western blotting.
Protocol 2: Click Chemistry Reaction for Visualization of Labeled Proteins
This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent alkyne probe to the azide-labeled proteins in a cell lysate for in-gel fluorescence analysis.
Materials:
-
Cell lysate containing this compound-labeled proteins
-
Fluorescent alkyne probe (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reagents:
-
Fluorescent alkyne probe stock (e.g., 10 mM in DMSO)
-
CuSO4 stock (e.g., 50 mM in water)
-
THPTA or TBTA stock (e.g., 50 mM in DMSO/water)
-
Sodium Ascorbate stock (freshly prepared, e.g., 500 mM in water)
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 20-50 µg of protein)
-
Fluorescent alkyne probe (to a final concentration of 25-100 µM)
-
THPTA/TBTA (to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
-
Gel Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an appropriate gel scanner.
-
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of myristoylated proteins.
References
- 1. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. arp1.com [arp1.com]
- 16. benchchem.com [benchchem.com]
- 17. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Optimizing lysis buffers for Azido Myristic Acid labeled proteins
Welcome to the Technical Support Center for optimizing lysis buffers for proteins labeled with Azido Myristic Acid (AzMA). This guide provides researchers, scientists, and drug development professionals with detailed answers, protocols, and troubleshooting advice to ensure efficient protein extraction while preserving the integrity of the metabolic label for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when choosing a lysis buffer for this compound (AzMA) labeled proteins? The primary goal is to achieve a balance between three critical factors:
-
Efficient Cell Lysis: The buffer must effectively disrupt cell membranes to release the protein of interest.
-
Protein Solubilization: It must keep the myristoylated protein, which is often membrane-associated, soluble in the lysate.
-
Compatibility: The buffer components must not interfere with the downstream click chemistry reaction used to attach a reporter tag to the azido group.
Q2: Which type of detergent is best for solubilizing AzMA-labeled proteins? The choice depends on your specific protein's solubility and the experimental context.
-
Non-ionic detergents (e.g., Triton™ X-100, NP-40, Tween® 20): These are mild detergents that disrupt lipid-lipid and lipid-protein interactions without denaturing the protein.[1][2][3] They are an excellent starting point for preserving protein structure and function.
-
Zwitterionic detergents (e.g., CHAPS): These are also non-denaturing and are effective at solubilizing membrane proteins while preserving their native state.[1][4] They are often used in applications where maintaining protein activity is crucial.
-
Ionic (anionic) detergents (e.g., SDS, Sodium Deoxycholate): These are strong, denaturing detergents that are very effective at lysing cells and solubilizing hard-to-extract proteins.[2][3] However, SDS can inhibit downstream enzymatic reactions and must typically be diluted to <0.1% before performing click chemistry.
Q3: Are all buffering agents compatible with the copper-catalyzed click chemistry reaction? No. The choice of buffering agent is critical. Buffers containing primary amines, like Tris, can act as inhibitory ligands for the copper (I) catalyst, reducing the efficiency of the click reaction.[5][6]
-
Recommended: HEPES and Sodium Phosphate are highly compatible with the click reaction.[5][6]
-
Avoid: Tris, Imidazole, Tricine, and Citrate buffers have been shown to decrease click chemistry efficiency.[5][6]
Q4: What essential additives should I include in my lysis buffer? To protect your sample during lysis, always supplement your buffer with:
-
Protease Inhibitor Cocktail: Prevents degradation of your target protein by proteases released from cellular compartments.[7][8][9] Use an EDTA-free cocktail if you plan to perform immobilized metal affinity chromatography (IMAC).[8]
-
Phosphatase Inhibitors: If you are studying protein phosphorylation, these are essential to prevent dephosphorylation.
-
Nuclease (e.g., Benzonase® or DNase I): When cells are lysed, DNA is released, which can make the lysate highly viscous and difficult to pipette.[10] A nuclease will degrade the DNA and reduce viscosity.[8]
Q5: Can I use a standard RIPA buffer for my experiments? Yes, RIPA buffer is a popular and highly effective lysis buffer.[9] It contains a mixture of non-ionic and ionic detergents, making it suitable for whole-cell extracts, including nuclear and membrane-bound proteins.[9] However, because it contains SDS, the final lysate may need to be diluted to reduce the SDS concentration to a level compatible with downstream click chemistry (typically ≤ 0.1%).[11][12]
Troubleshooting Guide
Problem: My total protein yield is very low after lysis.
-
Possible Cause: Inefficient cell lysis. The buffer may not be strong enough to disrupt the cell membranes effectively.[13]
-
Solution:
-
Increase Detergent Strength: Switch from a mild non-ionic detergent to a stronger one, or use a RIPA buffer.
-
Add Mechanical Disruption: Supplement chemical lysis by sonicating the sample on ice or by passing it through a narrow-gauge needle. This physically shears the cell membranes.[14]
-
Ensure Sufficient Buffer Volume: Use an appropriate volume of lysis buffer for your cell pellet size (e.g., 100-200 µL per 1 million cells).[9][15]
-
-
Possible Cause: Protein degradation.[7]
-
Solution:
Problem: The signal from my labeled protein is weak after the click reaction.
-
Possible Cause: Lysis buffer is inhibiting the click reaction.
-
Solution:
-
Possible Cause: Poor solubilization of the myristoylated protein.
-
Solution:
-
Optimize Detergent: Your protein may require a different type or concentration of detergent for effective solubilization. Test a panel of detergents (e.g., NP-40, CHAPS, DDM) to find the optimal one for your specific target.
-
Problem: The cell lysate is extremely viscous and difficult to handle.
-
Possible Cause: Release of genomic DNA from the cell nucleus.
-
Solution:
Data Presentation: Detergent & Buffer Component Selection
Table 1: Comparison of Common Detergents for Solubilizing Myristoylated Proteins
| Detergent | Type | Typical Concentration | Pros | Cons |
| Triton™ X-100 / NP-40 | Non-ionic | 0.5 - 1.0% | Mild, non-denaturing; good for preserving protein structure.[1][3] | May not be effective for all membrane proteins. |
| CHAPS | Zwitterionic | 0.5 - 1.0% | Mild, non-denaturing; effective for membrane proteins and preserving protein complexes.[1][4] | More expensive than non-ionic detergents. |
| DDM | Non-ionic | 0.5 - 1.0% | Very gentle; excellent for stabilizing sensitive membrane proteins.[16] | Can be more costly. |
| SDS | Anionic | 0.1 - 1.0% | Very strong and effective for lysis and solubilization.[3] | Denatures proteins; can inhibit downstream enzymatic reactions like click chemistry.[5][6] |
| Sodium Deoxycholate | Anionic | 0.25 - 0.5% | Strong ionic detergent often used in RIPA buffer to disrupt membranes.[4] | Can denature proteins and interfere with downstream assays. |
Table 2: Lysis Buffer Component Compatibility with Cu(I)-Catalyzed Click Chemistry
| Component | Example | Compatibility | Notes |
| Buffering Agent | HEPES, Sodium Phosphate | High | Recommended for click chemistry applications.[5][6] |
| Buffering Agent | Tris, Citrate, Imidazole | Low | Known to inhibit the Cu(I) catalyst, reducing reaction efficiency.[5][6] |
| Detergent | SDS | Low | Compatible only at very low concentrations (<0.1%). |
| Reducing Agent | DTT, β-mercaptoethanol | Low | Can interfere with the redox state of the copper catalyst. Use TCEP if a reducing agent is needed. |
| Chelating Agent | EDTA, EGTA | Low | Can chelate the copper catalyst, preventing the reaction. Avoid in the final click reaction mixture. |
| Additives | Protease Inhibitors, NaCl | High | Generally well-tolerated and do not interfere with the reaction. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Click-Compatible Lysis Buffer
This protocol provides a starting formulation for a lysis buffer that is compatible with downstream copper-catalyzed click chemistry.
Components:
-
50 mM HEPES, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or other detergent of choice)
-
1x Protease Inhibitor Cocktail (EDTA-free)
-
25 U/mL Benzonase® Nuclease
Procedure:
-
Prepare a stock solution of 1M HEPES (pH 7.4) and 5M NaCl.
-
In a suitable container, combine the required volumes of HEPES and NaCl stock solutions with ultrapure water.
-
Add the detergent (e.g., NP-40) to its final concentration of 1%. Mix gently until the detergent is fully dissolved.
-
Adjust the final volume with ultrapure water. Store the buffer at 4°C.
-
Immediately before use, add the Protease Inhibitor Cocktail and Benzonase® to the required volume of buffer.
Protocol 2: Lysis of Adherent Cells Labeled with AzMA
This protocol details the steps for lysing adherent mammalian cells.
Materials:
-
Ice-cold PBS (Phosphate Buffered Saline)
-
Click-Compatible Lysis Buffer (from Protocol 1), freshly supplemented
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Gently wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely after the final wash.[14]
-
Add an appropriate volume of ice-cold, supplemented lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 15-20 minutes, occasionally swirling gently to distribute the buffer.
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the dish.
-
Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
If the lysate is viscous, incubate on ice for another 15-30 minutes to allow the nuclease to act.
-
Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet. This supernatant is your protein extract, ready for quantification and downstream analysis.
Myristoylation in Cell Signaling
Myristoylation is a lipid modification that attaches myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine of many signaling proteins. This modification increases the protein's hydrophobicity, often mediating its localization to cellular membranes, which is critical for its function. A classic example is the Src family of tyrosine kinases.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 15. nanostring.com [nanostring.com]
- 16. Detergents For Membrane Protein Solubilisation [peakproteins.com]
How to minimize non-specific binding of Azido Myristic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Azido Myristic Acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical probe used in metabolic labeling experiments to study protein myristoylation.[1] Myristoylation is a type of lipid modification where myristic acid is attached to a protein, influencing its localization and function.[1][2] The azido group on the myristic acid analog allows for the subsequent detection and identification of myristoylated proteins using click chemistry.[1]
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound can occur due to several factors:
-
Hydrophobic Interactions: As a fatty acid analog, this compound is hydrophobic and can non-specifically associate with cellular membranes, hydrophobic pockets of proteins, and plastic surfaces of labware.
-
Ionic Interactions: The carboxyl group of the fatty acid can interact with positively charged molecules and surfaces.
-
Excess Probe Concentration: Using a higher than necessary concentration of this compound can lead to increased background signal due to non-specific incorporation and binding.
-
Inefficient Washing: Inadequate washing steps after labeling and click chemistry reactions can leave behind unbound probe, contributing to high background.
Q3: How can I reduce non-specific binding in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
Use Blocking Agents: Incubate cells or lysates with blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.
-
Incorporate Detergents in Wash Buffers: Low concentrations of non-ionic detergents, such as Tween-20, can help to disrupt non-specific hydrophobic interactions during wash steps.
-
Thorough Washing: Increase the number and duration of wash steps after metabolic labeling and click chemistry to remove unbound probe and reagents.
-
Pre-clear Lysates: For immunoprecipitation experiments, pre-clearing the lysate with beads before adding the specific antibody can reduce background.[3]
Troubleshooting Guides
High Background in Fluorescence Microscopy
Problem: High, diffuse background fluorescence is observed across the entire cell or on the coverslip, obscuring the specific signal from myristoylated proteins.
| Possible Cause | Troubleshooting Step |
| Excess this compound | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration (e.g., 10-25 µM) and increase if the specific signal is too low. |
| Non-specific Binding to Surfaces | 1. Pre-coat coverslips with a blocking agent like 1% BSA or 0.1% gelatin before seeding cells. 2. Include a blocking step with 1-3% BSA in your staining protocol before adding the click chemistry reaction cocktail. |
| Inefficient Washing | 1. Increase the number of washes with PBS after fixation and permeabilization. 2. Add a low concentration of Tween-20 (0.05-0.1%) to your wash buffers to help remove non-specifically bound probe. |
| Click Reagent Issues | Run a control without the copper catalyst to ensure the background is not from the fluorescent alkyne probe binding non-specifically. |
Non-Specific Bands in Western Blotting/Immunoprecipitation
Problem: Multiple non-specific bands are observed in a Western blot after click chemistry and enrichment, or high background is present in the immunoprecipitation eluate.
| Possible Cause | Troubleshooting Step |
| Hydrophobic Interactions with Beads/Membrane | 1. Pre-clear the cell lysate by incubating with beads (without antibody) for 30-60 minutes at 4°C before performing the immunoprecipitation.[3] 2. Block the membrane with 5% non-fat dry milk or 3% BSA for 1 hour at room temperature before adding the primary antibody. Casein has been shown to be a highly effective blocking agent.[4][5] |
| Ineffective Washing of Immunoprecipitate | Increase the number of washes of the beads after antibody incubation. Use a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 or 0.1% Triton X-100). |
| Contamination from Abundant Proteins | Ensure complete cell lysis to release all proteins into the soluble fraction. Incomplete lysis can lead to the co-precipitation of abundant, "sticky" proteins. |
| Antibody Cross-Reactivity | Use a high-quality, specific primary antibody for immunoprecipitation. Include an isotype control to assess the level of non-specific binding from the antibody itself. |
Data Presentation: Efficacy of Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents in immunoassays, which can be a useful reference for experiments with this compound.
| Blocking Agent | Concentration | Reported Effectiveness in Reducing Non-Specific Binding | Key Considerations |
| Casein | 1-3% (w/v) | Generally considered more effective than BSA. Can reduce non-specific binding by over 90% at lower concentrations compared to other proteins.[6][7] | Can interfere with some antibody-antigen interactions. May contain endogenous biotin, which can be problematic if using streptavidin-based detection. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Effective at blocking non-specific binding, but may be less efficient than casein.[4][7] | Purity can vary between suppliers. Ensure the use of fatty acid-free BSA to avoid competition with this compound. |
| Non-fat Dry Milk | 3-5% (w/v) | A cost-effective and widely used blocking agent. Its effectiveness is attributed to the presence of casein and other milk proteins.[8] | Not recommended for use with phospho-specific antibodies due to the presence of phosphoproteins. |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially when the serum is from the same species as the secondary antibody. | Can contain endogenous proteins that may cross-react with antibodies. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells on coverslips or in culture dishes to achieve 70-80% confluency.
-
Starvation (Optional): To enhance incorporation, you can incubate the cells in a serum-free or methionine/cysteine-free medium for 30-60 minutes prior to labeling.[9]
-
Labeling: Prepare the labeling medium by adding this compound to the appropriate cell culture medium to a final concentration of 10-50 µM. Remove the old medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your cell line and protein of interest.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove the unincorporated probe.
-
Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis for immunoprecipitation or fixation and permeabilization for fluorescence microscopy.
Protocol 2: Immunoprecipitation of this compound-Labeled Proteins
-
Cell Lysis: After metabolic labeling and washing, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to 200 µL of cell lysate and incubate with gentle rocking for 1 hour at 4°C to reduce non-specific binding.[3]
-
Immunoprecipitation: Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest and incubate overnight at 4°C with gentle rocking.
-
Capture: Add 20 µL of Protein A/G agarose bead slurry and incubate for 1-3 hours at 4°C with gentle rocking to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them five times with 500 µL of ice-cold lysis buffer.[3]
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Analysis: The eluted proteins can now be analyzed by Western blotting.
Visualizations
Caption: A generalized experimental workflow for metabolic labeling with this compound.
Caption: Simplified signaling pathway of c-Src activation, a myristoylated protein.[2][10][11]
References
- 1. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. candor-bioscience.de [candor-bioscience.de]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Azido Myristic Acid western blots
Welcome to the technical support center for Azido Myristic Acid (AzMA) western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during this compound (AzMA) western blotting experiments, from metabolic labeling to signal detection.
Issue 1: No or Weak Signal
Question: I am not observing any signal, or the signal from my myristoylated protein of interest is very weak. What are the possible causes and solutions?
Answer:
Weak or absent signals can stem from various steps in the workflow, including inefficient metabolic labeling, suboptimal click chemistry, or standard western blotting issues.
Possible Causes & Solutions:
| Cause | Recommendation | Detailed Explanation |
| Inefficient Metabolic Labeling | Optimize AzMA concentration and incubation time. | The concentration of AzMA and the labeling duration are critical for sufficient incorporation into proteins. Start with a concentration of 20-100 µM and a 1-hour incubation, then optimize as needed for your specific cell line and protein of interest.[1] |
| Ensure cell health. | Only healthy, actively dividing cells will efficiently incorporate the AzMA. Check cell viability before and during the labeling experiment. | |
| Use fresh AzMA. | This compound can degrade over time. Use fresh or properly stored aliquots for each experiment. | |
| Suboptimal Click Chemistry | Use fresh click chemistry reagents. | The copper (II) sulfate and reducing agent (e.g., sodium ascorbate) are crucial for the click reaction. Prepare these solutions fresh for each experiment to ensure their activity.[1] |
| Optimize reagent concentrations. | The final concentration of the alkyne-tagged detection reagent (e.g., biotin-alkyne or a fluorescent alkyne) may need optimization. A typical starting concentration is 20 µM.[2] | |
| Degas the reaction mixture. | Oxygen can interfere with the copper-catalyzed click reaction. While not always necessary, degassing the reaction buffer may improve efficiency. | |
| Inefficient Protein Transfer | Verify protein transfer to the membrane. | Use a reversible protein stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[3] |
| Optimize transfer conditions for your protein of interest. | Transfer efficiency is influenced by the protein's molecular weight. Smaller proteins may require shorter transfer times or smaller pore-sized membranes (0.2 µm) to prevent "blow-through," while larger proteins may need longer transfer times.[4] | |
| Antibody and Detection Issues | Use a high-sensitivity detection reagent. | If your protein of interest is of low abundance, a standard ECL substrate may not be sensitive enough. Consider using a high-sensitivity chemiluminescent substrate.[5] |
| Confirm primary and secondary antibody compatibility and activity. | Ensure your secondary antibody is raised against the host species of your primary antibody. To check the activity of your antibodies, you can perform a dot blot.[6] | |
| Avoid sodium azide with HRP-conjugated antibodies. | Sodium azide is an inhibitor of horseradish peroxidase (HRP).[7][8][9] Do not include it in buffers if you are using HRP-conjugated secondary antibodies for chemiluminescent detection. |
Issue 2: High Background
Question: My western blot shows high background, making it difficult to discern specific bands. How can I reduce the background?
Answer:
High background can be caused by several factors, including non-specific binding of antibodies or detection reagents, and issues with the blocking or washing steps.
Possible Causes & Solutions:
| Cause | Recommendation | Detailed Explanation |
| Insufficient Blocking | Optimize blocking buffer and incubation time. | The choice of blocking agent can significantly impact background. Commonly used blockers include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST. If you are detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can cause background.[6] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[3] |
| Non-specific Antibody Binding | Titrate primary and secondary antibody concentrations. | Using too high a concentration of primary or secondary antibody can lead to non-specific binding and high background. Perform a titration to determine the optimal antibody dilution.[5] |
| Inadequate Washing | Increase the number and duration of wash steps. | Insufficient washing can leave behind unbound antibodies, contributing to background. Increase the number of washes (e.g., 3-5 times) and the duration of each wash (5-15 minutes) with agitation.[5] Adding a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help. |
| Contaminated Buffers | Prepare fresh buffers. | Bacterial or particulate contamination in your buffers can lead to a spotty or uneven background.[5] Filter-sterilize your buffers if necessary. |
| Membrane Issues | Handle the membrane carefully. | Avoid touching the membrane with bare hands, as this can lead to artifacts. Use clean forceps. Ensure the membrane does not dry out at any point during the procedure.[10] |
| Choose the appropriate membrane type. | While both nitrocellulose and PVDF membranes are commonly used, PVDF has a higher protein binding capacity which can sometimes lead to higher background.[4] For fluorescent detection, low-fluorescence PVDF or nitrocellulose membranes are recommended to minimize autofluorescence.[11][12][13] |
Issue 3: Non-Specific Bands
Question: I am seeing multiple non-specific bands in addition to the band for my protein of interest. What could be the cause?
Answer:
Non-specific bands can arise from various sources, including antibody cross-reactivity, protein degradation, or off-target labeling.
Possible Causes & Solutions:
| Cause | Recommendation | Detailed Explanation |
| Antibody Cross-Reactivity | Use a more specific primary antibody. | The primary antibody may be recognizing other proteins with similar epitopes. Check the antibody datasheet for known cross-reactivities. Consider using a monoclonal antibody for higher specificity. |
| Optimize antibody concentrations. | As with high background, reducing the concentration of the primary and secondary antibodies can often eliminate non-specific bands. | |
| Protein Degradation | Use fresh samples and protease inhibitors. | Degradation of your target protein can result in smaller, non-specific bands. Prepare fresh cell lysates and always include a protease inhibitor cocktail in your lysis buffer.[14] Keep samples on ice. |
| Metabolic Interconversion of AzMA | Confirm that the signal is from myristoylation. | While myristic acid is generally not extensively metabolized into other fatty acids, it's good practice to confirm the specificity of your signal. This can be done by including appropriate controls, such as inhibiting N-myristoyltransferase (NMT). |
| "Click" Reaction Artifacts | Ensure complete removal of excess click reagents. | Residual copper or detection reagents on the membrane could potentially lead to artifacts. Ensure thorough washing after the click chemistry step. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound (AzMA)
-
Cell Culture: Plate cells to be approximately 70-80% confluent at the time of labeling.
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired final concentration of AzMA (typically 20-100 µM). The AzMA is usually dissolved in DMSO as a stock solution. Ensure the final DMSO concentration in the medium is non-toxic to the cells (e.g., <0.1%).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the AzMA-containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS to remove excess AzMA. Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction on a Western Blot Membrane
-
SDS-PAGE and Western Transfer: Separate the AzMA-labeled protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Click Reaction Cocktail Preparation: Prepare the click chemistry reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
Copper (II) Sulfate (CuSO4) to a final concentration of 100 µM.
-
A copper chelator like TBTA or THPTA to a final concentration of 500 µM.
-
The alkyne-tagged detection probe (e.g., biotin-alkyne or a fluorescent alkyne) to a final concentration of 20 µM.
-
A freshly prepared solution of a reducing agent like sodium ascorbate to a final concentration of 1 mM.
-
-
Click Reaction: Incubate the membrane in the click reaction cocktail for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with TBST (3 x 10 minutes) to remove excess click chemistry reagents.
-
Antibody Incubation and Detection: Proceed with standard western blot detection methods. If using a biotin-alkyne probe, incubate with a streptavidin-HRP conjugate followed by a chemiluminescent substrate. If using a fluorescent alkyne probe, the membrane can be directly imaged using an appropriate fluorescence imager.
Signaling Pathway Diagrams
Myristoylation is a key post-translational modification that often targets proteins to membranes, a critical step in many signaling pathways. The Src family kinases, such as Src and Fyn, are prominent examples of myristoylated proteins involved in cell growth, differentiation, and migration.
Caption: Myristoylation of Src and Fyn by NMT is crucial for their membrane localization and downstream signaling.
Experimental Workflow
The following diagram illustrates the key steps in an this compound western blotting experiment.
Caption: The experimental workflow for this compound (AzMA) western blotting.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. news-medical.net [news-medical.net]
- 7. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. PVDF vs Nitrocellulose? How to Choose a Blot Membrane - Life in the Lab [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Strategies for enhancing the detection of low-abundance myristoylated proteins
Welcome to the Technical Support Center for Myristoylated Protein Detection. This resource provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the detection of low-abundance myristoylated proteins.
Troubleshooting Guides
This section addresses common issues encountered during the detection of low-abundance myristoylated proteins.
Issue 1: No or Weak Signal for Myristoylated Protein of Interest
Possible Cause 1: Inefficient Metabolic Labeling
-
Question: I am not seeing any incorporation of the myristic acid analog into my protein of interest. What could be wrong?
-
Answer: Inefficient metabolic labeling can be a significant hurdle. Here are a few things to check:
-
Cellular Uptake of Analog: Ensure that the myristic acid analog you are using (e.g., YnMyr, an alkyne-containing analog) is being taken up by the cells. You may need to optimize the concentration of the analog and the incubation time.[1][2][3] A typical starting point for YnMyr is 5-25 µM for 16-24 hours.
-
N-myristoyltransferase (NMT) Activity: The cellular machinery, specifically N-myristoyltransferase (NMT), must be active to incorporate the analog.[4][5] Ensure your cell line has active NMTs. You can use a known myristoylated protein as a positive control to verify NMT activity. Inhibition of NMTs can also be used as a negative control to confirm specificity.[6]
-
Analog Competition: The presence of endogenous myristic acid in the cell culture media can compete with the analog, reducing labeling efficiency. Consider using delipidated serum or a serum-free medium during the labeling period.
-
Possible Cause 2: Inefficient "Click" Reaction
-
Question: I have metabolically labeled my proteins, but after the click reaction, I still get a weak signal. How can I improve the click reaction efficiency?
-
Answer: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a critical step for attaching a reporter tag (e.g., biotin for enrichment, fluorophore for detection) to your metabolically labeled protein.[7][8] To troubleshoot this step:
-
Reagent Quality: Ensure your copper (I) source, ligand (e.g., TBTA), and reducing agent (e.g., TCEP) are fresh and of high quality. Copper (I) is prone to oxidation, which inactivates it.
-
Reaction Conditions: Optimize the concentrations of all click reaction components. A typical protocol might involve final concentrations of 1 mM CuSO4, 1 mM TCEP, 0.1 mM TBTA, and 0.1 mM of the azide- or alkyne-containing reporter tag.[9]
-
Oxygen Removal: Oxygen can interfere with the click reaction. Degassing your buffers or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency.
-
Possible Cause 3: Low Protein Abundance
-
Question: My protein of interest is known to be of low abundance. How can I enhance its detection?
-
Answer: Detecting low-abundance proteins requires optimizing each step of your workflow for maximum sensitivity.[10][11][12]
-
Protein Enrichment: After metabolic labeling and click chemistry with a biotin tag, use streptavidin-based affinity purification to enrich your myristoylated proteins from the total cell lysate.[9] This will concentrate your protein of interest, making it easier to detect.
-
Sensitive Detection Methods: For Western blotting, use a high-sensitivity chemiluminescent substrate.[11] These substrates can produce a stronger signal, allowing for the detection of smaller amounts of protein.
-
Optimized Gel Electrophoresis: Choose the right polyacrylamide gel percentage to achieve the best resolution for your protein's molecular weight.[10] For low molecular weight proteins, Tricine gels can provide better separation.[10]
-
Issue 2: High Background Signal
Possible Cause 1: Non-specific Labeling or Binding
-
Question: I am seeing a high background signal in my in-gel fluorescence or Western blot, making it difficult to identify my specific protein. What can I do?
-
Answer: High background can obscure your results. Here are some strategies to reduce it:
-
Washing Steps: Increase the number and stringency of your wash steps after affinity purification to remove non-specifically bound proteins. Using detergents like SDS in your wash buffers can be effective.[13]
-
Blocking: For Western blotting, ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and that you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. Using too high a concentration can lead to non-specific binding and high background.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for enhancing the detection of low-abundance myristoylated proteins?
A1: The primary strategies involve a combination of metabolic labeling, enrichment, and sensitive detection methods.
-
Metabolic Labeling with Bio-orthogonal Analogs: This involves introducing a myristic acid analog with a "clickable" functional group (e.g., an alkyne or azide) into your cell culture system.[7] The cellular machinery will incorporate this analog into myristoylated proteins. The most commonly used analog is 13-alkynylmyristic acid (YnMyr).
-
Click Chemistry for Tagging: After labeling, the "clickable" handle on the incorporated analog is used to attach a reporter tag via a highly specific and efficient click reaction.[8] This tag can be biotin for affinity purification or a fluorophore for direct visualization.
-
Enrichment of Tagged Proteins: If a biotin tag is used, streptavidin-coated beads can be used to pull down and enrich the myristoylated proteins from the total cell lysate.[9]
-
Sensitive Downstream Analysis: The enriched proteins can then be analyzed by highly sensitive techniques such as mass spectrometry for identification and quantification or by Western blotting using enhanced chemiluminescence for detection.[11][14]
Q2: What are the advantages of using clickable myristic acid analogs over traditional radiolabeling?
A2: Clickable analogs offer several advantages over traditional methods that use radiolabeled myristic acid ([³H] or [¹²⁵I]).[15]
-
Safety: They avoid the need to handle radioactive materials.[16]
-
Sensitivity: The combination of enrichment and sensitive detection methods often provides higher sensitivity than autoradiography, which can require very long exposure times for low-abundance proteins.[15][16]
-
Versatility: The clickable handle allows for the attachment of various tags for different downstream applications, including affinity purification, fluorescence imaging, and mass spectrometry.[7]
Q3: How can I confirm that the signal I am seeing is from a myristoylated protein?
A3: Several controls can be included in your experiment to confirm the specificity of your signal.
-
NMT Inhibition: Pre-treating your cells with a specific N-myristoyltransferase (NMT) inhibitor should abolish the signal from your protein of interest.[6]
-
G2A Mutant: Myristoylation occurs on an N-terminal glycine residue.[5] Mutating this glycine to an alanine (G2A mutant) will prevent myristoylation and should lead to a loss of signal for your protein.[16]
-
Competition with Natural Myristic Acid: Adding an excess of natural myristic acid to the culture medium along with the analog should reduce the incorporation of the analog and decrease the signal.
Q4: Can mass spectrometry be used to identify and quantify low-abundance myristoylated proteins?
A4: Yes, mass spectrometry is a powerful tool for this purpose.[14] After enrichment of myristoylated proteins, they can be digested into peptides and analyzed by LC-MS/MS. The myristoylated peptide will have a characteristic mass shift, and its fragmentation pattern can be used to confirm the modification and identify the protein.[17] Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with this workflow to quantify changes in myristoylation levels under different conditions.[14]
Data Presentation
Table 1: Comparison of Detection Methods for Myristoylated Proteins
| Method | Principle | Advantages | Disadvantages | Relative Sensitivity |
| Radiolabeling & Autoradiography | Metabolic labeling with radioactive myristic acid ([³H] or [¹²⁵I]), followed by SDS-PAGE and detection by autoradiography.[15][16] | Direct detection. | Requires radioactive materials, low sensitivity for low-abundance proteins (long exposure times), not easily adaptable for enrichment.[16][18] | Low to Moderate |
| Metabolic Labeling & In-Gel Fluorescence | Metabolic labeling with a clickable myristic acid analog, followed by a click reaction with a fluorescent azide/alkyne and in-gel fluorescence imaging.[2][9] | No radioactivity, relatively simple and fast detection. | Lower sensitivity compared to enrichment methods, potential for high background. | Moderate |
| Metabolic Labeling, Enrichment & Western Blot | Metabolic labeling with a clickable analog, click reaction with a biotin tag, streptavidin-based enrichment, and detection by Western blot with a specific antibody.[9] | High specificity due to antibody detection, increased sensitivity from enrichment. | Requires a specific antibody for the protein of interest. | High |
| Metabolic Labeling, Enrichment & Mass Spectrometry | Metabolic labeling with a clickable analog, click reaction with a biotin tag, streptavidin-based enrichment, and identification/quantification by mass spectrometry.[14][19] | Unbiased, proteome-wide identification and quantification, high sensitivity, no antibody required.[19] | Requires specialized equipment and expertise in data analysis. | Very High |
Experimental Protocols
Protocol 1: Metabolic Labeling and Enrichment of Myristoylated Proteins
This protocol outlines the general steps for labeling, enriching, and detecting myristoylated proteins using a clickable myristic acid analog.
-
Metabolic Labeling:
-
Plate cells and allow them to adhere overnight.
-
Replace the growth medium with a fresh medium (consider using delipidated serum) containing the alkyne-myristic acid analog (e.g., 5-25 µM YnMyr).
-
Incubate the cells for 16-24 hours to allow for metabolic incorporation of the analog.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer containing detergents (e.g., 1% SDS in PBS) and protease inhibitors.
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation.
-
-
Click Reaction:
-
To the clarified lysate, add the click reaction components in the following order: biotin-azide, TCEP, TBTA, and CuSO₄.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for 2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A common wash series is 1% SDS in PBS, followed by 4 M urea, and finally PBS.
-
-
Elution and Downstream Analysis:
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are now ready for analysis by Western blot or mass spectrometry.
-
Visualizations
Caption: Workflow for detecting low-abundance myristoylated proteins.
Caption: Troubleshooting logic for weak or absent signal.
Caption: Role of myristoylation in a generic signaling pathway.
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Myristoylation profiling in human cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 15. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kinase-insight.com [kinase-insight.com]
Validation & Comparative
Validating the Specificity of Azido Myristic Acid Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals investigating protein myristoylation, Azido Myristic Acid (AzMA) has emerged as a valuable chemical tool. This guide provides a comprehensive comparison of AzMA labeling with alternative methods, supported by experimental data and detailed protocols to ensure the specificity of its application.
Protein N-myristoylation, the attachment of a myristoyl group to an N-terminal glycine, is a critical lipid modification that governs protein localization, stability, and involvement in crucial signaling pathways.[1] AzMA, a myristic acid analog containing a bioorthogonal azide group, enables the detection and identification of myristoylated proteins through a two-step process: metabolic incorporation followed by covalent ligation to a reporter molecule via click chemistry.[2] However, validating the specificity of this labeling is paramount to distinguish true myristoylation events from non-specific background.
Performance Comparison of Myristoylation Labeling Techniques
The choice of labeling strategy depends on factors such as sensitivity, specificity, and the experimental system. Here, we compare this compound with other common methods for studying protein myristoylation. Alkyne-containing fatty acid probes are reported to offer higher sensitivity, potentially identifying a greater number of proteins.[3]
| Method | Principle | Detection | Sensitivity | Signal-to-Noise Ratio | Advantages | Disadvantages |
| This compound (AzMA) Labeling | Metabolic incorporation of AzMA into proteins by N-myristoyltransferase (NMT). | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with alkyne-tagged reporters (e.g., biotin, fluorophores).[2] | High | Moderate; can be prone to higher background noise.[3] | Non-radioactive, versatile for various downstream applications (enrichment, imaging). The azide group is small and bioorthogonal.[3] | Click chemistry reaction for detection. Potential for off-target labeling and metabolic perturbations.[4][5] |
| Alkyne Myristic Acid Analog Labeling | Metabolic incorporation of an alkyne-containing myristic acid analog. | CuAAC with azide-tagged reporters.[3] | Very High (reported to be 5- to 10-fold more sensitive than azido probes).[3] | High; lower background labeling is frequently observed.[3] | Higher sensitivity allows for detection of less abundant proteins.[3] | Requires a copper catalyst for CuAAC, which can be toxic to living cells, though less of a concern for endpoint assays.[3] |
| Radiolabeling with [³H]-Myristic Acid | Metabolic incorporation of radiolabeled myristic acid. | Autoradiography or scintillation counting. | Moderate | High | Direct detection of myristoylation. | Use of radioactive materials, requires specialized handling and disposal, longer exposure times. |
| Mass Spectrometry-based Proteomics | Direct identification of myristoylated peptides from total cell lysates without metabolic labeling. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | High | High | Does not rely on chemical reporters, provides direct evidence of modification on endogenous proteins. | Can be challenging to identify low-abundance myristoylated proteins without enrichment. |
Experimental Protocols for Validating AzMA Labeling Specificity
To ensure that the signal observed from AzMA labeling is a true representation of protein myristoylation, a series of validation experiments are essential.
Metabolic Labeling and Click Chemistry
This initial step involves incubating cells with AzMA, followed by lysis and conjugation to a reporter molecule.
-
Cell Culture and Labeling: Culture cells to 70-80% confluency. Replace the medium with a fresh medium containing this compound (typically 25-50 µM). Incubate for 4-16 hours to allow for metabolic incorporation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse using a buffer compatible with click chemistry (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Click Reaction: To 50-100 µg of protein lysate, add the click chemistry reaction cocktail containing an alkyne-biotin or alkyne-fluorophore reporter, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour at room temperature.
Competitive Inhibition Assay
This assay confirms that AzMA is incorporated through the same enzymatic machinery as natural myristic acid.
-
Protocol:
-
Pre-incubate cells with an excess of natural myristic acid (e.g., 10- to 50-fold molar excess over AzMA) for 1-2 hours before adding AzMA.
-
Add AzMA to the medium (at the standard concentration) and continue the incubation for the usual labeling period.
-
Lyse the cells and perform the click reaction as described above.
-
Analyze the labeled proteins by SDS-PAGE and Western blotting (for biotin-alkyne) or fluorescence imaging (for fluorophore-alkyne).
-
-
Expected Outcome: A significant reduction in the signal from AzMA-labeled proteins in the presence of excess myristic acid indicates specific incorporation by N-myristoyltransferase (NMT).
N-Myristoyltransferase (NMT) Inhibition
Using a known NMT inhibitor can further validate that AzMA incorporation is NMT-dependent.
-
Protocol:
-
Pre-treat cells with a specific NMT inhibitor (e.g., Zelenirstat) for 1-2 hours.
-
Add AzMA to the medium and continue the incubation.
-
Lyse the cells, perform the click reaction, and analyze the results.
-
-
Expected Outcome: A dose-dependent decrease in AzMA labeling in the presence of the NMT inhibitor confirms that the incorporation is mediated by NMT.
Mass Spectrometry-Based Verification
The ultimate validation is the direct identification of AzMA-labeled proteins and the site of modification.
-
Protocol:
-
Perform metabolic labeling with AzMA and the click reaction with alkyne-biotin.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and digest them into peptides (e.g., with trypsin).
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis: Search the MS/MS data for peptides containing the myristoylated N-terminal glycine, where the myristoyl group is modified with the azide and biotin reporter.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological context of protein myristoylation.
References
A Researcher's Guide to Control Experiments for Azido Myristic Acid Metabolic Labeling
For researchers, scientists, and drug development professionals, Azido Myristic Acid (Azido-Myr) has emerged as a powerful tool for the metabolic labeling and identification of N-myristoylated proteins, a key post-translational modification involved in a myriad of cellular processes. The successful application of this technique, however, hinges on the implementation of rigorous control experiments to ensure the specificity and validity of the results. This guide provides an objective comparison of essential control experiments, supported by experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of your Azido-Myr labeling studies.
N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is catalyzed by N-myristoyltransferase (NMT). This modification plays a crucial role in protein localization, stability, and signal transduction. Azido-Myr, a myristic acid analog containing a bioorthogonal azide group, is metabolically incorporated into proteins by NMT. The azide handle then allows for the selective detection of myristoylated proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."
To distinguish true biological incorporation from experimental artifacts, a comprehensive set of control experiments is indispensable. This guide will compare various control strategies, their underlying principles, and their expected outcomes.
Comparison of Control Experiments
A suite of well-designed negative and positive controls is critical for validating the specificity of Azido-Myr labeling. The following table summarizes the most important control experiments, their purpose, and expected results.
| Control Experiment | Purpose | Principle | Expected Outcome with Azido-Myr Labeling |
| Negative Controls | |||
| NMT Inhibitor (e.g., 2-Hydroxymyristic Acid, IMP-1088) | To confirm that Azido-Myr incorporation is NMT-dependent. | Pharmacological inhibition of N-myristoyltransferase activity. | Significant reduction or complete loss of Azido-Myr signal in treated cells compared to vehicle control. |
| Competition with Excess Myristic Acid | To demonstrate that Azido-Myr competes with the natural substrate for NMT. | Saturation of NMT with its natural substrate, myristic acid, thereby preventing the incorporation of the azido analog. | Decreased Azido-Myr signal in the presence of excess myristic acid. |
| Non-myristoylated Protein Mutant (e.g., G2A) | To verify that labeling is specific to the N-terminal glycine of a target protein. | Site-directed mutagenesis of the N-terminal glycine to a non-myristoylatable residue, such as alanine. | Absence of Azido-Myr signal for the mutant protein, while the wild-type protein shows a clear signal. |
| No Azido-Myr Control | To control for non-specific background from the click chemistry reagents. | Omission of the Azido-Myr probe during the labeling step. | No signal should be detected after the click reaction. |
| Positive Controls | |||
| Known Myristoylated Protein | To confirm that the labeling and detection workflow is functioning correctly. | Use of a protein known to be N-myristoylated as a positive control for labeling. | A strong and specific signal for the known myristoylated protein. |
| Linkage Validation | |||
| Hydroxylamine Treatment | To confirm that Azido-Myr is attached via an amide linkage and not a thioester linkage. | Hydroxylamine cleaves thioester bonds but not stable amide bonds. | The Azido-Myr signal should be resistant to hydroxylamine treatment, indicating a stable amide linkage. |
Performance Comparison: Azido-Myr vs. Alkynyl-Myr Probes
While Azido-Myr is a widely used probe, an alternative exists in the form of alkynyl-myristic acid (Alkynyl-Myr). The choice between these probes can impact the sensitivity and background of the experiment.
| Feature | Azido-Myristic Acid (Azido-Myr) | Alkynyl-Myristic Acid (Alkynyl-Myr) | Key Considerations |
| Detection Chemistry | Click chemistry with an alkyne-functionalized reporter (e.g., alkyne-biotin, alkyne-fluorophore). | Click chemistry with an azide-functionalized reporter (e.g., azide-biotin, azide-fluorophore). | The choice of reporter depends on the probe used. |
| Sensitivity | Moderate to High. | High; reported to be 5- to 10-fold more sensitive than azido probes in some studies.[1] | Alkynyl probes may allow for the detection of less abundant myristoylated proteins. |
| Signal-to-Noise Ratio | Can be prone to higher background noise in some systems. | Generally exhibits a higher signal-to-noise ratio with lower background. | Lower background simplifies data analysis and increases confidence in results. |
| Cellular Perturbation | The azide group is small and considered minimally perturbative. | The alkyne group is also small and bioorthogonal. | Both probes are generally well-tolerated by cells. |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable results. Below are methodologies for key control experiments.
Protocol 1: NMT Inhibition with IMP-1088 as a Negative Control
This protocol describes the use of a potent NMT inhibitor, IMP-1088, to confirm that Azido-Myr incorporation is dependent on NMT activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Azido-Myr)
-
IMP-1088 (NMT inhibitor)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper(II) sulfate, reducing agent, ligand)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, pre-treat the cells with the desired concentration of IMP-1088 (e.g., 100 nM) or an equivalent volume of DMSO for 1-2 hours.
-
Metabolic Labeling: Add Azido-Myr to the culture medium to a final concentration of 25-50 µM. Incubate the cells for 4-16 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: To 50 µg of protein lysate, add the click chemistry reaction mix containing the alkyne-reporter, copper catalyst, and ligand. Incubate for 1 hour at room temperature.
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. For biotin-labeled proteins, probe the membrane with a streptavidin-HRP conjugate. For fluorescently labeled proteins, visualize the gel or membrane using an appropriate imaging system.
-
Data Analysis: Compare the signal intensity of labeled proteins in the IMP-1088-treated sample to the DMSO-treated control. A significant reduction in signal in the presence of the inhibitor confirms NMT-dependent labeling.
Protocol 2: Competition Assay with Excess Myristic Acid
This protocol is used to demonstrate the specificity of Azido-Myr incorporation by competing it with an excess of its natural counterpart, myristic acid.
Materials:
-
Same as Protocol 1, with the addition of myristic acid.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat one set of cells with a high concentration of myristic acid (e.g., 200 µM) for 1-2 hours.
-
Metabolic Labeling: Add Azido-Myr (25-50 µM) to both the myristic acid-treated and untreated cells.
-
Follow Steps 3-8 from Protocol 1.
-
Data Analysis: Compare the Azido-Myr signal in cells co-incubated with excess myristic acid to those labeled with Azido-Myr alone. A decrease in signal in the competed sample indicates specific incorporation by NMT.
Protocol 3: Hydroxylamine Treatment for Linkage Validation
This protocol is used to differentiate between the stable amide linkage of N-myristoylation and the more labile thioester linkage of S-acylation.
Materials:
-
Azido-Myr labeled protein lysate
-
1 M Hydroxylamine, pH 7.4
-
1 M Tris-HCl, pH 7.4 (as a control)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Protein Labeling and Lysis: Prepare Azido-Myr labeled cell lysate as described in Protocol 1.
-
Click Chemistry: Perform the click reaction to attach a reporter tag (e.g., biotin).
-
Hydroxylamine Treatment: Divide the labeled lysate into two aliquots. To one aliquot, add an equal volume of 1 M hydroxylamine, pH 7.4. To the other, add an equal volume of 1 M Tris-HCl, pH 7.4 (control).
-
Incubation: Incubate both samples at 37°C for 1 hour.
-
SDS-PAGE and Western Blot: Analyze both the hydroxylamine-treated and control samples by SDS-PAGE and Western blotting as described in Protocol 1.
-
Data Analysis: Compare the signal intensity between the two samples. If the signal remains stable after hydroxylamine treatment, it confirms an amide linkage characteristic of N-myristoylation. A significant decrease in signal would suggest a thioester linkage.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Azido-Myr labeling, the following diagrams have been generated using the DOT language.
References
Azido Myristic Acid vs. Alkynyl Myristic Acid: A Comparative Guide for Protein Labeling
For researchers, scientists, and drug development professionals, the accurate study of protein myristoylation is crucial for understanding a myriad of cellular processes, from signal transduction to protein trafficking. The advent of bioorthogonal chemistry has provided powerful tools for this purpose, with Azido Myristic Acid and Alkynyl Myristic Acid emerging as two of the most prominent probes for metabolic labeling of myristoylated proteins. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Myristoylation is a lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1][2] This modification plays a critical role in mediating protein-membrane interactions and protein-protein interactions.[1] Both this compound and Alkynyl Myristic Acid are synthetic analogs of myristic acid that contain a small, bioorthogonal handle—an azide or an alkyne group, respectively.[3][4] These handles are absent in most biological systems, ensuring that the subsequent labeling reaction is highly specific.[5] Once incorporated into proteins through the cell's natural metabolic machinery, these modified fatty acids can be detected via highly selective chemical reactions.[6]
The choice between using an azido or alkynyl derivative of myristic acid largely depends on the subsequent detection chemistry to be employed. The two primary bioorthogonal ligation reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8]
Performance Comparison
The selection of a fatty acid probe is a critical decision that impacts the sensitivity, specificity, and biocompatibility of an experiment. The following table summarizes the key performance differences between this compound and Alkynyl Myristic Acid, primarily in the context of their respective ligation chemistries.
| Feature | This compound | Alkynyl Myristic Acid | Key Considerations |
| Primary Ligation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne reagents; Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkyne reagents.[3][9] | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-containing reporters.[1][10] | The choice of ligation chemistry is a major determinant of experimental design and outcome. |
| Biocompatibility | SPAAC: High. The reaction is catalyst-free, making it ideal for live-cell imaging and in vivo studies.[9][] CuAAC: Moderate. The copper(I) catalyst can be toxic to cells, though new ligands are being developed to mitigate this.[12][13] | CuAAC: Moderate. Similar to CuAAC with azido probes, copper toxicity is a concern for live-cell applications.[14][15] | For live-cell imaging or long-term studies, SPAAC is generally the preferred method due to its superior biocompatibility.[7] |
| Reaction Kinetics | SPAAC: Generally slower than CuAAC. Reaction rates can be enhanced by using more strained cyclooctynes.[] CuAAC: Very fast and efficient.[12][16] | CuAAC: Very fast and efficient, leading to rapid labeling.[17] | For applications requiring rapid labeling, CuAAC is advantageous. |
| Sensitivity | SPAAC: Moderate to High.[9] CuAAC: High.[18] | CuAAC: High. Often reported to be more sensitive than azide-based methods, allowing for the detection of less abundant proteins.[18] | Alkyne probes coupled with CuAAC can offer higher sensitivity.[18] |
| Signal-to-Noise Ratio | SPAAC: Can be prone to higher background noise due to the reactivity of strained alkynes with thiols.[8] CuAAC: Generally provides a good signal-to-noise ratio.[18] | CuAAC: High, with lower background labeling frequently observed.[18] | A better signal-to-noise ratio leads to more confident identification of target proteins.[18] |
| Probe Size | The azide group is very small and minimally perturbative.[3][6] | The terminal alkyne group is also small and considered to be minimally perturbing.[4][6] | Both probes are small and generally well-tolerated by cellular machinery. |
Experimental Workflows
The general workflow for labeling and detecting myristoylated proteins using either Azido or Alkynyl Myristic Acid involves two main stages: metabolic labeling and bioorthogonal ligation.
Signaling Pathways of Ligation Chemistries
The two primary ligation chemistries, CuAAC and SPAAC, follow distinct reaction pathways.
Experimental Protocols
Below are generalized protocols for the metabolic labeling of myristoylated proteins and their subsequent detection using CuAAC or SPAAC. It is important to optimize concentrations and incubation times for your specific cell type and experimental conditions.[19]
I. Metabolic Labeling with Azido or Alkynyl Myristic Acid
-
Cell Culture: Plate cells to be 70-80% confluent at the time of labeling.
-
Preparation of Fatty Acid Stock: Prepare a stock solution of this compound or Alkynyl Myristic Acid in an appropriate solvent such as DMSO or ethanol.
-
Labeling: Remove the growth medium and replace it with a fresh medium containing the fatty acid probe. Typical final concentrations range from 10 µM to 50 µM.[19]
-
Incubation: Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation of the fatty acid analog.
-
Cell Harvest: After incubation, wash the cells with PBS to remove any unincorporated fatty acid. The cells can then be lysed for downstream analysis or fixed for imaging.
II. Protein Detection via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for endpoint assays where cells are lysed before detection.[20]
-
Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Preparation of Click Reaction Cocktail: Prepare a fresh solution containing:
-
An azide- or alkyne-containing detection probe (e.g., biotin-azide or a fluorescent alkyne).
-
A copper(II) sulfate (CuSO4) solution.
-
A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species.[20]
-
A copper-chelating ligand, such as THPTA, to stabilize the copper(I) ion and protect proteins from damage.[20]
-
-
Ligation Reaction: Add the click reaction cocktail to the cell lysate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as enrichment using streptavidin beads (if a biotin probe was used) followed by mass spectrometry or Western blotting, or direct visualization by in-gel fluorescence.[21]
III. Protein Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for live-cell imaging due to the absence of a toxic copper catalyst.[9][22]
-
Metabolic Labeling: Label cells with this compound as described in Protocol I.
-
Preparation of SPAAC Reagent: Prepare a solution of a strained alkyne (e.g., a DBCO or BCN derivative) conjugated to a reporter molecule (e.g., a fluorophore).
-
Ligation Reaction (Live Cells): Add the SPAAC reagent directly to the culture medium of the labeled cells.
-
Incubation: Incubate for 1-2 hours to allow the reaction to proceed.
-
Imaging: Wash the cells to remove the unreacted probe and proceed with fluorescence microscopy.
Conclusion
Both this compound and Alkynyl Myristic Acid are powerful tools for the study of protein myristoylation. The choice between them is intrinsically linked to the choice of the subsequent bioorthogonal ligation chemistry.
-
Alkynyl Myristic Acid , typically detected via CuAAC , often provides higher sensitivity and a better signal-to-noise ratio, making it an excellent choice for proteomic studies and other endpoint assays where cell viability after labeling is not a concern.[18]
-
This compound , when paired with SPAAC , is the method of choice for live-cell imaging and in vivo applications due to the biocompatibility of the catalyst-free reaction.[7][] While SPAAC can sometimes have a lower signal-to-noise ratio, the development of new strained alkynes continues to improve its efficiency.
Ultimately, the optimal choice will depend on the specific experimental goals, the biological system under investigation, and the available detection instrumentation. Careful consideration of the trade-offs between biocompatibility, reaction kinetics, and sensitivity will enable researchers to select the most appropriate fatty acid probe for their studies of protein myristoylation.
References
- 1. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 22. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Azido Myristic Acid vs. Traditional Radioactive Labeling for Protein Myristoylation Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the merits and methodologies of modern and traditional protein labeling techniques.
The study of protein myristoylation, a crucial lipid modification impacting protein localization, stability, and function, has been revolutionized by the development of bioorthogonal chemical reporters like Azido Myristic Acid. This guide provides an in-depth, objective comparison between this modern chemical approach and traditional radioactive labeling methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: Key Differences
| Feature | This compound Labeling | Traditional Radioactive Labeling ([³H]Myristic Acid) |
| Detection Method | Two-step: Metabolic incorporation followed by bioorthogonal "click" chemistry with a reporter probe (e.g., fluorescent or biotinylated alkyne). | Direct detection of radioactive decay. |
| Sensitivity | High, with significant signal amplification.[1] | High, considered a very sensitive method.[2] |
| Signal-to-Noise Ratio | High, due to the specificity of the click reaction.[3][4] | Can be lower due to non-specific binding and background radiation. |
| Detection Time | Rapid: Seconds to minutes for fluorescence or chemiluminescence detection.[1] | Slow: Days, weeks, or even months for autoradiography exposure.[1][5] |
| Safety | Non-radioactive, posing minimal safety risks. | Involves handling radioactive isotopes, requiring specialized training, licensing, and facilities. |
| Waste Disposal | Standard chemical waste disposal protocols. | Requires specialized, regulated radioactive waste disposal procedures.[5] |
| Multiplexing | Readily compatible with other detection methods like fluorescent proteins (e.g., GFP).[6] | More challenging to combine with other labeling techniques. |
| Versatility | The azide handle allows for the attachment of a wide variety of reporter tags (fluorophores, biotin, etc.).[7] | Limited to the properties of the specific radioisotope. |
Delving Deeper: A Quantitative Look
While both methods are highly sensitive, the signal amplification inherent in the click chemistry step of this compound labeling provides a significant advantage in detection speed. Reports indicate that this non-radioactive method can result in over a million-fold signal amplification compared to traditional radioactive labeling.[1] This translates to a dramatic reduction in the time required to obtain results, accelerating the pace of research.
| Performance Metric | This compound Labeling | Traditional Radioactive Labeling |
| Reported Signal Amplification | >1,000,000-fold[1] | Not applicable |
| Typical Exposure/Detection Time | Seconds to Minutes[1] | Weeks to Months[1][5] |
| Detection Limit | Low picomole to femtomole range (extrapolated) | Picomole range |
Visualizing the Workflows
The experimental workflows for this compound and radioactive labeling differ significantly, primarily in the detection phase.
References
- 1. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Mass Spectrometry Validation of Azido Myristic Acid-Labeled Peptides
Myristoylation, the attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine of proteins, is a critical lipid modification that influences protein localization, stability, and function. The study of this post-translational modification has been significantly advanced by the use of chemical reporters like Azido Myristic Acid (AzMA). This guide provides a comparative analysis of AzMA-based proteomics, detailing its validation by mass spectrometry and comparing it with alternative probes.
Introduction to this compound (AzMA) Labeling
This compound is a metabolic chemical reporter designed to hijack the cell's natural myristoylation machinery. Once introduced to cells, it is activated by cellular enzymes and attached to proteins destined for myristoylation. The incorporated azide group serves as a chemical handle for "click chemistry," a bio-orthogonal reaction, allowing for the attachment of a reporter tag (like biotin or a fluorescent dye) for enrichment and visualization. This enables the specific isolation and identification of myristoylated proteins from complex cellular lysates.
The general workflow for identifying AzMA-labeled peptides involves cell labeling, lysis, click chemistry-based enrichment of labeled proteins, enzymatic digestion, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental and Analytical Workflow
The process of identifying myristoylated proteins using this compound and mass spectrometry follows a multi-step workflow. This involves the metabolic incorporation of the analog, conjugation to a reporter molecule via click chemistry, enrichment of the tagged proteins, and subsequent proteomic analysis.
Comparison of this compound with Alternative Probes
The primary alternative to this compound for metabolic labeling of myristoylated proteins is Alkynyl Myristic Acid (AlkMA). Both probes function similarly, relying on bio-orthogonal click chemistry for detection. The key difference lies in the reactive handle: AzMA contains an azide group, while AlkMA possesses a terminal alkyne.
The choice between an azide or alkyne-containing probe can influence the efficiency of the subsequent click reaction. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a commonly used click reaction. The decision to use an azido-probe with an alkyne-reporter, or vice versa, may depend on the specific experimental context, such as the potential for side reactions or the commercial availability of reagents.
| Feature | This compound (AzMA) | Alkynyl Myristic Acid (AlkMA) |
| Chemical Handle | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Click Chemistry Partner | Alkyne-tagged reporter (e.g., Biotin-Alkyne) | Azide-tagged reporter (e.g., Biotin-Azide) |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reported Efficiency | High | High |
| Specificity | High for N-myristoylated proteins | High for N-myristoylated proteins |
Performance Data in Proteomic Studies
The ultimate validation of AzMA labeling lies in the successful identification of known and novel myristoylated proteins by mass spectrometry. The table below summarizes representative data from studies that have utilized myristic acid analogs for proteomic discovery.
| Study Focus | Cell Line | Probe Used | Number of Identified Myristoylated Proteins | Key Findings |
| Global analysis of protein myristoylation | Jurkat | This compound | >100 | Identified a wide range of known and novel myristoylated proteins. |
| Profiling myristoylated proteins | HeLa | Alkynyl Myristic Acid | ~90 | Demonstrated broad applicability for identifying myristoylated substrates. |
| Dynamic myristoylation | Yeast | This compound | >50 | Enabled the study of dynamic changes in protein myristoylation. |
Detailed Experimental Protocol
Below is a generalized protocol for the enrichment and identification of AzMA-labeled proteins.
1. Metabolic Labeling:
-
Culture cells to 70-80% confluency.
-
Replace the medium with a fresh medium containing 25-50 µM this compound.
-
Incubate for 4-16 hours under standard cell culture conditions.
2. Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing 1% SDS and protease inhibitors.
-
Clarify the lysate by centrifugation.
3. Click Chemistry Reaction:
-
To the protein lysate, add the following click chemistry reagents in order:
-
Biotin-Alkyne (or other alkyne-reporter)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
Incubate for 1 hour at room temperature with rotation.
4. Enrichment of Labeled Proteins:
-
Precipitate the proteins using chloroform/methanol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with buffers of decreasing stringency (e.g., SDS, urea, and ammonium bicarbonate) to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in an ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
6. Mass Spectrometry Analysis:
-
Acidify the peptide solution with formic acid.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
7. Data Analysis:
-
Search the raw MS/MS data against a relevant protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant.
-
Specify N-terminal myristoylation of glycine as a variable modification.
-
Filter the results to a high confidence level (e.g., a 1% false discovery rate).
Signaling Pathway Context: Src Family Kinases
Myristoylation is essential for the function of many signaling proteins, including the Src family of non-receptor tyrosine kinases. Myristoylation of Src kinases facilitates their localization to the plasma membrane, a prerequisite for their involvement in downstream signaling cascades that regulate cell growth, differentiation, and survival.
Navigating the Myristoylated Proteome: A Comparative Guide to Azido Myristic Acid Alternatives
For researchers, scientists, and drug development professionals, the study of protein myristoylation—a crucial lipid modification impacting protein localization and signal transduction—is paramount. While Azido Myristic Acid has been a valuable tool, a new generation of chemical probes offers enhanced capabilities for labeling, detection, and functional analysis of myristoylated proteins. This guide provides an in-depth comparison of these alternatives, supported by experimental data and detailed protocols to inform your research.
At the forefront of alternatives to this compound are alkynyl myristic acid analogs, which often exhibit superior performance in metabolic labeling studies. These probes, in conjunction with bioorthogonal chemistry, provide a powerful toolkit for dissecting the roles of myristoylated proteins in cellular processes and disease. This guide also explores other innovative alternatives, including photoactivatable and heteroatom-substituted myristic acid analogs, offering unique functionalities for more specialized investigations.
Performance Comparison: Azido vs. Alkynyl Myristic Acid Analogs
The choice between an azido- and an alkynyl-myristic acid analog is a critical decision in designing experiments to study protein myristoylation. Both classes of probes enable the bioorthogonal labeling of myristoylated proteins, but they differ in their detection chemistry, which in turn influences sensitivity and signal-to-noise ratio.
| Feature | This compound Analogs | Alkynyl Myristic Acid Analogs | Key Advantages of Alkynyl Probes |
| Detection Chemistry | Staudinger Ligation with phosphine reagents | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC or "Click Chemistry") | Click chemistry is generally faster and more efficient. |
| Sensitivity | Moderate to High; a significant improvement over radioactive methods. | High; reported to be 5- to 10-fold more sensitive than azido probes.[1] | The higher sensitivity of alkyne probes allows for the detection of less abundant acylated proteins.[1] |
| Signal-to-Noise Ratio | Moderate; can be prone to higher background noise.[2] | High; lower background labeling is frequently observed.[2] | A better signal-to-noise ratio leads to more confident identification of target proteins. |
| Reaction Conditions | Generally considered more biocompatible for in vivo studies as it does not require a metal catalyst. | Requires a copper(I) catalyst, which can be toxic to living cells, though newer, more biocompatible catalysts are available. | For endpoint assays where cells are lysed before the click reaction, copper toxicity is less of an issue. |
| Versatility | The azide group is small and bioorthogonal. | The alkyne handle is small and minimally perturbative to the fatty acid structure. | Both probes are versatile and can be used to study various types of fatty acylation. |
Advanced Alternatives to this compound
Beyond the primary comparison of azido and alkynyl analogs, other classes of myristic acid probes offer unique advantages for specific experimental goals.
Photoactivatable and Clickable Myristic Acid Analogs
These dual-functionalized probes incorporate both a photoactivatable group (e.g., a diazirine) and a clickable handle (e.g., an alkyne). This design allows for the covalent crosslinking of myristoylated proteins to their interacting partners upon UV irradiation, followed by enrichment and identification via click chemistry.
Advantages:
-
Enables the capture and identification of transient or weak protein-protein interactions mediated by myristoylation.[3]
-
Provides a snapshot of the PTM-specific interactome in a cellular context.[3]
Disadvantages:
-
Synthesis of these probes can be complex.
-
UV irradiation can potentially damage cells.
Oxygen-Substituted Myristic Acid Analogs
In these analogs, one or more methylene groups in the fatty acid chain are replaced with an oxygen atom. This substitution reduces the hydrophobicity of the fatty acid without significantly altering its length or stereochemistry.
Advantages:
-
Can be used to probe the stringency of the N-myristoyltransferase (NMT) active site.[4]
-
Alterations in hydrophobicity can affect the subcellular localization of the modified protein, providing insights into the role of the myristoyl group in membrane targeting.[5]
Disadvantages:
-
Typically require radiolabeling (e.g., with tritium) for detection, which involves handling radioactive materials.[5]
-
May not be as efficiently incorporated as myristic acid itself.[4]
Experimental Protocols
The following sections provide detailed protocols for the metabolic labeling of myristoylated proteins using clickable myristic acid analogs and their subsequent detection.
Protocol 1: Metabolic Labeling of Myristoylated Proteins with Alkynyl Myristic Acid (YnMyr)
This protocol describes the metabolic incorporation of an alkynyl myristic acid analog into proteins in cultured mammalian cells.
Materials:
-
Alkynyl myristic acid (e.g., 13-Tetradecynoic acid, YnMyr)
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Cell culture medium and supplements
-
Mammalian cell line of interest
Procedure:
-
Prepare YnMyr Stock Solution: Dissolve YnMyr in DMSO to a stock concentration of 10-50 mM.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of YnMyr (typically 25-100 µM). To improve solubility and cellular uptake, YnMyr can be pre-complexed with FAF-BSA.
-
Incubation: Incubate the cells for 4-24 hours to allow for metabolic incorporation of the analog. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess YnMyr.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis via click chemistry.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) on Cell Lysates
This protocol describes the "clicking" of an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent azide) onto the alkyne-modified myristoylated proteins in the cell lysate.
Materials:
-
Cell lysate containing YnMyr-labeled proteins
-
Azide-reporter molecule (e.g., Biotin-PEG4-Azide, Fluorescent Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA, TBTA)
Procedure:
-
Prepare Reagents:
-
Azide-reporter stock: Dissolve in DMSO to a concentration of 10 mM.
-
CuSO4 stock: Prepare a 50 mM solution in water.
-
Sodium ascorbate stock: Prepare a 500 mM solution in water immediately before use.
-
Ligand stock: Prepare a 50 mM solution in DMSO or water.
-
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50-100 µg)
-
Azide-reporter (to a final concentration of 100-200 µM)
-
Ligand (to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess reagents. A common method is chloroform/methanol precipitation.
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent azide was used) or by western blot followed by streptavidin-HRP detection (if biotin-azide was used). For proteomic identification, the biotinylated proteins can be enriched on streptavidin beads followed by on-bead digestion and mass spectrometry analysis.
Protocol 3: Staudinger Ligation for Detection of Azido-Myristoylated Proteins
This protocol provides a general workflow for the detection of proteins metabolically labeled with this compound using the Staudinger ligation.
Materials:
-
Cell lysate containing azido-myristoylated proteins
-
Phosphine-reporter probe (e.g., phosphine-biotin)
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagents:
-
Phosphine-reporter stock: Dissolve the phosphine-biotin probe in a water-miscible solvent like DMSO to a concentration of 10 mM.
-
-
Ligation Reaction:
-
To your protein lysate (in a buffer such as PBS, pH 7.4), add the phosphine-biotin stock solution to a final concentration of 100-250 µM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 6-12 hours or overnight at 4°C with gentle agitation.
-
Removal of Excess Probe: Remove the unreacted phosphine-biotin probe by protein precipitation (e.g., chloroform/methanol) or by using a desalting column.
-
Downstream Analysis: The biotinylated proteins can be analyzed by western blot using streptavidin-HRP or enriched using streptavidin-agarose beads for mass spectrometry-based identification.
Signaling Pathways and Experimental Workflows
Protein myristoylation is integral to numerous signaling pathways by facilitating membrane association and protein-protein interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the role of myristoylation in key pathways and a typical experimental workflow.
Conclusion
The study of protein myristoylation has been significantly advanced by the development of bioorthogonal chemical reporters. While this compound remains a useful tool, alkynyl myristic acid analogs, in combination with click chemistry, generally offer superior sensitivity and signal-to-noise for the detection and identification of myristoylated proteins. For researchers investigating the dynamic protein-protein interactions of myristoylated proteins, photoactivatable and clickable probes provide an invaluable approach. The choice of the optimal myristic acid analog will ultimately depend on the specific research question and the experimental system. This guide provides the necessary information and protocols to make an informed decision and to design robust experiments to explore the myristoylated proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Azide-Containing Fatty Acid Probes for Metabolic Labeling
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, azide-containing fatty acid probes have emerged as indispensable tools. These bioorthogonal chemical reporters enable the tracking and identification of fatty acylated proteins and the analysis of fatty acid metabolic pathways with high specificity. This guide provides a comparative analysis of different azide-containing fatty acid probes, offering insights into their performance, detailed experimental protocols, and the signaling pathways they help to elucidate.
This guide will objectively compare the performance of azide-containing fatty acid probes with alternatives and provide supporting experimental data to inform your research decisions. A key consideration is the choice between azide- and alkyne-functionalized probes, with the latter often demonstrating higher sensitivity in detection.
Performance Comparison of Fatty Acid Probes
The selection of a fatty acid probe for metabolic labeling is critical and depends on several performance metrics. While both azide and alkyne-containing probes are powerful tools, they differ in their detection chemistry, sensitivity, and signal-to-noise ratio. The following table summarizes a comparison between a common azide probe, 15-Azidopentadecanoic Acid, and an alkyne counterpart, Tricos-22-ynoic acid.
| Feature | Azido Fatty Acids (e.g., 15-Azidopentadecanoic Acid) | Tricos-22-ynoic acid (Alkyne Probe) | Key Advantages of Alkyne Probes |
| Detection Chemistry | Staudinger Ligation with phosphine reagents. | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry". | Click chemistry is generally faster and more efficient. |
| Sensitivity | Moderate to High; a significant improvement over radioactive methods. | High; reported to be 5- to 10-fold more sensitive than azido probes.[1] | The higher sensitivity of alkyne probes allows for the detection of less abundant acylated proteins.[1] |
| Signal-to-Noise Ratio | Moderate; can be prone to higher background noise. | High; lower background labeling is frequently observed. | A better signal-to-noise ratio leads to more confident identification of target proteins. |
| Number of Identified Proteins | Enables the identification of a large number of acylated proteins. | Proteomic studies using alkyne probes have identified hundreds of acylated proteins. | The increased sensitivity of alkyne probes can lead to a greater number of identified proteins. |
| Reaction Conditions | Generally considered more biocompatible for in vivo studies as it does not require a metal catalyst. | Requires a copper(I) catalyst, which can be toxic to living cells, though newer, more biocompatible catalysts are available. | For most proteomic workflows where the reaction is performed on cell lysates, copper toxicity is not a limiting factor. |
| Versatility | The azide group is small and bioorthogonal. | The alkyne handle is small and minimally perturbative to the fatty acid structure. | Both probes are versatile and can be used to study various types of fatty acylation. |
Experimental Protocols
The successful application of azide-containing fatty acid probes relies on carefully executed experimental workflows. The following protocols provide detailed methodologies for metabolic labeling, enrichment of labeled proteins, and their subsequent detection.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of azide-containing fatty acid probes into cellular proteins in living cells.
Materials:
-
Azide-containing fatty acid (e.g., 15-azidopentadecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Prepare Labeling Medium: Prepare a stock solution of the azide-containing fatty acid in DMSO. Dilute the stock solution in cell culture medium containing fatty acid-free BSA to the desired final concentration (e.g., 50 µM).
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Labeling: Remove the growth medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid probe.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.
Protocol 2: Staudinger Ligation for Biotinylation of Azide-Labeled Proteins
This protocol details the selective tagging of azide-labeled proteins with a biotin-phosphine reagent.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
Biotin-phosphine reagent (e.g., Biotin-Phosphine)
-
Lysis buffer
Procedure:
-
Reaction Setup: To the cell lysate (typically 1 mg of protein), add the biotin-phosphine reagent to a final concentration of 250 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional): To remove unreacted reagents, proteins can be precipitated using methods like chloroform/methanol precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for western blot analysis or a buffer for immunoprecipitation).
Protocol 3: Enrichment and Identification of Biotinylated Proteins by Mass Spectrometry
This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads for subsequent identification by mass spectrometry.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., lysis buffer, high salt buffer, urea buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
LC-MS/MS equipment
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads with lysis buffer to equilibrate them.
-
Enrichment: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the fatty-acylated proteins.
Visualization of Signaling Pathways and Workflows
Understanding the context in which fatty-acylated proteins function is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways where fatty acylation plays a critical role, as well as a typical experimental workflow.
Caption: Experimental workflow for profiling fatty-acylated proteins.
Caption: Overview of major fatty acid metabolic pathways.[2]
Caption: Canonical Wnt signaling pathway highlighting Wnt palmitoylation.[3][4][5][6]
Caption: Ras signaling pathway and the role of acylation in membrane localization.[7][8]
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
- 8. Ras pathway | Abcam [abcam.com]
A Head-to-Head Comparison: Cross-Validation of Azido Myristic Acid with Alternative Myristoylation Detection Techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein myristoylation is crucial for dissecting cellular signaling pathways and validating drug targets. This guide provides an objective comparison of Azido Myristic Acid (AzM)-based detection with traditional and alternative techniques, supported by experimental data and detailed protocols.
Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, stability, and function. The advent of this compound, a bio-orthogonal chemical reporter, has revolutionized the study of myristoylated proteins by offering a non-radioactive, highly sensitive, and efficient alternative to classical methods. This guide will cross-validate AzM results by comparing its performance against radioactive labeling, mass spectrometry-based identification, and antibody-based detection methods.
Performance Comparison at a Glance
The selection of a suitable technique for studying protein myristoylation depends on the specific experimental goals, including the need for quantification, high throughput, and identification of novel myristoylated proteins. This compound, in conjunction with click chemistry, offers a superior balance of sensitivity, speed, and safety compared to traditional radioactive methods.
| Feature | This compound (Click Chemistry) | Radioactive Labeling ([³H]-Myristic Acid) | Mass Spectrometry (LC-MS/MS) | ELISA |
| Principle | Metabolic labeling with an azide-modified myristic acid analog, followed by bio-orthogonal ligation to a reporter tag. | Metabolic labeling with a radioactive myristic acid isotope. | Identification and quantification of myristoylated peptides by their mass-to-charge ratio. | Immunoassay using antibodies specific to myristoylated residues. |
| Detection Method | Fluorescence or biotin-based detection (e.g., Western blot, in-gel fluorescence, or affinity purification). | Autoradiography or scintillation counting. | Mass analyzer. | Colorimetric, fluorometric, or chemiluminescent signal. |
| Sensitivity | High to Very High. Reported to offer up to a million-fold signal amplification compared to radioactive methods.[1] | Low to Moderate. | High. Capable of identifying and quantifying low-abundance proteins. | Moderate to High. Dependent on antibody affinity and specificity. |
| Speed (Time to Result) | Rapid (hours to a day). Detection via Western blot can be achieved in seconds to minutes.[1] | Very Slow (days to months). Requires long exposure times for autoradiography.[1] | Moderate (days). Sample preparation and data analysis can be time-consuming. | Rapid (hours). |
| Quantitative Capability | Semi-quantitative to quantitative (with appropriate standards and detection methods). | Quantitative. | Quantitative (label-free or with isotopic labeling). | Quantitative. |
| Safety | Non-radioactive. Requires handling of standard laboratory chemicals. | Radioactive. Requires specialized handling, storage, and disposal procedures. | Standard laboratory safety protocols. | Standard laboratory safety protocols. |
| Identification of Novel Proteins | Yes, when coupled with mass spectrometry. | No. | Yes. | No. |
In-Depth Look at Key Techniques
This compound (AzM) Labeling with Click Chemistry
This technique involves the metabolic incorporation of an azido-functionalized myristic acid analog into proteins by cellular machinery. The azide group serves as a bio-orthogonal handle that can be specifically and efficiently ligated to a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[2] This two-step approach provides a powerful tool for the detection, visualization, and enrichment of myristoylated proteins.
Experimental Workflow: this compound Labeling
Radioactive [³H]-Myristic Acid Labeling
The traditional gold standard for studying myristoylation involves metabolically labeling cells with [³H]-myristic acid. The radiolabeled proteins are then typically isolated by immunoprecipitation, separated by SDS-PAGE, and detected by autoradiography. While quantitative, this method is hampered by long exposure times, low sensitivity, and the safety concerns associated with handling radioactive materials.
Experimental Workflow: Radioactive Labeling
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for the de novo identification and quantification of myristoylated proteins. In a typical bottom-up proteomics workflow, proteins are extracted and digested into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Myristoylated peptides can be identified by a characteristic mass shift. For enhanced sensitivity, AzM-labeled proteins can be enriched using biotin-alkyne tags and streptavidin beads prior to MS analysis.
ELISA (Enzyme-Linked Immunosorbent Assay)
An ELISA for myristoylated proteins can be developed using antibodies that specifically recognize the myristoyl-glycine motif. This approach allows for the quantitative measurement of total or specific myristoylated proteins in a sample. While not as common as other methods, it can be a valuable tool for high-throughput screening and validation of changes in myristoylation levels.
Signaling Pathway Example: Src Kinase Activation
N-myristoylation is essential for the function of many signaling proteins, including the Src family of non-receptor tyrosine kinases. Myristoylation of the N-terminal glycine of Src kinase facilitates its localization to the plasma membrane, a prerequisite for its activation and downstream signaling.[3][4][5] The activation of Src involves a conformational change that is initiated by dephosphorylation of a C-terminal inhibitory tyrosine residue, often by a receptor tyrosine phosphatase. This leads to the autophosphorylation of an activation loop tyrosine, resulting in a fully active kinase that can phosphorylate downstream substrates and propagate signals involved in cell proliferation, migration, and survival.
Detailed Experimental Protocols
Protocol 1: this compound Labeling and In-Gel Fluorescence Detection
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency.
-
Replace the culture medium with a fresh medium containing 25-50 µM this compound.
-
Incubate for 4-16 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the following click chemistry reagents in order:
-
1 µL of 5 mM alkyne-fluorophore (e.g., alkyne-TAMRA).
-
1 µL of 50 mM TCEP (freshly prepared).
-
3 µL of 1.7 mM TBTA ligand in DMSO/t-butanol.
-
1 µL of 50 mM CuSO₄ (freshly prepared).
-
-
Vortex and incubate for 1 hour at room temperature.
-
-
Protein Precipitation and SDS-PAGE:
-
Precipitate the protein using a chloroform/methanol procedure to remove excess reagents.
-
Resuspend the protein pellet in 1x SDS-PAGE loading buffer.
-
Separate proteins on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths.
-
Protocol 2: [³H]-Myristic Acid Radioactive Labeling and Autoradiography
-
Cell Culture and Labeling:
-
Culture cells to near confluency.
-
Incubate cells in a serum-free medium for 1 hour.
-
Replace the medium with a fresh medium containing 0.5-1 mCi/mL [³H]-myristic acid.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash cells with cold PBS and lyse in a suitable buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with a primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 1-2 hours.
-
Wash the beads extensively with lysis buffer.
-
-
SDS-PAGE and Fluorography:
-
Elute the protein from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Fix the gel and treat with a fluorographic enhancement solution (e.g., Amplify™).
-
Dry the gel.
-
-
Autoradiography:
-
Expose the dried gel to X-ray film at -80°C for several days to months.
-
Develop the film to visualize the radiolabeled protein.
-
Protocol 3: Identification of Myristoylated Proteins by Mass Spectrometry
-
This compound Labeling and Enrichment:
-
Perform AzM labeling as described in Protocol 1, but use an alkyne-biotin tag instead of a fluorophore.
-
After the click chemistry reaction, enrich the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.
-
Myristoylated peptides will have a characteristic mass modification corresponding to the AzM tag.
-
Protocol 4: ELISA for Myristoylated Proteins
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the protein of interest or with the total protein lysate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add diluted protein samples or standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Primary Antibody Incubation:
-
Add a polyclonal or monoclonal anti-pan-myristoyl-glycine antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Secondary Antibody Incubation:
-
Add an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Assessing the Metabolic Fate of Azido Myristic Acid in Cells: A Comparative Guide
Introduction to Metabolic Labeling with Azido Myristic Acid
Myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1] This post-translational modification is crucial for protein-membrane interactions, signal transduction, and subcellular targeting.[1][2] To study this process, researchers utilize chemical reporters that mimic natural fatty acids. This compound (AzMA), also known as 12-azidododecanoic acid, is a bio-orthogonal chemical reporter used to track protein myristoylation.[3] Its azide group is small, biologically inert, and allows for specific chemical ligation to probes for visualization and analysis without significantly perturbing the molecule's natural behavior.[4][5]
Metabolic Pathway of this compound
Once introduced to cells, this compound follows the endogenous pathway of myristic acid. It is first activated to its CoA derivative, Azido-Myristoyl-CoA, by acyl-CoA synthetases.[6][7] This activated form is then recognized by N-myristoyltransferase (NMT), which catalyzes the covalent attachment of the azido-fatty acid to the N-terminal glycine of target proteins.[1][2] This process can occur either co-translationally on nascent polypeptide chains or post-translationally.[1][8] The incorporated azido-probe can then be detected via "click chemistry."[9][10]
Metabolic activation and protein incorporation of this compound.
Comparison with Alternative Probes
The primary alternative to azide-functionalized fatty acids is alkyne-functionalized fatty acids, such as Alkynyl Myristic Acid (e.g., 13-tetradecynoic acid or YnMyr).[4][11] Both probe types utilize bio-orthogonal click chemistry for detection.[12] The choice between an azide and an alkyne probe often depends on the specific experimental context, such as the choice of click reaction (copper-catalyzed or strain-promoted) and potential background signal. Some studies suggest that using ω-alkynyl-fatty acids can result in a 5- to 10-fold increase in detection sensitivity compared to ω-azido-fatty acids due to lower background issues in certain assays.[6]
Quantitative Data Comparison
| Feature | This compound (AzMA) | Alkynyl Myristic Acid (YnMyr) | Reference |
| Bio-orthogonal Group | Azide (-N₃) | Terminal Alkyne (-C≡CH) | [9],[13] |
| Primary Detection Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [9],[12] |
| Relative Sensitivity | Standard | Potentially 5-10x higher in some applications due to lower background with azido-probes for detection. | [6] |
| Toxicity | Generally low, though sodium azide itself is toxic and inhibits cellular respiration. The conjugated form in AzMA is less so. | Low solubility and potential toxicity can be a concern, especially for longer chain fatty acids. | [10],[14] |
| Cellular Uptake | Readily taken up by cells. | Readily taken up by cells. | [15] |
| Metabolic Activation | Efficiently converted to Azido-Myristoyl-CoA. | Efficiently converted to Alkynyl-Myristoyl-CoA. | [6] |
| Enzyme Substrate | Suitable substrate for N-myristoyltransferase (NMT). | Suitable substrate for N-myristoyltransferase (NMT). | [4],[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the general steps for labeling proteins with AzMA in mammalian cells.
-
Cell Culture: Plate mammalian cells on coverslips or in multi-well plates and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO.
-
Metabolic Labeling:
-
Dilute the AzMA stock solution in pre-warmed cell culture medium to a final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and replace it with the AzMA-containing medium.
-
Incubate the cells for a period ranging from 4 to 24 hours to allow for metabolic incorporation.[16]
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction (CuAAC):
-
To the cell lysate, add the alkyne detection probe (e.g., alkyne-biotin or alkyne-fluorophore).
-
Add the copper(I) catalyst, typically a mixture of a copper(II) sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand (like TBTA).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Downstream Analysis:
-
The labeled proteins can now be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent probe was used) or western blotting and detection with streptavidin-HRP (if a biotin probe was used).
-
General workflow for metabolic labeling and detection.
Protocol 2: Staudinger Ligation for Azide Detection
As a copper-free alternative to CuAAC, the Staudinger ligation can be used. This method is highly biocompatible but generally has slower reaction kinetics.[17][18]
-
Metabolic Labeling: Follow steps 1-4 from Protocol 1 to obtain a cell lysate containing azido-labeled proteins.
-
Staudinger Ligation:
-
To the cell lysate, add a phosphine-based detection probe (e.g., phosphine-biotin).[18]
-
Incubate the reaction mixture. The time and temperature will depend on the specific phosphine reagent used but can range from a few hours to overnight at 4°C or room temperature.
-
-
Downstream Analysis: Proceed with analysis as described in step 6 of Protocol 1.
Conclusion
This compound is a powerful and well-established tool for investigating protein myristoylation in living cells.[4][9] Its ability to be metabolically incorporated into proteins and subsequently detected via highly specific click chemistry reactions provides a robust method for labeling and analysis.[3] While alternatives like Alkynyl Myristic Acid offer potential advantages in sensitivity for certain applications, AzMA remains a reliable and widely used probe.[6] The choice of probe and detection chemistry should be guided by the specific experimental goals, cell system, and available detection reagents.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of cotranslational protein N-myristoylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. sonybiotechnology.com [sonybiotechnology.com]
- 15. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 18. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics: Analyzing Protein N-Myristoylation Using Azido Myristic Acid
For researchers, scientists, and drug development professionals, understanding the intricate post-translational modifications of proteins is paramount. Among these, N-myristoylation—the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein—is a critical modification that governs protein localization, stability, and involvement in crucial signaling pathways.[1][2][3] Dysregulation of this process, catalyzed by N-myristoyltransferases (NMTs), has been implicated in various diseases, including cancer and viral infections, making NMT a significant drug target.[3][4][5][6]
This guide provides a comprehensive comparison of quantitative proteomic methods for studying N-myristoylation, with a focus on the application of Azido Myristic Acid. We will delve into the experimental workflows, present comparative data, and offer detailed protocols to aid in the selection of the most suitable methodology for your research needs.
The Challenge of Studying Protein Myristoylation
The study of N-myristoylation has been historically challenging due to the difficulty in detecting and identifying myristoylated proteins.[3] Traditional methods often lack the sensitivity and specificity required for comprehensive proteome-wide analysis. The advent of bioorthogonal chemical reporters, such as this compound, has revolutionized the field by enabling robust and sensitive analysis of this vital lipid modification.[7][8][9]
Comparative Analysis of Methods for Studying Protein N-Myristoylation
The selection of a method for quantitative proteomics of N-myristoylation depends on the specific research question, available instrumentation, and desired level of sensitivity. Here, we compare this compound-based methods with other common techniques.
Bioorthogonal Labeling: this compound vs. Alkynyl Myristic Acid
Bioorthogonal chemical reporters are fatty acid analogs that are metabolically incorporated into proteins.[7][8][9] These reporters contain a chemically inert handle (an azide or alkyne) that allows for subsequent ligation to a reporter tag via "click chemistry."[10][11][12][13] This enables the visualization, enrichment, and identification of myristoylated proteins.
This compound (12-Azidododecanoic Acid) is a widely used reagent for identifying myristoylated proteins.[14][15] Cells are incubated with this myristic acid analog, which is then incorporated into proteins by NMTs. The azide group can then be reacted with an alkyne-containing tag (e.g., alkyne-biotin) through a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.[10] Alternatively, it can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-bearing reagents, which avoids the use of a potentially toxic copper catalyst and is more suitable for live-cell imaging.[11]
Alkynyl Myristic Acid (e.g., 13-Tetradecynoic Acid) serves as an alternative bioorthogonal reporter.[16][17] The principle is the same, but the chemical handle is an alkyne, which is then reacted with an azide-containing tag. Studies have suggested that alkyne probes, when used with CuAAC, can offer higher sensitivity and a better signal-to-noise ratio compared to their azido counterparts.[18][19] The choice between an azide or alkyne probe may also depend on the synthetic accessibility and the specific experimental context, as the orientation of the click chemistry reaction can influence background labeling.[13]
Table 1: Comparison of Bioorthogonal and Traditional Methods for N-Myristoylation Analysis
| Feature | This compound (Click Chemistry) | Alkynyl Myristic Acid (Click Chemistry) | Radioisotope Labeling ([3H]myristic acid) | Antibody-Based Methods (Western Blot) |
| Principle | Metabolic labeling with an azide analog, followed by CuAAC or SPAAC ligation to a reporter tag.[10][11] | Metabolic labeling with an alkyne analog, followed by CuAAC ligation to a reporter tag.[18][19] | Metabolic labeling with a radioactive myristic acid analog. | Detection of specific myristoylated proteins using antibodies. |
| Detection | Fluorescence or biotin-based affinity purification for mass spectrometry.[14] | Fluorescence or biotin-based affinity purification for mass spectrometry.[16] | Autoradiography or scintillation counting. | Chemiluminescence or fluorescence. |
| Sensitivity | High. | Very High (reported to be 5- to 10-fold more sensitive than azido probes).[18][19] | Very High. | Variable, depends on antibody quality. |
| Signal-to-Noise | Moderate to High. | High; often lower background labeling observed.[18] | High. | Variable, can have high background. |
| Safety | Non-radioactive, but CuAAC requires a copper catalyst which can be toxic to living cells.[18] SPAAC is more biocompatible.[11] | Non-radioactive, but CuAAC requires a copper catalyst.[18] | Radioactive, requires specialized handling and disposal. | Generally safe. |
| Applications | Proteome-wide identification, quantification, imaging.[14] | Proteome-wide identification, quantification, imaging.[16][17] | Primarily for detection and quantification of total incorporation. | Validation of specific protein myristoylation. |
| Advantages | Robust, versatile, enables proteomic analysis. | Higher sensitivity, lower background.[18][19] | Gold standard for sensitivity. | Simple, requires standard lab equipment. |
| Disadvantages | Potential for copper toxicity in live cells (CuAAC). | Potential for copper toxicity in live cells. | Hazardous, waste disposal issues. | Limited availability of specific antibodies, not suitable for discovery. |
Visualizing the Process: Workflows and Pathways
To better understand the application of this compound and its biological context, the following diagrams illustrate the experimental workflow and a key signaling pathway involving N-myristoylation.
Experimental Workflow for Quantitative Proteomics
The general workflow for identifying N-myristoylated proteins using this compound involves several key steps, from metabolic labeling in live cells to mass spectrometry-based identification.
Caption: Workflow for proteomic analysis using this compound.
N-Myristoylation in Cellular Signaling
N-myristoylation is crucial for the function of many signaling proteins, such as the Src family kinases. The myristoyl group acts as a membrane anchor, which is essential for their role in signal transduction pathways that regulate cell growth, differentiation, and survival.[2][3]
Caption: Role of N-myristoylation in Src kinase signaling.
Logical Comparison of Proteomic Approaches
Choosing a proteomic strategy involves balancing factors like specificity, sensitivity, and applicability to living systems. This diagram outlines the decision-making process for selecting a method to study protein myristoylation.
Caption: Decision tree for selecting a myristoylation analysis method.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for the quantitative analysis of protein N-myristoylation. These protocols are synthesized from established methods in the field.[18][20][21]
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa, Jurkat, or HEK293T) in complete growth medium and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 12-Azidododecanoic Acid) in DMSO.
-
Labeling: Aspirate the growth medium and replace it with fresh, serum-free or low-serum medium containing the this compound probe. A typical final concentration ranges from 25-100 µM.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the probe.
-
Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove any excess probe.
-
Lysis: Harvest the cells by scraping or trypsinization. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.
Protocol 2: Click Chemistry (CuAAC) and Protein Enrichment
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the following click chemistry reagents (final concentrations may need optimization):
-
Alkyne-Biotin tag (e.g., 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM)
-
Copper(II) sulfate (CuSO4) (1 mM)
-
-
Initiation and Incubation: Vortex the mixture after each addition. The reaction is initiated by the addition of CuSO4. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Enrichment:
-
Bead Preparation: Wash streptavidin-agarose beads with the lysis buffer.
-
Binding: Add the washed streptavidin beads to the click reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a high-stringency buffer (e.g., lysis buffer containing 1% SDS) followed by washes with PBS to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease, such as trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Acidify the peptide mixture and desalt using a C18 StageTip. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database to identify the peptides and, consequently, the N-myristoylated proteins. For quantitative analysis, label-free quantification (LFQ) or isobaric tagging methods (e.g., TMT) can be integrated into the workflow.
References
- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Invitrogen™ Click-IT™ Myristic Acid, Azide (12-Azidododecanoic Acid) | Fisher Scientific [fishersci.ca]
- 15. Click-IT™ Myristic Acid, Azide (12-Azidododecanoic Acid) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Azido Myristic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like Azido Myristic Acid is paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, emphasizing hazard mitigation and adherence to best practices.
This compound, a fatty acid modified with an azide group, requires careful consideration for disposal due to the reactivity of the azide functional group. The primary hazard associated with this compound is the potential for the azide group to form explosive metal azides, particularly with heavy metals such as lead and copper, which are commonly found in plumbing systems.[1][2][3] Therefore, it is crucial to avoid disposing of this compound or its waste down the drain.[2][3][4]
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), 14-Azido-myristic acid is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[5] | Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water.[5] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[5] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[5] | Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, move person into fresh air.[5] |
| Explosive Hazard (from Azide group) | Can form explosive heavy metal azides with lead and copper.[1][2][3] | Do not discard down the sink. Keep away from incompatible metals.[2][3][4] |
Operational Disposal Plan: Step-by-Step Protocol
The recommended procedure for the disposal of this compound involves chemical neutralization of the azide group followed by disposal as hazardous waste. This protocol is adapted from standard procedures for the destruction of inorganic azides and should be performed in a chemical fume hood.[3]
Materials Needed:
-
Waste this compound (in a suitable solvent or as a neat solid)
-
Sodium nitrite (NaNO₂)
-
Dilute sulfuric acid or hydrochloric acid (e.g., 20%)
-
Starch-iodide paper
-
Appropriate reaction vessel (e.g., a three-necked flask with a stirrer and dropping funnel)
-
Hazardous waste container, properly labeled
Experimental Protocol:
-
Preparation of the Reaction Setup: In a chemical fume hood, place the waste this compound into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet. If the this compound is in a solid form, dissolve it in a suitable aqueous solution. Ensure the concentration of this compound does not exceed 5%.[3]
-
Addition of Sodium Nitrite: For each gram of this compound, prepare a 20% aqueous solution of sodium nitrite containing approximately 1.5 grams of sodium nitrite (a 40% excess).[3] With continuous stirring, add the sodium nitrite solution to the flask containing the this compound waste.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid from the dropping funnel into the reaction mixture while stirring.[3] Caution: This step is critical and must be performed in this order to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[3] The addition of acid will generate nitrous acid in situ, which then reacts with the azide.
-
Reaction and Monitoring: Continue stirring the mixture. The reaction will produce nitrogen gas and nitric oxide.[3] The evolution of gas should be noticeable. Continue the reaction until the gas evolution ceases.
-
Verification of Complete Destruction: To ensure that all the azide has been destroyed, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto a piece of starch-iodide paper. If the paper turns blue, it indicates that excess nitrite is present, and the decomposition of the azide is complete.[3]
-
Neutralization and Waste Collection: Once the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 using a suitable base (e.g., sodium hydroxide solution).[3]
-
Final Disposal: Transfer the neutralized reaction mixture to a properly labeled hazardous waste container. This waste should be collected by your institution's environmental health and safety (EHS) department for final disposal.[4] Do not pour the treated solution down the drain unless explicitly permitted by your local regulations and EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal plan, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible chemical waste management. Always consult your institution's specific safety protocols and your local environmental regulations for final guidance.
References
Safeguarding Your Research: A Guide to Handling Azido Myristic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Azido Myristic Acid, including operational and disposal plans to foster a secure research environment.
This compound is a valuable tool in biochemical research, particularly for the identification and characterization of myristoylated proteins. However, as an organic azide, it requires specific handling procedures to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal methods to ensure the well-being of laboratory personnel.
Hazard Identification and Properties
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Although not fully tested, as an organic azide, it should be treated as potentially explosive and sensitive to heat, light, friction, and pressure.[1]
| Property | Data | Source |
| Chemical Name | 14-Azido-tetradecanoic acid | [1] |
| CAS Number | 176108-61-5 | [1] |
| Molecular Formula | C14H27N3O2 | [1] |
| Molecular Weight | 269.38 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Melting Point | 50 - 57 °C | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure and injury.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. For higher concentrations or prolonged handling, consider double gloving or using Silver Shield® gloves underneath nitrile gloves. | Protects against skin irritation and absorption. The use of specialized gloves offers enhanced protection against potentially toxic substances. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from dust or splashes. |
| Skin and Body Protection | A lab coat must be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handle in a certified chemical fume hood. | Prevents inhalation of dust which can cause respiratory irritation. |
| Additional Protection | A blast shield should be used when working with neat (undiluted) material or when heating the substance. | Provides an extra layer of protection against potential explosive decomposition of the organic azide. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of accidents and ensures the integrity of the experiment.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment, including non-metal spatulas (e.g., plastic or ceramic) to avoid the formation of explosive metal azides.
-
Prepare a designated waste container for azide-containing materials. This container must be made of a non-metallic material.
-
Set up a blast shield in front of the experimental apparatus within the fume hood.
-
-
Handling and Use:
-
Don the appropriate PPE as outlined in the table above.
-
Weigh and transfer this compound within the fume hood using a non-metal spatula.
-
Avoid generating dust.
-
If making a solution, add the solid to the solvent slowly. Avoid using halogenated solvents such as dichloromethane or chloroform.
-
Do not mix with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid.
-
-
Storage:
-
Store this compound in a cool, dry, and dark place, away from heat and light.
-
Ensure the container is tightly sealed.
-
Store separately from incompatible materials such as acids and oxidizing agents.
-
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and accidental reactions.
-
Waste Segregation:
-
All waste containing this compound (e.g., unused material, contaminated labware, gloves) must be collected in a designated, clearly labeled, non-metallic hazardous waste container.
-
Do not mix azide waste with other chemical waste streams, especially acidic waste.
-
-
Decontamination (Optional but Recommended):
-
For dilute solutions, chemical deactivation can be considered to convert the azide to a more stable compound before disposal. This should only be performed by trained personnel following a validated standard operating procedure.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Never pour this compound or its solutions down the drain.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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